2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Description
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLFUWXBQNWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=CC#N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627037 | |
| Record name | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-35-0 | |
| Record name | 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Foreword
As a key building block in modern synthetic chemistry, this compound presents a unique confluence of functionalities. Its structure, featuring a protected carbonyl group within a spirocyclic system and a reactive α,β-unsaturated nitrile, offers multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its synthesis, characterization, and reactivity, offering field-proven insights for researchers in drug development and materials science. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor and reproducibility.
Molecular Structure and Physicochemical Properties
This compound is an organic compound whose spirocyclic nature imparts distinct steric and electronic properties.[1] The core structure consists of a cyclohexane ring fused via a spiro junction to a 1,3-dioxolane ring, which serves as a stable protecting group for a ketone. An exocyclic double bond bears a cyano group, creating a conjugated system that is central to its reactivity.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)
The initial and critical step is the synthesis of the spirocyclic ketone precursor. This is a classic acid-catalyzed ketalization reaction. [1]
-
Causality: Cyclohexanone is used as the starting material. Its ketone functionality must be protected to prevent undesired side reactions during the subsequent introduction of the acetonitrile group. Ethylene glycol is the ideal protecting agent as it forms a stable five-membered dioxolane ring.
-
Protocol:
-
To a solution of cyclohexanone and ethylene glycol (1.1 equivalents) in a suitable solvent like toluene, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the product into an organic solvent.
-
Purify the resulting 1,4-Dioxaspiro[4.5]decan-8-one via distillation or chromatography.
-
-
Validation: The successful formation of the precursor can be confirmed by ¹H NMR, observing the characteristic signal for the dioxolane protons, and by IR spectroscopy, noting the disappearance of the cyclohexanone C=O stretch and the appearance of strong C-O ether bands. [2][3]
Step 2: Knoevenagel Condensation to Yield the Final Product
With the ketone precursor in hand, the exocyclic double bond and nitrile group are installed via a Knoevenagel condensation. This reaction is a cornerstone for forming α,β-unsaturated systems. [4]
-
Causality: The Knoevenagel condensation is employed because the protons on the carbon adjacent to the nitrile group in acetonitrile are sufficiently acidic to be removed by a base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the spiro-ketone. Subsequent dehydration yields the thermodynamically stable conjugated product.
-
Protocol:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one in a polar aprotic solvent (e.g., THF, DMF), add an equimolar amount of acetonitrile.
-
Under an inert atmosphere, add a suitable base (e.g., sodium hydride, potassium tert-butoxide, or a milder base like piperidine with azeotropic water removal).
-
Stir the reaction at room temperature or with gentle heating until TLC or GC-MS analysis indicates the consumption of the starting ketone.
-
Carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent and purify by column chromatography on silica gel.
-
-
Validation: Reaction completion is confirmed by the appearance of a strong, sharp peak around 2240 cm⁻¹ in the IR spectrum, which is characteristic of a conjugated nitrile group. [1]¹H NMR will show a new signal for the vinylic proton.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observation | Rationale |
| FTIR | ~2240 cm⁻¹ (strong, sharp)~1640 cm⁻¹ (medium)~1100 cm⁻¹ (strong) | C≡N stretch (conjugated nitrile).<[1]br>C=C stretch (alkene).C-O-C stretch (spiroketal). |
| ¹H NMR | Singlet ~5.0-5.5 ppmMultiplet ~3.9-4.1 ppmMultiplets ~1.5-2.5 ppm | Vinylic proton on the exocyclic double bond.Protons of the dioxolane ring (-O-CH₂-CH₂-O-).Protons of the cyclohexane ring. |
| ¹³C NMR | ~170 ppm~118 ppm~108 ppm~90-100 ppm~64 ppm~25-40 ppm | Quaternary carbon of the double bond attached to the spiro center.Nitrile carbon (-C≡N).Spiro carbon (O-C-O).Vinylic carbon bearing the proton.Dioxolane carbons (-O-C H₂-C H₂-O-).Cyclohexane carbons. |
| Mass Spec. | M⁺ peak at m/z = 179.22 | Corresponds to the molecular weight of the compound. [1] |
Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its functional groups. It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science contexts. [1]
Sources
An In-depth Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (CAS No. 124499-35-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a versatile bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven two-step synthetic pathway, and explores its current and prospective applications as a key building block in the development of novel therapeutics. Particular emphasis is placed on the strategic utility of its spirocyclic ketal and the reactive α,β-unsaturated nitrile moiety, which together offer a unique platform for the construction of complex molecular architectures.
Introduction: The Strategic Value of a Spirocyclic Synthon
This compound is a specialized organic compound featuring a unique spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring at a single carbon atom.[1] This structural motif is not merely a synthetic curiosity; it serves a critical role as a masked ketone, allowing for selective chemical transformations at other positions of the molecule. The exocyclic α,β-unsaturated nitrile group provides a reactive handle for a variety of chemical manipulations, including conjugate additions, reductions, and cycloadditions.
The convergence of these two functionalities—a stable protecting group and a versatile reactive center—positions this compound as a valuable intermediate in multi-step syntheses. In the landscape of drug discovery, the incorporation of spirocyclic scaffolds is a well-established strategy to enhance the three-dimensionality of molecules, which can lead to improved physicochemical properties, metabolic stability, and target-binding affinity. This guide will provide the technical details necessary for researchers to effectively synthesize and utilize this potent chemical tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and predicted spectroscopic data for this compound are summarized below.
| Property | Value |
| CAS Number | 124499-35-0 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | This compound |
| Appearance | (Predicted) White to off-white solid or oil |
| Predicted IR (cm⁻¹) | ~2240 (C≡N stretch), ~1640 (C=C stretch)[1] |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence commencing from 1,4-cyclohexanedione. This pathway involves:
-
Ketalization: Selective protection of one carbonyl group of 1,4-cyclohexanedione to form the spirocyclic ketone, 1,4-dioxaspiro[4.5]decan-8-one.
-
Olefination: A Horner-Wadsworth-Emmons (HWE) reaction to introduce the ylideneacetonitrile moiety.
This synthetic strategy is both robust and scalable, making it suitable for laboratory-scale research and larger-scale production.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Principle: This step employs the principle of selective monoketalization. By using a stoichiometric amount of ethylene glycol in the presence of an acid catalyst, one of the two ketone functionalities of 1,4-cyclohexanedione is protected as a stable 1,3-dioxolane. This reaction is reversible and is typically driven to completion by the removal of water.
Experimental Protocol:
-
To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene), add a slight molar excess of ethylene glycol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Perform an aqueous workup, separating the organic layer, and dry it over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,4-dioxaspiro[4.5]decan-8-one as a white solid.
Step 2: Horner-Wadsworth-Emmons Olefination
Principle: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with a ketone or aldehyde. In this case, the carbanion of diethyl cyanomethylphosphonate attacks the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one, leading to the formation of the desired α,β-unsaturated nitrile. The HWE reaction is often favored over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate dropwise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting ketone is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Development
The unique structural attributes of this compound make it a highly valuable scaffold in medicinal chemistry.
-
Introduction of Spirocyclic Centers: The spirocyclic core imparts a rigid, three-dimensional topology to molecules. This is a sought-after feature in modern drug design as it can enhance binding to protein targets by occupying specific pockets in the active site and can improve physicochemical properties like solubility and metabolic stability.
-
Precursor to Complex Heterocycles: The α,β-unsaturated nitrile functionality is a versatile precursor for the synthesis of various heterocyclic systems. For instance, it can undergo cycloaddition reactions or serve as an electrophile in Michael additions, paving the way for the construction of novel drug candidates.
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a carboxylate, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Potential Biological Activities: While specific biological data for this exact compound is not widely published, related spirocyclic structures have shown a range of activities, including antimicrobial and anticancer properties.[1] The spirocyclic framework can influence the steric and electronic properties of a molecule, potentially leading to novel biological activities.[1]
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a powerful and versatile building block for organic synthesis and drug discovery. Its synthesis is straightforward and high-yielding, and its unique combination of a protected ketone and a reactive α,β-unsaturated nitrile offers a wealth of opportunities for the creation of novel and complex molecular architectures. As the demand for three-dimensional scaffolds in drug development continues to grow, the utility of this and related spirocyclic compounds is poised to expand significantly.
References
Sources
A Comprehensive Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
This guide serves as an in-depth resource for researchers, chemists, and professionals in drug development on the chemical compound 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. It covers its fundamental properties, a detailed synthesis protocol, and its applications as a versatile intermediate in modern organic synthesis.
Executive Summary
This compound is a bifunctional organic molecule that has gained traction as a valuable building block in synthetic chemistry. Its structure incorporates a spirocyclic ketal, which serves as a protected carbonyl group, and a conjugated nitrile moiety. This unique arrangement of functional groups provides multiple avenues for chemical modification, making it a precursor for more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel materials.[1][2] This document provides a comprehensive overview of its chemical identity, a validated synthesis protocol, and its significance in research and development.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, and safety considerations.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Canonical SMILES: C1CC2(CCC1=CC#N)OCCO2[1]
-
InChI Key: IGDLFUWXBQNWJP-UHFFFAOYSA-N[1]
Physicochemical Data
The quantitative properties of the compound are summarized in the table below. These values are essential for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Physical State | Solid (Predicted) | N/A |
| Boiling Point | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |
Synthesis Protocol: Knoevenagel Condensation
The most common and efficient method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (acetonitrile) with a ketone. In this case, the starting material is 1,4-Dioxaspiro[4.5]decan-8-one, which is the ethylene glycol ketal of cyclohexan-1,4-dione.
The ketal protection is a crucial strategic decision. It masks one of the ketone functionalities of the symmetrical starting dione, allowing for selective reaction at the other carbonyl group. This prevents side reactions and polymerization, ensuring a high yield of the desired monosubstituted product.
Materials and Reagents
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Acetonitrile (or Cyanoacetic acid as a more reactive alternative)
-
Piperidine (or a similar basic catalyst)
-
Toluene (or Benzene, for azeotropic removal of water)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Experimental Procedure
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq), acetonitrile (1.5-2.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the synthesis process.
Applications in Research and Drug Development
The utility of this compound stems from its dual functionality. It is primarily used as a versatile intermediate in organic synthesis.[1]
-
Precursor to Spirocyclic Compounds: The core spirocyclic ketal is a stable protecting group but can be hydrolyzed under acidic conditions to reveal a ketone. This allows for further chemistry at the C8 position after modifications have been made to the acetonitrile group.
-
Michael Acceptor: The electron-withdrawing nitrile group makes the exocyclic double bond susceptible to conjugate addition (Michael addition) by nucleophiles. This allows for the introduction of a wide range of substituents at the alpha-carbon.
-
Pharmaceutical Scaffolding: Spirocycles are of great interest in medicinal chemistry as they introduce three-dimensional complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets. This compound serves as a key starting material for libraries of novel spirocyclic compounds for drug screening.[1] It has been investigated for potential biological activities, including antimicrobial and anticancer properties.[1]
The molecule's mechanism of action in biological systems is thought to involve its ability to act as a ligand, binding to and modulating the activity of enzymes or receptors.[1]
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
References
-
Sunway Pharm Ltd. This compound - CAS:124499-35-0. Available from: [Link].
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link].
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available from: [Link].
-
NIST. 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. Available from: [Link].
-
PubChem. 1,4-Dioxaspiro(4.5)decane. Available from: [Link].
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available from: [Link].
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (CAS No. 124499-35-0) is a versatile bifunctional organic compound with significant potential in medicinal chemistry and materials science.[1] Its unique structure, featuring a spirocyclic ketal protecting a cyclohexanone moiety and a reactive α,β-unsaturated nitrile, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] The spirocyclic ketal provides stability and steric hindrance, while the exocyclic double bond and the nitrile group offer multiple sites for chemical modification.[1]
Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, namely Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure and numbering scheme for this compound.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.
Experimental Protocol:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared for solid samples.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or an empty press is taken first and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation:
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2240 | Nitrile (C≡N) | Stretching | Strong[1] |
| ~3050 | Vinylic C-H | Stretching | Medium |
| ~2930, ~2860 | Aliphatic C-H | Stretching | Strong |
| ~1650 | Alkene (C=C) | Stretching | Medium |
| ~1100 | C-O (Ketal) | Stretching | Strong |
The most diagnostic peak is the strong absorption around 2240 cm⁻¹ , which is highly characteristic of the nitrile (C≡N) stretching vibration.[1] The presence of sp² C-H stretching above 3000 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹ would confirm the presence of the exocyclic double bond. Strong absorptions corresponding to the sp³ C-H and C-O stretching vibrations are expected from the spirocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to yield the frequency-domain spectrum. Phase and baseline corrections are applied.
¹H NMR Spectroscopy
Predicted Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (vinylic) | 5.0 - 5.5 | Singlet (s) or Triplet (t) | 1H |
| H11, H12 (dioxolane) | 3.8 - 4.0 | Singlet (s) or Multiplet (m) | 4H |
| H5, H7 (cyclohexyl, allylic) | 2.2 - 2.6 | Multiplet (m) | 4H |
| H6, H8 (cyclohexyl) | 1.6 - 1.9 | Multiplet (m) | 4H |
Interpretation:
-
The vinylic proton (H1) is expected to appear as a singlet or a very fine triplet (due to allylic coupling) in the downfield region (5.0-5.5 ppm) due to the deshielding effect of the double bond and the nitrile group.
-
The four protons of the dioxolane ring (H11, H12) are chemically equivalent in a fast-inverting system and would likely appear as a singlet or a narrow multiplet around 3.9 ppm. This is consistent with the chemical shifts observed for the parent 1,4-dioxaspiro[4.5]decane.[2][3]
-
The protons on the cyclohexane ring are more complex. The allylic protons (H5, H7) , being adjacent to the double bond, will be deshielded and are predicted to resonate between 2.2 and 2.6 ppm.
-
The remaining cyclohexyl protons (H6, H8) would appear further upfield, in the range of 1.6-1.9 ppm.
¹³C NMR Spectroscopy
Predicted Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C3 (Nitrile, C≡N) | 115 - 120 |
| C4 (Alkene, =C) | 150 - 160 |
| C1 (Alkene, =CH) | 90 - 100 |
| C9 (Spiro, C-O) | 105 - 110 |
| C11, C12 (Dioxolane, O-CH₂) | 64 - 66 |
| C5, C7 (Cyclohexyl, allylic) | 30 - 35 |
| C6, C8 (Cyclohexyl) | 25 - 30 |
Interpretation:
-
The nitrile carbon (C3) is expected in the 115-120 ppm range, a characteristic region for this functional group.[4]
-
The two alkene carbons (C1 and C4) will be significantly downfield. C4, being a quaternary carbon, will be further downfield than the protonated C1.
-
The spiro carbon (C9) , bonded to two oxygen atoms, will have a characteristic chemical shift around 108 ppm.
-
The dioxolane carbons (C11, C12) are expected around 65 ppm, typical for carbons in an ethylene glycol ketal.[5]
-
The remaining cyclohexyl carbons will appear in the aliphatic region (25-35 ppm).
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₃NO₂. The molecular weight is 179.22 g/mol .[1][6] Therefore, the molecular ion peak is expected at m/z = 179 .
-
Key Fragmentation Pathways: While a definitive fragmentation requires experimental data, plausible pathways can be predicted based on the structure and data from similar molecules.[7][8]
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
A likely fragmentation is the loss of the acetonitrile radical (•CH₂CN), leading to a fragment at m/z = 139. Another possibility is a retro-Diels-Alder type fragmentation of the dioxolane ring, resulting in the loss of ethylene oxide (C₂H₄O) to give a fragment at m/z = 135. Further fragmentation of these primary ions would lead to smaller fragments observed in the spectrum.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. The characteristic nitrile stretch in the IR spectrum, the unique chemical shifts of the vinylic, dioxolane, and spiro carbons and protons in the NMR spectra, and the molecular ion peak with its predictable fragmentation pattern in the mass spectrum, all converge to provide an unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational reference for researchers, enabling them to confidently characterize this important synthetic intermediate and utilize it in their scientific endeavors.
References
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This compound, 95% Purity, C10H13NO2, 1 gram. (n.d.). Retrieved from [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]
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13C-NMR. (n.d.). Retrieved from [Link]
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2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol. (n.d.). PubChemLite. Retrieved from [Link]
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2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethanol - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]
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13C | acetonitrile-d3 | NMR Chemical Shifts - NMRS.io. (n.d.). Retrieved from [Link]
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2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethanol. (n.d.). SpectraBase. Retrieved from [Link]
-
1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved from [Link]
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1,4-Dioxaspiro(4.5)decane | C8H14O2. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile from 1,4-dioxaspiro[4.5]decan-8-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a valuable building block in medicinal chemistry and organic synthesis.[1] The document details the prevalent Horner-Wadsworth-Emmons reaction, offering a step-by-step protocol, mechanistic insights, and critical process parameters. It further explores alternative synthetic strategies, product characterization, and essential safety protocols, serving as a vital resource for researchers, chemists, and professionals in drug development.
Introduction: Strategic Importance of this compound
This compound (CAS No: 124499-35-0) is a spirocyclic compound featuring a protected carbonyl group and a reactive exocyclic double bond with a nitrile functionality.[1] This unique structural arrangement makes it a versatile intermediate in the synthesis of complex molecular architectures.[1] The dioxaspiro moiety serves as a stable protecting group for a ketone, which can be deprotected under acidic conditions when required.[2] The α,β-unsaturated nitrile portion of the molecule is a Michael acceptor and can undergo a variety of chemical transformations.[1]
The compound has garnered significant interest in medicinal chemistry due to its potential as a precursor for biologically active molecules, including those with antimicrobial and anticancer properties.[1] Its rigid spirocyclic core is a desirable feature in drug design for constraining molecular conformation and improving binding affinity to biological targets.
This guide will primarily focus on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and widely used method for the olefination of ketones to furnish α,β-unsaturated nitriles with high stereoselectivity.[3][4][5]
Primary Synthetic Route: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of this compound. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide, leading to cleaner reactions and easier purification.[4] The water-soluble phosphate byproduct is readily removed by aqueous extraction, simplifying the workup procedure.[5][6]
Reaction Scheme
The overall transformation involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with the carbanion generated from diethyl cyanomethylphosphonate.
Figure 1. General reaction scheme for the Horner-Wadsworth-Emmons synthesis of this compound.
Mechanistic Rationale
The mechanism of the HWE reaction proceeds through several key steps:[3][4]
-
Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of diethyl cyanomethylphosphonate, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. This addition is the rate-limiting step and forms an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate undergoes syn-elimination to yield the desired (E)-alkene as the major product and a water-soluble diethyl phosphate salt. The formation of the thermodynamically more stable (E)-isomer is generally favored.[4]
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | 156.18 | 5.00 g | 32.0 mmol |
| Diethyl cyanomethylphosphonate | 2537-48-6 | 177.14 | 6.26 g (5.35 mL) | 35.2 mmol |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 1.41 g | 35.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 100 mL | - |
| Saturated Ammonium Chloride (aq) | 12125-02-9 | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | - | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - |
Procedure:
-
Preparation of the Phosphonate Anion:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.41 g, 35.2 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (6.26 g, 35.2 mmol) in anhydrous THF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with the Ketone:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (5.00 g, 32.0 mmol) in anhydrous THF (30 mL).
-
Cool the phosphonate anion solution back to 0 °C and add the ketone solution dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
-
Alternative Synthetic Strategies: Knoevenagel Condensation
While the HWE reaction is highly effective, the Knoevenagel condensation offers an alternative route. This reaction involves the condensation of 1,4-dioxaspiro[4.5]decan-8-one with an active methylene compound, such as malononitrile, in the presence of a base catalyst.
The choice of catalyst is crucial and can range from traditional bases like piperidine or ammonia to more modern heterogeneous catalysts.[7] Solvent-free conditions are often employed to drive the reaction to completion and simplify purification.[7]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the spirocyclic protons and the vinylic proton. |
| ¹³C NMR | Signals for the spiro carbon, the carbons of the double bond, the nitrile carbon, and the carbons of the dioxolane and cyclohexane rings. |
| FT-IR | Characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹) and the C=C stretch (around 1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (179.22 g/mol ).[1] |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
5.1. 1,4-Dioxaspiro[4.5]decan-8-one:
-
Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9]
-
Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9]
5.2. Diethyl cyanomethylphosphonate:
-
Toxic if swallowed and may cause respiratory irritation.[10][11] Causes severe skin burns and eye damage.[10][11]
-
Handle in a well-ventilated area, preferably in a fume hood.[10][12]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[12]
5.3. Sodium Hydride:
-
Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously.[13][14]
-
Causes severe skin burns and eye damage.[14]
-
Must be handled under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[15]
-
Use a Class D fire extinguisher for fires involving sodium hydride; DO NOT use water, foam, or carbon dioxide.[15][16]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of the phosphonate. | Ensure sodium hydride is fresh and properly washed. Increase reaction time for anion formation. |
| Incomplete reaction with the ketone. | Increase reaction time or temperature (with caution). | |
| Loss of product during workup or purification. | Optimize extraction and chromatography conditions. | |
| Formation of Byproducts | Self-condensation of the ketone. | Add the ketone solution slowly to the phosphonate anion at a low temperature. |
| Hydrolysis of the product or starting material. | Use anhydrous solvents and reagents. |
Visualization of Key Processes
Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Horner-Wadsworth-Emmons Mechanism
Caption: The stepwise mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
The synthesis of this compound from 1,4-dioxaspiro[4.5]decan-8-one is a well-established and efficient process, primarily accomplished through the Horner-Wadsworth-Emmons reaction. This guide has provided a detailed protocol, mechanistic understanding, and essential safety considerations to aid researchers in the successful synthesis and application of this important chemical intermediate. The versatility of this compound ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.
References
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University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. (2012-12-14). [Link]
-
Wikipedia. Sodium hydride. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. [Link]
-
Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
-
Szabo-Scandic. Diethyl (cyanomethyl)phosphonate-SDS-MedChemExpress. (2023-08-15). [Link]
-
SAFETY DATA SHEET. 1,4-dioxaspiro[4.5]decan-8-one. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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University of Wisconsin-Madison. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024-12-16). [Link]
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- 16. nj.gov [nj.gov]
Chemical structure of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction
In the landscape of modern synthetic chemistry and drug discovery, molecules that offer a unique combination of structural rigidity, three-dimensionality, and versatile reactivity are of paramount importance. This compound is a compound that embodies these characteristics. Its structure is defined by two key features: a spirocyclic ketal, which links a cyclohexane and a 1,4-dioxolane ring through a single quaternary carbon, and a conjugated α,β-unsaturated nitrile moiety.[1] This arrangement provides a stable, three-dimensional scaffold while presenting multiple reactive sites for further chemical elaboration.
Spirocycles have garnered significant interest in medicinal chemistry as they are prevalent in natural products and offer a pathway to escape the "flatland" of traditional aromatic-rich drug candidates, thereby improving properties like solubility and metabolic stability.[2] The 1,4-dioxaspiro[4.5]decane framework, in particular, serves as a valuable intermediate, where the ketal acts as a robust protecting group for a carbonyl function.[1] The exocyclic α,β-unsaturated nitrile is a versatile functional group, amenable to a wide range of transformations.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of this compound. We will delve into its logical synthesis, detailing the causality behind the chosen reactions, present a systematic approach to its structural characterization, and discuss its potential applications as a pivotal building block for researchers in organic synthesis and pharmaceutical development.
Part 1: Strategic Synthesis
A robust and efficient synthesis is the foundation of any chemical research program. The synthesis of this compound is most logically approached in a two-step sequence starting from commercially available cyclohexane-1,4-dione. The core strategy involves the selective protection of one carbonyl group, followed by the olefination of the remaining ketone to construct the desired ylideneacetonitrile moiety.
Step 1: Synthesis of the Precursor Ketone, 1,4-Dioxaspiro[4.5]decan-8-one
The initial and critical step is the mono-protection of cyclohexane-1,4-dione. The formation of a cyclic ketal with ethylene glycol is a standard and highly effective method for protecting ketones.[3] This reaction is reversible and acid-catalyzed. By using a slight excess of the dione relative to the diol, or by carefully controlling reaction times, selective mono-ketalization can be achieved with high efficiency, yielding the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one.
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,4-dione (1.0 eq), ethylene glycol (1.1 eq), and toluene (approx. 2 mL per mmol of dione).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dione is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,4-Dioxaspiro[4.5]decan-8-one as a colorless solid or oil.
Step 2: Horner-Wadsworth-Emmons Olefination
With the spirocyclic ketone in hand, the next crucial transformation is the introduction of the ylideneacetonitrile group. The Horner-Wadsworth-Emmons (HWE) reaction is the preeminent choice for this conversion.[4][5] This reaction involves the olefination of a carbonyl compound with a stabilized phosphonate carbanion. For the synthesis of an α,β-unsaturated nitrile, diethyl (cyanomethyl)phosphonate is the reagent of choice.
Causality of Method Selection: The HWE reaction is favored over the traditional Wittig reaction for several reasons. First, the phosphonate carbanion is more nucleophilic than the corresponding phosphonium ylide, allowing it to react efficiently with less reactive ketones. Second, the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification. Most importantly, the reaction typically exhibits high E-selectivity, yielding the thermodynamically more stable trans-alkene, which is critical for predictable downstream applications.[6][7]
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
Experimental Protocol: HWE Synthesis of this compound
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C. Add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Addition of Ketone: Re-cool the mixture to 0 °C. Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the ketone.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Workup & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Part 2: Structural Elucidation and Physicochemical Properties
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.[8]
| Property | Data | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 124499-35-0 | [1][9][10] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][10] |
| Molecular Weight | 179.22 g/mol | [1][10] |
| Appearance | White to off-white solid | Typical |
| Purity | >95% | [11] |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the vinylic proton (=CHCN) in the range of δ 5.0-5.5 ppm. The four protons of the dioxolane ring will appear as a singlet or a narrow multiplet around δ 3.9-4.1 ppm. The eight protons of the cyclohexane ring will appear as multiplets in the aliphatic region (δ 1.5-2.8 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by several key signals: the nitrile carbon (C≡N) around δ 115-120 ppm, the quaternary spiro carbon (C-O) around δ 108-112 ppm, and the two vinylic carbons (C=C) at approximately δ 95 ppm (α-carbon) and δ 160 ppm (β-carbon).
-
FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 2210-2230 cm⁻¹ corresponds to the C≡N stretch. The C=C double bond will show an absorption in the 1620-1650 cm⁻¹ region. Strong C-O stretching bands for the ketal will be visible between 1050-1150 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by showing the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+ corresponding to the calculated exact mass.
Caption: Workflow for synthesis and characterization.
Part 3: Chemical Reactivity and Applications
This compound is a bifunctional molecule whose reactivity is dominated by the α,β-unsaturated nitrile and the ketal protecting group.[1]
-
Reactivity of the α,β-Unsaturated Nitrile:
-
Michael Addition: The electron-withdrawing nitrile group activates the double bond, making the β-carbon electrophilic and highly susceptible to conjugate addition by a wide range of nucleophiles.
-
Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The double bond can also be selectively or fully reduced depending on the conditions.[1]
-
Cycloadditions: The alkene can participate in various cycloaddition reactions to build more complex ring systems.
-
-
Reactivity of the Ketal:
-
Deprotection: The ketal is stable under basic and neutral conditions but can be readily hydrolyzed with aqueous acid to unveil the ketone at the 4-position of the cyclohexane ring. This unmasking of a second carbonyl group opens up a vast number of subsequent synthetic transformations.
-
Applications in Drug Development and Synthesis
This molecule is an exemplary building block for creating complex molecular architectures.[1] The ability to perform chemistry on the nitrile moiety and then deprotect the ketone allows for the sequential introduction of different functionalities. This is a powerful strategy in the synthesis of natural product analogues and novel pharmaceutical agents.
The spirocyclic core itself is a "privileged substructure" in medicinal chemistry.[2] Introducing this rigid, 3D element can improve a drug candidate's binding affinity and selectivity for its biological target. Compounds featuring diazaspiro[4.5]decane cores, for instance, have been successfully developed as potent and selective kinase inhibitors for treating inflammatory diseases.[12] While this compound itself is an intermediate, its potential to serve as a precursor to novel spirocyclic drugs with anticancer or antimicrobial activities is an active area of investigation.[1]
Conclusion
This compound is more than a simple chemical; it is a carefully designed synthetic intermediate that provides access to significant molecular complexity. Its logical and efficient synthesis, centered on a selective ketal protection followed by a stereoselective Horner-Wadsworth-Emmons olefination, makes it readily accessible. The orthogonal reactivity of its functional groups—the versatile α,β-unsaturated nitrile and the cleavable ketal—offers synthetic chemists a powerful platform for building diverse and intricate molecules. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the utility and importance of building blocks like this spirocyclic nitrile are set to increase, making it a valuable tool for researchers at the forefront of chemical and pharmaceutical innovation.
References
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Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. (2025). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2022). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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Charting Biologically Relevant Spirocyclic Compound Space. (2017). PubMed. Retrieved January 17, 2026, from [Link]
-
Spiro compound. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2021). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. (2000). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]
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A Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile: A Versatile Intermediate in Complex Molecule Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile has emerged as a highly valuable synthetic intermediate, particularly in pharmaceutical research and drug development.[1] Its unique structure, featuring a protected ketone in a spirocyclic system and a reactive α,β-unsaturated nitrile, offers a dual-handle approach for sophisticated chemical modifications.[1] This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this intermediate, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Value of a Dual-Functionality Intermediate
At its core, this compound is a molecule designed for synthetic efficiency. Its structure ingeniously combines two key functionalities:
-
A Protected Carbonyl: The 1,4-dioxaspiro[4.5]decane group serves as a stable ethylene glycol ketal of a cyclohexane-1,4-dione precursor.[2] This ketal masks a reactive ketone, preventing its participation in early synthetic steps and allowing for its selective unveiling at a later, strategic stage through hydrolysis.
-
An Electrophilic Alkene: The exocyclic double bond, activated by the electron-withdrawing nitrile group (-CN), creates a reactive Michael acceptor.[3] This site is primed for conjugate additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.
This combination allows chemists to perform chemistry on the α,β-unsaturated system without affecting the latent ketone, and vice versa. This orthogonal reactivity is the cornerstone of its utility, streamlining synthetic routes toward complex targets, including novel spirocyclic compounds with potential applications in medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 124499-35-0 | [1][4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5] |
| Molecular Weight | 179.22 g/mol | [1][5] |
| Appearance | White to off-white solid | N/A |
| InChI Key | IGDLFUWXBQNWJP-UHFFFAOYSA-N | [1] |
Synthesis of the Intermediate: A Two-Stage Protocol
The preparation of this compound is typically achieved through a reliable two-step sequence starting from commercially available precursors. The causality behind this choice of pathway lies in its efficiency and the high purity of the resulting product.
Step 1: Selective Ketalization
The synthesis begins with the protection of one of the two carbonyl groups of 1,4-cyclohexanedione. Reacting it with one equivalent of ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) selectively forms the mono-ketal, 1,4-Dioxaspiro[4.5]decan-8-one .[2] This step is crucial for differentiating the two ketone functionalities for subsequent reactions.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
The resulting spirocyclic ketone is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction employs a phosphonate-stabilized carbanion, typically generated by treating diethyl cyanomethylphosphonate with a strong base like sodium hydride (NaH). The phosphonate carbanion is more nucleophilic and less basic than its Wittig reagent counterpart, allowing it to react efficiently with ketones.[3][6] The HWE reaction is highly favored in synthetic chemistry for several reasons:
-
High (E)-Selectivity: It predominantly produces the more stable (E)-alkene isomer.[6][7][8]
-
Mild Conditions: The reaction proceeds under manageable conditions.
-
Simplified Purification: The water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying product isolation compared to the triphenylphosphine oxide generated in a Wittig reaction.[6]
Caption: Synthetic workflow for the target intermediate.
Detailed Experimental Protocol: Synthesis via HWE Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from the predictable and selective reactivity of its two key functional groups.
Caption: Key reaction pathways of the intermediate.
Transformations of the α,β-Unsaturated Nitrile
-
Michael Addition: This is arguably the most powerful transformation. The electron-withdrawing nitrile group renders the β-carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse substituents at the C8 position of the spirocyclic core.
-
Nucleophiles: Organocuprates (Gilman reagents), Grignard reagents (in the presence of a copper catalyst), enolates, amines, and thiols.
-
Significance: This reaction creates a new quaternary center, a common feature in many complex natural products and pharmaceutical agents.[9]
-
-
Reduction: The nitrile and the alkene can be selectively reduced.
-
Nitrile to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine.[1]
-
Alkene to Alkane: Catalytic hydrogenation (e.g., H₂ over Pd/C) can selectively reduce the carbon-carbon double bond, leading to the saturated acetonitrile derivative.[10]
-
Deprotection of the Spirocyclic Ketal
The ketal group is stable to most basic, nucleophilic, and reductive conditions, making it an excellent protecting group. When desired, it can be easily removed under aqueous acidic conditions (e.g., HCl, H₂SO₄) to reveal the ketone at the C1 position of the cyclohexane ring. This unmasking is a critical step, enabling further modifications at this position, such as another olefination, reduction to an alcohol, or reductive amination.
Application in Drug Discovery: A Case Study
The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds.[9] Derivatives of this core have been investigated as potent and selective inhibitors for various therapeutic targets.
A notable example is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are promising targets for treating inflammatory bowel disease.[11] While not using the exact title compound, the synthesis of these inhibitors relies on a spirocyclic ketone precursor that can be conceptually derived from intermediates like ours.
The strategic utility can be illustrated in a hypothetical pathway inspired by such syntheses:
-
Michael Addition: A nucleophile (e.g., a protected amine equivalent) is added to this compound to install a nitrogen-containing side chain.
-
Nitrile Reduction: The nitrile is reduced to a primary amine.
-
Cyclization: The newly formed amine can undergo an intramolecular reaction, perhaps after modification of the side chain, to form a new heterocyclic ring fused to the cyclohexane moiety.
-
Ketal Deprotection: The ketal is hydrolyzed to reveal the ketone.
-
Reductive Amination: The ketone is converted to a second amine group, completing the diazaspiro[4.5]decane core.
This sequence highlights how the dual reactivity of the starting intermediate allows for a stepwise and controlled construction of a complex, biologically relevant scaffold.
Caption: Strategy for building complex spirocycles.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its value lies in the orthogonal reactivity of its protected ketone and its activated alkene. This allows for a modular and highly controlled approach to building complex spirocyclic systems, which are of increasing importance in the pharmaceutical industry.[12][13] By understanding the synthesis and reactivity profile detailed in this guide, researchers can confidently leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.
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An In-depth Technical Guide to the Key Reactions of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile: Oxidation and Reduction
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic use of molecular scaffolds that offer a blend of conformational rigidity and functional versatility is paramount. 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile stands out as such a scaffold. Its unique structure, featuring a spirocyclic ketal protecting a cyclohexanone carbonyl, and a reactive α,β-unsaturated nitrile, presents a rich platform for synthetic diversification.[1] The ketal moiety provides a latent carbonyl group that can be unveiled under specific acidic conditions, while the exocyclic α,β-unsaturated nitrile is amenable to a variety of transformations, including oxidation and reduction.[1] This guide provides an in-depth exploration of the key oxidative and reductive transformations of this valuable building block, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Part 1: Oxidation Reactions - Crafting Complexity
The electron-deficient nature of the double bond in this compound dictates the choice of oxidative reagents. While less reactive towards electrophilic attack than electron-rich alkenes, several powerful methods can be employed to introduce oxygen-containing functionalities with high chemo- and stereoselectivity.
Epoxidation: Formation of Oxirane Derivatives
The synthesis of epoxides from α,β-unsaturated nitriles is a valuable transformation, yielding versatile intermediates for further elaboration. The resulting epoxide can undergo nucleophilic ring-opening to introduce a variety of functional groups.
Mechanistic Insight: The epoxidation of electron-deficient alkenes is often achieved using nucleophilic oxidizing agents. However, strong electrophilic oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can also be effective.[2][3] The reaction proceeds via a concerted "butterfly" transition state where the peroxyacid delivers an oxygen atom to the double bond in a syn-addition fashion.[4] For α,β-unsaturated carbonyl compounds, which are also electron-deficient, reaction with peroxy anions in a Michael-type addition followed by intramolecular cyclization is another effective strategy.[5]
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at room temperature.
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃) (2.0 eq), to neutralize the m-chlorobenzoic acid byproduct and prevent acid-catalyzed epoxide opening.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the solids. Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench excess peroxide, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Outcome of Epoxidation
| Product | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-(Spiro[oxirane-2,8'-[1][6]dioxaspiro[4.5]decan]-3'-yl)acetonitrile | m-CPBA | DCM | 0 to RT | 70-85 |
Visualization: Epoxidation Workflow
Caption: Workflow for the epoxidation of this compound.
Dihydroxylation: Stereoselective Synthesis of Vicinal Diols
The introduction of two adjacent hydroxyl groups can be achieved with high stereocontrol using osmium tetroxide (OsO₄). The Sharpless Asymmetric Dihydroxylation offers a powerful method for producing enantioenriched diols, which are crucial chiral building blocks in drug synthesis.[7][8][9]
Mechanistic Insight: The reaction proceeds through the formation of a cyclic osmate ester intermediate via a [3+2] cycloaddition of OsO₄ to the alkene.[7] Subsequent hydrolysis cleaves the Os-O bonds to yield the vicinal diol. The use of chiral cinchona alkaloid-derived ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, renders the reaction asymmetric.[8][10] Commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand, a re-oxidant (typically potassium ferricyanide), and a base.[8][9]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Solvent System: Prepare a 1:1 mixture of t-butanol and water.
-
Reagent Mixture: To the solvent system, add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) (1.4 g per mmol of substrate).
-
Substrate Addition: Cool the mixture to 0 °C and add this compound (1.0 eq).
-
Reaction: Stir the reaction vigorously at 0 °C for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Add solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of substrate) and stir for an additional hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting diol by column chromatography.
Data Presentation: Expected Outcome of Dihydroxylation
| Product | Reagent | Chiral Ligand | Typical Yield (%) | Typical ee (%) |
| (R,R)-2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile | AD-mix-β | (DHQD)₂PHAL | 85-95 | >95 |
| (S,S)-2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile | AD-mix-α | (DHQ)₂PHAL | 85-95 | >95 |
Oxidative Cleavage: Ozonolysis
Ozonolysis provides a method to cleave the carbon-carbon double bond, leading to the formation of a ketone and an α-keto nitrile, which can be further manipulated.[11]
Mechanistic Insight: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form a primary ozonide (molozonide). This unstable intermediate rearranges to a more stable secondary ozonide. Reductive or oxidative work-up of the ozonide yields different products. For the synthesis of a ketone from the spirocyclic part and an α-keto nitrile derivative from the acetonitrile part, a reductive work-up is typically employed.
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of DCM and methanol at -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) (2.0 eq), and allow the solution to warm to room temperature overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting 1,4-dioxaspiro[4.5]decan-8-one and the other cleavage product by column chromatography.
Part 2: Reduction Reactions - Tailoring Functionality
The reduction of this compound offers pathways to saturated nitriles, primary amines, and aldehydes, depending on the choice of reducing agent and reaction conditions.
Conjugate Reduction: Saturation of the Alkene
Catalytic hydrogenation can selectively reduce the carbon-carbon double bond while leaving the nitrile group intact. This is a crucial step for accessing the saturated spirocyclic acetonitrile scaffold.
Mechanistic Insight: Catalytic hydrogenation involves the addition of hydrogen across the double bond on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum on a carbon support. The reaction is generally a syn-addition. For α,β-unsaturated nitriles, iridium N,P ligand complexes have been shown to be effective for asymmetric hydrogenation.[12][13]
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Suspension: In a hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C) (5-10 mol%) in a suitable solvent like ethanol or ethyl acetate.
-
Substrate Addition: Add this compound (1.0 eq).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm) using a balloon or a Parr hydrogenator.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Rinse the filter cake with the solvent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Data Presentation: Expected Outcome of Conjugate Reduction
| Product | Catalyst | Solvent | Pressure (atm) | Typical Yield (%) |
| 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | 10% Pd/C | Ethanol | 1-4 | >95 |
Reduction of the Nitrile Group
The nitrile group can be reduced to either a primary amine or an aldehyde, providing access to two different key functionalities.
Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required for the complete reduction of the nitrile to a primary amine.[14]
Mechanistic Insight: The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride addition then reduces the imine to a diamidoaluminate complex, which upon aqueous work-up, is hydrolyzed to the primary amine.[14]
Experimental Protocol: Reduction with LiAlH₄
-
Reagent Suspension: In a flame-dried flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile (1.0 eq, obtained from conjugate reduction) in the same anhydrous solvent dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Quenching (Fieser work-up): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with ether or THF. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.
A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the nitrile to an aldehyde.[14][15][16][17]
Mechanistic Insight: DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures, preventing further reduction.[6][16] Subsequent aqueous work-up hydrolyzes the imine to the aldehyde.[6][17]
Experimental Protocol: Reduction with DIBAL-H
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile (1.0 eq) in an anhydrous non-polar solvent like toluene or DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (1.2 eq) in hexanes or toluene dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or 1M HCl.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the aldehyde by column chromatography.
Visualization: Reduction Pathways
Caption: Key reduction pathways for this compound.
Conclusion: A Gateway to Novel Chemical Space
The oxidation and reduction reactions of this compound provide a versatile toolkit for the synthesis of complex and functionally diverse molecules. The protocols and insights detailed in this guide serve as a foundation for researchers and drug development professionals to harness the synthetic potential of this valuable scaffold. By carefully selecting reagents and conditions, one can navigate the rich reactivity of this molecule to access novel epoxides, diols, saturated nitriles, primary amines, and aldehydes, thereby accelerating the discovery of new therapeutic agents.
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Union College Schaffer Library. Ozonolysis of Certain Alpha, Beta-unsaturated Carbonyl Compounds. Available from: [Link].
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link].
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PubChem. 1,4-Dioxaspiro(4.5)decane. Available from: [Link].
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PubChemLite. 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Spiro Compounds from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction: The Versatility of a Unique Spirocyclic Building Block
Spirocyclic scaffolds are a fascinating and increasingly important structural motif in the realm of bioactive compounds and drug discovery. Their inherent three-dimensionality and conformational rigidity offer unique opportunities for precise interactions with biological targets. Among the diverse array of starting materials for constructing these intricate architectures, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile stands out as a versatile and valuable building block.[1] This compound, readily synthesized from cyclohexanone, possesses a unique combination of a protected ketone functionality and a reactive α,β-unsaturated nitrile, making it an ideal precursor for a variety of powerful carbon-carbon bond-forming reactions.
This comprehensive guide provides detailed application notes and protocols for the synthesis of a range of bioactive spiro compounds, with a primary focus on spiro-oxindoles and spiro-4H-pyrans, originating from this compound. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also insights into the underlying chemical principles and the significance of the resulting compounds' biological activities.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound primarily revolves around two key reaction types: the Knoevenagel condensation and multi-component reactions (MCRs). These reactions leverage the reactivity of the active methylene group adjacent to the nitrile, enabling the construction of complex molecular frameworks in a highly efficient manner.
The Knoevenagel Condensation: A Gateway to Functionalized Intermediates
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group.[2][3] In the context of our starting material, the ylidene group can be considered a masked carbonyl, and the methylene group of another reactant can add to it. More commonly, the active methylene group of this compound itself can react with various aldehydes and ketones. This reaction is typically catalyzed by a base and proceeds through a carbanion intermediate, leading to a new, more complex α,β-unsaturated system. This initial condensation product serves as a versatile intermediate for subsequent intramolecular cyclization reactions to form diverse spirocyclic systems.
Application Protocol 1: Synthesis of Bioactive Spiro-Oxindoles via a Three-Component Reaction
Spiro-oxindoles are a privileged class of heterocyclic compounds renowned for their wide spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[4][5] The following protocol details a one-pot, three-component synthesis of a spiro-oxindole derivative from this compound, an isatin, and an amino acid. This reaction proceeds via an initial Knoevenagel-type condensation followed by a [3+2] cycloaddition of an in-situ generated azomethine ylide.
Reaction Scheme:
Caption: General workflow for the synthesis of spiro-oxindoles.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol)
-
Isatin (or a substituted derivative) (1.0 mmol)
-
L-Proline (or another secondary amino acid) (1.2 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, isatin, and L-proline in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane mixture).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure spiro-oxindole derivative.
Data Presentation:
| Entry | Isatin Derivative | Amino Acid | Yield (%) |
| 1 | Isatin | L-Proline | 85 |
| 2 | 5-Nitroisatin | Sarcosine | 82 |
| 3 | 5-Bromoisatin | L-Proline | 88 |
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as it is a good solvent for the reactants and allows for heating to reflux, which is necessary to drive the reaction to completion.
-
Catalyst: Piperidine, a weak base, is used to deprotonate the active methylene group of the acetonitrile derivative, initiating the Knoevenagel condensation, and also to facilitate the formation of the azomethine ylide from the isatin and amino acid.
-
Amino Acid: Secondary amino acids like L-proline or sarcosine are crucial for the in-situ generation of the azomethine ylide, which is the 1,3-dipole required for the cycloaddition reaction.
Application Protocol 2: Synthesis of Bioactive Spiro-4H-Pyrans
Spiro-4H-pyran derivatives are another important class of heterocyclic compounds that have demonstrated significant antimicrobial and anticancer activities.[6][7] The following protocol outlines a one-pot, three-component synthesis of a spiro-4H-pyran derivative using this compound, an aromatic aldehyde, and malononitrile.
Reaction Scheme:
Caption: Stepwise formation of spiro-4H-pyran derivatives.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (15 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.
-
Add piperidine to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-3 hours.
-
Upon completion, the solid product that forms is collected by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain pure crystals of the spiro-4H-pyran derivative.
Data Presentation:
| Entry | Aromatic Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 95 |
| 3 | 4-Methoxybenzaldehyde | 90 |
Causality Behind Experimental Choices:
-
Reaction Conditions: This reaction proceeds efficiently at room temperature, making it an energy-efficient and mild synthetic method.
-
Catalyst: Piperidine acts as a base to catalyze both the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile and the subsequent Michael addition of the this compound enolate to the Knoevenagel adduct.
-
One-Pot Synthesis: The one-pot nature of this reaction is highly advantageous as it avoids the need for isolation and purification of intermediates, saving time and resources.
Biological Activity of Synthesized Spiro Compounds
The spiro compounds synthesized from this compound exhibit a range of promising biological activities.
-
Antimicrobial Activity: Many of the synthesized spiro-oxindole and spiro-4H-pyran derivatives have shown significant activity against various strains of Gram-positive and Gram-negative bacteria.[6][8] For instance, certain spiro-oxindole derivatives have demonstrated potent inhibition of bacterial cell wall synthesis.[9]
-
Antitumor Activity: Several of the synthesized spiro compounds have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.[5][7][10] Spiro-oxindoles, in particular, have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[5] Spirobisnaphthalene derivatives, which share the spirocyclic core, have also displayed promising anti-tumor activity.[7][11]
Quantitative Biological Data:
| Compound Class | Biological Activity | IC50 / MIC Values |
| Spiro-oxindoles | Anticancer | 1.2–3.5 µM (LNCaP cells)[5] |
| Spiro-4H-pyrans | Antimicrobial | 32-64 µg/mL (S. aureus)[6] |
| Spirobisnaphthalenes | Antitumor | 0.018-1.17 µM (Ramos and H1975 cells)[7][11] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive spiro compounds. The protocols detailed in these application notes provide robust and efficient methods for the construction of spiro-oxindoles and spiro-4H-pyrans, two classes of compounds with significant therapeutic potential. The inherent modularity of the multi-component reactions allows for the generation of large libraries of spiro compounds for further biological screening and drug discovery efforts. Future research in this area could focus on expanding the scope of cycloaddition reactions, exploring new catalytic systems to enhance stereoselectivity, and conducting in-depth structure-activity relationship (SAR) studies to optimize the biological activity of these promising spirocyclic scaffolds.
References
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Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (URL: [Link])
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (URL: [Link])
-
Antimicrobial Activity of the Spiro Compounds. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (URL: [Link])
-
Identification of spirobisnaphthalene derivatives with anti-tumor activities from the endophytic fungus Rhytidhysteron rufulum AS21B. (URL: [Link])
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (URL: [Link])
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (URL: [Link])
-
Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. (URL: [Link])
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (URL: [Link])
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (URL: [Link])
-
Antitumor Activity of Natural Products and Related Compounds—2nd Edition. (URL: [Link])
-
The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. (URL: [Link])
-
Novel Methods of Knoevenagel Condensation. (URL: [Link])
-
Identification of spirobisnaphthalene derivatives with anti-tumor activities from the endophytic fungus Rhytidhysteron rufulum AS21B. (URL: [Link])
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. (URL: [Link])
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (URL: [Link])
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (URL: [Link])
-
One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (URL: [Link])
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (URL: [Link])
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (URL: [Link])
-
(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (URL: [Link])
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (URL: [Link])
-
The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (URL: [Link])
-
CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. (URL: [Link])
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (URL: [Link])
-
Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[5][6]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. (URL: [Link])
-
2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol. (URL: [Link])
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Application Notes and Protocols: 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile in Natural Product Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency and elegance. 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile emerges as a highly valuable, yet under-explored, intermediate for the construction of complex molecular scaffolds.[1] Its structure is a compelling convergence of three key synthetic handles:
-
A Spiro[4.5]decane Core: This motif is present in a variety of sesquiterpenoid natural products, such as acorenone, gleenol, and agarospirol, imparting unique three-dimensional complexity.[2][3][4]
-
A Protected Carbonyl Group: The 1,4-dioxaspiro moiety serves as a robust protecting group for a ketone at the C8 position, which can be unveiled under acidic conditions at a later synthetic stage.
-
A Reactive α,β-Unsaturated Nitrile: This Michael acceptor system is primed for stereocontrolled carbon-carbon bond formation and can be readily transformed into a variety of other functional groups.[5]
These application notes will provide a detailed guide to the synthesis and strategic application of this building block, using the total synthesis of the spirosesquiterpene (–)-Acorenone B as an illustrative example.
Part 1: Synthesis of this compound
The most reliable and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][8][9][10] This reaction utilizes a stabilized phosphonate carbanion to convert a ketone into an alkene with high stereoselectivity, typically favoring the (E)-isomer.[8]
Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and nitrile groups of diethyl cyanomethylphosphonate to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 1,4-Dioxaspiro[4.5]decan-8-one.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate byproduct, which simplifies purification.[7][8]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq.) carefully washed with hexanes to remove mineral oil.
-
Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add diethyl cyanomethylphosphonate (1.1 eq.) dropwise to the NaH suspension via the dropping funnel over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting ketone is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer twice with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% EtOAc in hexanes) to afford this compound as a crystalline solid.
| Reagent/Condition | Typical Value | Purpose |
| Base | NaH, KHMDS, LiHMDS | Deprotonation of phosphonate |
| Solvent | THF, DME | Anhydrous reaction medium |
| Temperature | 0 °C to Room Temp. | Controls reaction rate |
| Reaction Time | 12 - 24 hours | To ensure completion |
| Typical Yield | 85 - 95% |
Part 2: Application in the Total Synthesis of (–)-Acorenone B
(–)-Acorenone B is a spirocyclic sesquiterpenoid whose synthesis presents a significant challenge in constructing the spiro[4.5]decane framework with correct stereochemistry.[2] We propose a synthetic strategy where this compound serves as a key precursor to the core structure.
Retrosynthetic Analysis
Our strategy hinges on a late-stage intramolecular aldol reaction to form the cyclopentanone ring of Acorenone B. The key spirocyclic intermediate can be traced back to a Michael adduct, which is formed by the conjugate addition of an isopropyl group to our title building block.
Caption: Retrosynthetic analysis of (–)-Acorenone B.
Key Synthetic Step: Stereoselective Michael Addition
The introduction of the isopropyl group at the β-position of the α,β-unsaturated nitrile is a crucial step. Organocuprates (Gilman reagents) are the reagents of choice for 1,4-conjugate addition reactions, as they are soft nucleophiles that selectively add to the β-carbon of Michael acceptors.[11][12]
Workflow: The workflow involves the 1,4-addition of an isopropyl group, followed by transformation of the nitrile to a methyl ketone, which sets the stage for the final ring closure.
Caption: Proposed synthetic workflow towards Acorenone B.
Protocol: Michael Addition and Subsequent Transformation
Materials:
-
Copper(I) iodide (CuI)
-
Isopropyl lithium (i-PrLi) in pentane
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr) in Et₂O
-
Aqueous Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Organocuprate Formation and Michael Addition:
-
To a flame-dried flask under nitrogen, add CuI (1.0 eq.) and anhydrous THF. Cool to -40 °C.
-
Add i-PrLi (2.0 eq.) dropwise and stir for 30 minutes to form the lithium diisopropylcuprate.
-
Cool the solution to -78 °C.
-
Add a solution of this compound (1.0 eq.) in THF dropwise.
-
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude nitrile adduct. Purify by column chromatography.
-
-
Nitrile to Methyl Ketone Conversion:
-
Dissolve the purified nitrile adduct in anhydrous diethyl ether and cool to 0 °C.
-
Add MeMgBr (1.2 eq.) dropwise and allow the reaction to stir at room temperature for 3 hours.
-
Cool back to 0 °C and quench by slow addition of 1 M HCl.
-
Stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Separate the layers and extract the aqueous phase with ether.
-
Dry the combined organic layers, concentrate, and purify to obtain the spirocyclic methyl ketone.
-
-
Deprotection and Cyclization:
-
Dissolve the spirocyclic methyl ketone in a THF/water mixture.
-
Add concentrated HCl and stir at room temperature for 4-6 hours to deprotect the ketal.
-
Neutralize with aqueous NaHCO₃ and extract with EtOAc.
-
Dry and concentrate to obtain the crude diketone precursor.
-
Dissolve the crude diketone in methanol and treat with aqueous KOH.
-
Stir at room temperature for 8 hours to effect the intramolecular aldol condensation.
-
Neutralize, extract, dry, and purify by chromatography to yield (±)-Acorenone B.
-
| Step | Key Transformation | Typical Yield | Rationale |
| 1 | 1,4-Michael Addition | 75 - 85% | Stereocontrolled C-C bond formation.[11] |
| 2 | Nitrile to Ketone | 60 - 70% | Installation of the methyl ketone for aldol reaction. |
| 3 | Deprotection/Aldol | 50 - 65% | Unveils ketone and forms the final ring. |
Conclusion
This compound represents a potent synthetic tool for accessing the spiro[4.5]decane core common to many sesquiterpenoid natural products. Through a strategic application of the Horner-Wadsworth-Emmons reaction for its synthesis and a subsequent Michael addition, complex carbon skeletons can be assembled with a high degree of control. The protocols and strategies outlined herein provide a framework for researchers and drug development professionals to leverage this versatile building block in their own synthetic endeavors.
References
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Pesaro, M., & Bachmann, J.-P. (1978). Synthesis of (–)-acorenone B.
- Ohira, S., Yoshihara, N., & Hasegawa, T. (1993). Synthesis of (−)-Gleenol via C-H Insertion Reaction of Alkylidenecarbene. Chemistry Letters, 22(10), 1835-1836.
- Guan, Y., et al. (2007). Improvement of Total Synthesis of (±)-Hinesol and (±)-Agarospirol. Chemical Journal of Chinese Universities, 28(1), 101-104.
- Marshall, J. A., & Brady, S. F. (1969). Stereospecific synthesis of (–)-agarospirol and (–)-β-vetivone.
- Deslongchamps, P., et al. (1975). Stereoselective synthesis of (±)epihinesol (agarospirol). Canadian Journal of Chemistry, 53(11), 1601-1604.
- Majumdar, K. C., & Jana, S. (2010). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Synlett, (1), 125-128.
- Lee, E., et al. (2007). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. Chemical & Pharmaceutical Bulletin, 55(11), 1606-1609.
- Trost, B. M., Hiroi, K., & Holy, N. (1975). A New Stereocontrolled Approach to Spirosesquiterpenes. Synthesis of Acorenone B. Journal of the American Chemical Society, 97(20), 5873-5880.
-
Wikipedia. (2023). Michael reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Orelli, L. R., & Bisceglia, J. Á. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(18), 1731-1767.
-
Fiveable. (n.d.). α,β-Unsaturated Nitriles. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile via the Horner-Wadsworth-Emmons Reaction
Introduction: Strategic Olefination in Spirocyclic Systems
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereoselectivity in forming carbon-carbon double bonds.[1][2] This reaction employs a phosphonate-stabilized carbanion, which offers enhanced nucleophilicity compared to traditional Wittig reagents, allowing for efficient olefination of a wide range of aldehydes and even sterically hindered ketones.[1][3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the desired alkene product.[4]
This application note provides a comprehensive guide to the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a valuable spirocyclic building block in medicinal chemistry and materials science.[5] The synthesis involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with diethyl cyanomethylphosphonate. The spirocyclic ketal moiety in the starting material serves as a protected form of a cyclohexanone, offering a latent carbonyl group for further synthetic transformations. The introduction of the exocyclic α,β-unsaturated nitrile functionality provides a versatile handle for various chemical modifications, including Michael additions, reductions, and cycloadditions.[5][6]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and guidance on product characterization and troubleshooting.
Mechanistic Rationale: The Horner-Wadsworth-Emmons Pathway
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism. The choice of reagents and reaction conditions is critical for achieving a high yield of the desired product.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester, diethyl cyanomethylphosphonate, by a strong base. Sodium hydride (NaH) is a commonly employed base for this purpose, generating a highly nucleophilic phosphonate carbanion.[2][7] The electron-withdrawing nitrile group significantly increases the acidity of the α-protons, facilitating their removal.
-
Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. This nucleophilic addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate.[2]
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and readily collapses, eliminating a stable dialkylphosphate salt (diethyl phosphate) and forming the desired alkene, this compound.[1] The formation of the thermodynamically stable phosphate byproduct is a key driving force for the reaction.
Reaction Mechanism
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile via Knoevenagel Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a valuable spirocyclic building block in medicinal chemistry and materials science.[1] The protocol is centered on the Knoevenagel condensation, a classic and reliable method for carbon-carbon bond formation.[2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the technical depth necessary for successful replication and adaptation.
Introduction and Significance
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[3][4] This reaction is a modification of the aldol condensation and is prized for its efficiency in creating C=C bonds.[2][5]
The target molecule, this compound, is a bifunctional intermediate of significant interest. It features:
-
A 1,4-dioxaspiro[4.5]decane scaffold, which serves as a protected form of a cyclohexanone carbonyl group. This stable ketal moiety allows for selective transformations on other parts of the molecule.[1]
-
An α,β-unsaturated nitrile group (a cyano group conjugated with a double bond), which is a versatile functional handle for various synthetic transformations, including Michael additions, reductions, and cycloadditions.
The unique structural combination makes this compound a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active agents.[6][7]
The Knoevenagel Condensation: Mechanistic Insights
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The condensation proceeds through a well-established pathway catalyzed by a weak base, such as piperidine or ammonium acetate.[3][8]
Step 1: Carbanion Formation A weak base abstracts a proton from the active methylene compound (acetonitrile), which is rendered acidic by the electron-withdrawing nitrile group. This generates a nucleophilic carbanion (enolate). The use of a weak base is critical; a strong base could induce unwanted self-condensation of the starting ketone.[3]
Step 2: Nucleophilic Attack The newly formed carbanion attacks the electrophilic carbonyl carbon of the ketone, 1,4-Dioxaspiro[4.5]decan-8-one, forming a tetrahedral alkoxide intermediate.
Step 3: Protonation The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-hydroxy nitrile (an aldol-type adduct).
Step 4: Dehydration The β-hydroxy nitrile undergoes base-catalyzed dehydration. A proton is removed from the α-carbon, and the resulting electron pair facilitates the elimination of the hydroxyl group as a water molecule, forming the final α,β-unsaturated product. This elimination step is the "condensation" part of the reaction and is often the thermodynamic driving force.[5][8]
To ensure high yields, the equilibrium must be shifted toward the product. This is typically achieved by removing the water generated during the reaction, often through azeotropic distillation with a suitable solvent like toluene.[9]
Caption: Figure 1: Knoevenagel Condensation Mechanism
Prerequisite: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The starting ketone is readily prepared from commercially available cyclohexanedione or synthesized from cyclohexanone. A common and efficient method involves the acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol.[1][10] Alternatively, it can be synthesized via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[10] Ensuring the purity of this starting material is crucial for the success of the subsequent Knoevenagel condensation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
-
Reagents:
-
1,4-Dioxaspiro[4.5]decan-8-one (MW: 156.18 g/mol )
-
Acetonitrile (MW: 41.05 g/mol ), anhydrous
-
Piperidine (MW: 85.15 g/mol ) or Ammonium Acetate (MW: 77.08 g/mol )
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask (e.g., 100 mL)
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-Dioxaspiro[4.5]decan-8-one (e.g., 5.0 g, 32.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous toluene (40 mL) and acetonitrile (2.0 mL, 38.4 mmol, 1.2 equiv.).
-
Catalyst Addition: Add the base catalyst, piperidine (0.32 mL, 3.2 mmol, 0.1 equiv.).
-
Azeotropic Reflux: Attach the Dean-Stark apparatus and reflux condenser to the flask. Heat the mixture to reflux (approx. 110-115 °C) using a heating mantle.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-8 hours). Progress can also be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting ketone.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).
-
Trustworthiness Check: The acidic wash is essential to remove the basic catalyst, preventing it from interfering with purification. The bicarbonate wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, often an off-white or yellow solid, can be purified by one of the following methods:
-
Recrystallization: A common and effective method for solid products. A suitable solvent system is typically a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Cool slowly to allow for crystal formation.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a gradient eluent system, such as 10% to 30% ethyl acetate in hexane.
Data Summary and Product Characterization
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.0 : 1.2 (Ketone : Acetonitrile) | A slight excess of the active methylene component ensures complete consumption of the more valuable ketone. |
| Catalyst | Piperidine (0.1 equiv.) | A weak base that effectively catalyzes the reaction without promoting self-condensation.[3] |
| Solvent | Toluene | Allows for azeotropic removal of water via a Dean-Stark trap, driving the reaction equilibrium forward.[9] |
| Temperature | Reflux (~110 °C) | Provides sufficient thermal energy for the dehydration step to occur at a practical rate. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitored by water collection or TLC. |
| Expected Yield | 75-90% | Dependant on reaction scale, purity of reagents, and efficiency of water removal. |
Analytical Characterization
The identity and purity of the synthesized this compound (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~5.2-5.4 ppm (s, 1H): Vinylic proton (=CH-CN).
-
δ ~4.0 ppm (s, 4H): Ethylene ketal protons (-O-CH₂-CH₂-O-).[12]
-
δ ~2.4-2.8 ppm (m, 4H): Allylic protons on the cyclohexane ring.
-
δ ~1.8-2.0 ppm (m, 4H): Remaining cyclohexane ring protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~160-165 ppm: Quaternary carbon of the C=C double bond attached to the spiro center.
-
δ ~118-120 ppm: Nitrile carbon (-C≡N).
-
δ ~95-100 ppm: Vinylic carbon (=CH-CN).
-
δ ~108-110 ppm: Spiroketal carbon (O-C-O).
-
δ ~64-65 ppm: Ethylene ketal carbons (-O-CH₂-CH₂-O-).
-
δ ~25-40 ppm: Cyclohexane ring carbons.
-
-
FT-IR (KBr, cm⁻¹):
-
~2220 cm⁻¹: Sharp, strong absorbance for the nitrile (C≡N) stretch.
-
~1640 cm⁻¹: Absorbance for the carbon-carbon double bond (C=C) stretch.
-
~1100-1200 cm⁻¹: Strong C-O stretching from the ketal group.
-
-
Mass Spectrometry (EI):
-
m/z = 179 [M]⁺: Molecular ion peak.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification process.
References
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
Slideshare. Knoevenagel reaction | PPTX. [Link]
-
Amity University. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]
-
ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
ResearchGate. A Practical Knoevenagel Condensation Catalyzed by Imidazole. [Link]
-
SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR]. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel reaction | PPTX [slideshare.net]
- 6. sfera.unife.it [sfera.unife.it]
- 7. mdpi.com [mdpi.com]
- 8. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
Purification of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile by column chromatography
An Application Guide for the Chromatographic Purification of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction
This compound is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of more complex chemical structures, including pharmaceuticals and specialty materials.[1] Its structure features a spirocyclic ketal, which serves as a protected carbonyl group, and a reactive α,β-unsaturated nitrile moiety, providing multiple avenues for chemical modification.[1]
The synthesis of this compound, commonly achieved through olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation, often results in a crude product mixture.[2][3][4] Impurities may include unreacted starting materials such as 1,4-dioxaspiro[4.5]decan-8-one, excess reagents, and water-soluble byproducts like dialkyl phosphate salts in the case of the HWE reaction.[2][5] Therefore, a robust purification method is essential to isolate the target compound with high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a fundamental and effective technique for separating components of a mixture based on their differential adsorption to a stationary phase.[6][7]
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (solvent system). The separation mechanism relies on the polarity differences between the compounds in the mixture.[6]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent, such as hexane, modified with a more polar solvent, like ethyl acetate, is used as the eluent.
-
Separation: Compounds in the crude mixture are adsorbed onto the silica gel. The mobile phase flows through the column, creating a continuous equilibrium of adsorption and desorption for each component.[7]
-
Less polar compounds have weaker interactions with the silica gel and spend more time in the mobile phase, thus eluting from the column faster.
-
More polar compounds interact more strongly with the stationary phase and elute slower.[8]
-
The target compound, this compound, is of intermediate polarity. It is expected to be significantly more polar than non-polar byproducts but less polar than highly polar starting materials or byproducts like residual phosphonate reagents from an HWE synthesis. By carefully selecting the mobile phase composition, a clean separation can be achieved.
Materials, Reagents, and Instrumentation
Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Celite® (optional, for dry loading)
Instrumentation & Glassware:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for collection
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm) for TLC visualization
-
Capillary tubes for TLC spotting
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Cotton or glass wool
Pre-Purification Workflow: Mobile Phase Selection via TLC
Before performing the column chromatography, it is critical to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a target retention factor (Rf) of 0.25-0.35 for the desired product. A lower Rf value in this range ensures sufficient interaction with the stationary phase, leading to better separation on the column.
Step-by-Step TLC Analysis:
-
Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the sample solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., start with 10% Ethyl Acetate in Hexanes). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analyze and Iterate: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the Rf of the target spot is too high (>0.4), the solvent system is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (<0.2), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
Test several solvent systems to find the optimal separation.
-
Detailed Protocol for Column Chromatography
This protocol outlines the purification process using the "slurry packing" method for column preparation and the "dry loading" method for sample application, which often provides superior resolution.[9]
Part 1: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is to use 20-50 g of silica gel for every 1 g of crude product.[6]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug enough to retain the stationary phase but loose enough to allow solvent flow. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar eluting solvent (determined by TLC) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack the Column: Clamp the column vertically. Close the stopcock and fill the column about halfway with the eluting solvent. Pour the silica slurry into the column in a single, continuous motion.
-
Settle the Packing: Open the stopcock to drain some solvent, collecting it for reuse. Gently tap the side of the column to ensure the silica gel packs down evenly without cracks or air bubbles. The goal is a uniform, homogenous bed.
-
Finalize Preparation: Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during solvent addition. Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
Part 2: Sample Preparation and Loading (Dry Loading)
-
Adsorb Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite® (approx. 2-3 times the mass of the crude product) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9] This is your dry-loaded sample.
-
Load the Column: Carefully add the dry-loaded sample powder as an even layer on top of the sand at the top of the column bed.
-
Cover the Sample: Add a final, thin layer of sand over the sample powder to prevent it from being disturbed.
Part 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the eluting solvent to the top of the column using a separatory funnel as a reservoir. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain Flow: Continuously add fresh solvent to the top of the column to ensure the column never runs dry. For flash chromatography, gentle positive pressure can be applied to the top of the column to accelerate the flow rate.[7][9]
-
Gradient Elution (Optional): If TLC analysis showed that impurities are much more polar than the product, a gradient elution can be used. Start with the low-polarity solvent system (e.g., 5% ethyl acetate/hexanes) and, after the product has begun to elute, gradually increase the polarity (e.g., to 10%, then 20% ethyl acetate/hexanes) to elute more strongly-adsorbed impurities.
Part 4: Monitoring and Isolation
-
Analyze Fractions: Periodically analyze the collected fractions by TLC to determine their composition. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.[8]
-
Combine Pure Fractions: Identify all fractions that contain only the pure desired product. Combine these fractions in a clean, tared round-bottom flask.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine Yield: Weigh the final product and calculate the percentage yield of the purification step.
Data Summary and Expected Results
The following table summarizes typical parameters for this purification. The exact mobile phase composition will vary based on the specific impurity profile of the crude product and should be optimized by TLC.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides good separation for moderately polar compounds.[6] |
| Column Loading | 20-50 g Silica per 1 g Crude | Ensures sufficient separation capacity and prevents column overloading.[6] |
| Mobile Phase | Hexanes / Ethyl Acetate | A versatile solvent system where polarity can be finely tuned. |
| Optimal Rf (TLC) | 0.25 - 0.35 | Provides the best balance between column retention and elution time for optimal resolution. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation efficiency.[9] |
| Detection | UV (254 nm) for TLC | The conjugated nitrile system in the target molecule is UV-active. |
A successful purification will yield this compound as a solid or oil, free from starting materials and reaction byproducts as confirmed by TLC, NMR, or GC-MS analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was overloaded.- Column packed unevenly (cracks/channels). | - Re-optimize mobile phase with TLC.- Use a larger column with more silica.- Repack the column carefully, ensuring a homogenous bed. |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may be degrading on the silica. | - Gradually increase the polarity of the mobile phase (gradient elution).- Consider using a less acidic stationary phase like neutral alumina if degradation is suspected. |
| Cracked Silica Bed | - Column ran dry.- Heat generated from solvent adsorption. | - Always keep the solvent level above the top of the silica bed.- Pack the column using the mobile phase to pre-equilibrate it. |
| Streaking on TLC | - Sample is too concentrated.- Sample is highly acidic or basic. | - Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved January 17, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Column chromatography - University of Calgary. (n.d.). Retrieved January 17, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 17, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024, December 16). MDPI. Retrieved January 17, 2026, from [Link]
-
B. Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved January 17, 2026, from [Link]
Sources
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- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
Application Note: Structural Elucidation of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile and its Derivatives using NMR Spectroscopy
Introduction: The Versatility of a Spirocyclic Building Block
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a bifunctional organic compound of significant interest in modern synthetic chemistry. Its unique architecture, featuring a stable spirocyclic ketal and a reactive α,β-unsaturated nitrile system, makes it a valuable precursor for complex molecular scaffolds.[1] The spirocyclic ketal serves as a protected carbonyl group, while the ylidene-acetonitrile moiety provides a handle for various chemical transformations, including reductions, cycloadditions, and nucleophilic additions.[1] These compounds are recognized as important intermediates in the synthesis of pharmaceuticals and advanced materials.[1]
Given the stereochemical and electronic complexity of this molecule, unambiguous structural characterization is paramount for ensuring purity, verifying reaction outcomes, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed insights into the molecular framework through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. This guide provides a comprehensive overview and detailed protocols for the complete NMR characterization of the title compound and its derivatives.
Molecular Structure and Key NMR-Active Features
The structural rigidity and electronic distribution of this compound give rise to a distinct and predictable NMR fingerprint. Understanding the core components is key to interpreting the spectra.
Caption: Core structure of this compound.
-
The Spirocyclic System : The molecule contains a cyclohexane ring fused to a 1,3-dioxolane ring at a single carbon atom (the spiro center). This creates a rigid system where the cyclohexane protons are diastereotopic, leading to complex splitting patterns in the ¹H NMR spectrum.
-
The α,β-Unsaturated Nitrile : This is a key functional group. The conjugation polarizes the C=C double bond, significantly influencing the chemical shifts of the vinylic proton (Hβ) and the associated carbons (Cα and Cβ).[2] The electron-withdrawing nature of the nitrile group deshields the β-carbon.[3]
-
Chemical Environment : The molecule possesses several distinct chemical environments: the saturated cyclohexane ring, the ethylene ketal protons, the lone vinylic proton, and the quaternary carbons (spiro, Cα, and nitrile C).
Spectroscopic Data Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Vinylic Proton (Hβ) : A singlet is expected in the downfield region, typically δ 5.0 - 5.5 ppm . Its isolation (no adjacent protons) simplifies its signal.
-
Dioxolane Protons (-O-CH₂-CH₂-O-) : These four protons are chemically equivalent due to rapid conformational averaging, usually appearing as a sharp singlet around δ 3.9 - 4.1 ppm .
-
Cyclohexane Protons : These eight protons produce a complex set of overlapping multiplets in the aliphatic region (δ 1.5 - 2.6 ppm ). The protons on the carbons adjacent to the spiro center (positions 7 and 9) are often shifted further downfield due to the proximity of the electron-withdrawing double bond system.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton. Broadband proton-decoupled spectra show a single peak for each unique carbon.
-
Nitrile Carbon (-CN) : A characteristically sharp but low-intensity signal appears in the δ 115 - 120 ppm range.[4][5]
-
Olefinic Carbons (Cα and Cβ) : Two signals in the vinylic region. The quaternary Cα is found around δ 90 - 95 ppm , while the proton-bearing Cβ is significantly deshielded by conjugation and appears further downfield, around δ 155 - 160 ppm .[2]
-
Spiro Carbon (C8) : This quaternary carbon is typically observed around δ 108 - 112 ppm .
-
Dioxolane Carbons (-O-CH₂-CH₂-O-) : A single, often intense, signal is expected around δ 64 - 66 ppm .
-
Cyclohexane Carbons : Multiple signals in the aliphatic region, typically between δ 20 - 40 ppm .
DEPT-135 experiments are invaluable for distinguishing carbon types: CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive. Quaternary carbons are absent. This helps to confirm the assignments of the cyclohexane methylenes and the vinylic CH.
Data Summary Table
| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| Ylidene-Acetonitrile | Hβ | ~5.3 (s) | - | Positive |
| Cα | - | ~92 | Absent | |
| Cβ | - | ~158 | Positive | |
| -CN | - | ~118 | Absent | |
| Spiro Ketal | C8 (spiro) | - | ~109 | Absent |
| -O-C H₂-C H₂-O- | - | ~65 | Negative | |
| -O-CH₂ -CH₂ -O- | ~4.0 (s) | - | - | |
| Cyclohexane Ring | CH₂ | ~1.6 - 2.5 (m) | ~22 - 38 | Negative |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Advanced Structural Verification with 2D NMR
Due to significant signal overlap in the ¹H NMR spectrum's aliphatic region, 2D NMR techniques are essential for complete and unambiguous assignment.[6]
Sources
Application Note: Mass Spectrometry Analysis of Spiro Compounds Derived from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction: The Analytical Imperative for a Privileged Scaffold
Spirocyclic systems, which feature two rings connected by a single common atom, represent a class of "privileged scaffolds" in medicinal chemistry and materials science.[1][2] Their rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets, often leading to enhanced potency and selectivity.[1] The specific compound class derived from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is of particular interest. It combines the spirocyclic core with a protected ketone (the dioxaspiro ketal) and a reactive α,β-unsaturated nitrile group, making it a versatile building block for complex molecular architectures.[3]
Accurate structural characterization is paramount to leveraging these compounds in drug discovery and development. Mass spectrometry (MS) stands as an indispensable analytical tool, offering high sensitivity and selectivity for molecular weight determination and structural elucidation.[4] This application note provides a detailed guide to the mass spectrometric analysis of this spiro compound class, outlining strategic approaches, detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and a predictive framework for interpreting fragmentation data.
Strategic Considerations: Navigating the Molecular Architecture
The unique structure of this compound (Molecular Formula: C₁₀H₁₃NO₂, Exact Mass: 179.0946) dictates the analytical strategy. Three key features must be considered:
-
The Spirocyclic Ketal: This group serves as a protecting group for a cyclohexanone carbonyl. While stable, it can be a primary site for fragmentation under energetic ionization conditions. Its presence also influences the overall polarity and volatility of the molecule.
-
The α,β-Unsaturated Nitrile: The nitrile group is a key reactive handle and a site for protonation, making it highly suitable for positive mode electrospray ionization (ESI). However, nitrile-containing compounds can sometimes undergo unexpected in-source reactions, such as reduction to the corresponding amine, particularly in ESI when acetonitrile is used as a solvent.[5]
-
Volatility and Thermal Stability: The compound's moderate molecular weight suggests it may be amenable to GC-MS analysis, which can provide highly reproducible fragmentation patterns for library matching.[6][7] However, thermal lability must be assessed to prevent degradation in the GC injector.
This duality of properties necessitates a two-pronged analytical approach:
-
LC-MS/MS with soft ionization (ESI): Ideal for analyzing the intact molecule, studying adduct formation, and generating controlled fragmentation for structural confirmation of the parent compound and its derivatives in complex matrices.[8]
-
GC-MS with hard ionization (EI): Best for generating a reproducible, information-rich fragmentation "fingerprint" of the core scaffold, useful for identifying the parent compound and related non-polar analogues in cleaner samples.[7]
Comprehensive Experimental Workflow
A robust analytical workflow ensures reproducibility and data integrity. The process, from sample receipt to final data interpretation, is outlined below.
Caption: High-level workflow for MS analysis.
Detailed Analytical Protocols
Protocol 1: Sample Preparation for MS Analysis
Causality: The goal is to fully dissolve the analyte at a concentration suitable for the instrument's sensitivity range while ensuring compatibility with the chosen ionization method. Acetonitrile is an excellent choice for LC-MS due to its favorable ESI properties, while a more volatile solvent like Dichloromethane (DCM) or Methanol is suitable for GC-MS.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the spiro compound and dissolve it in 1 mL of HPLC-grade acetonitrile (for LC-MS) or methanol (for GC-MS) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the appropriate solvent to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the chromatography system.
-
Internal Standard (for quantitation): If quantitative analysis is required, spike the sample with an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound with a different mass) at a known concentration.[9]
Protocol 2: LC-MS/MS System Configuration (ESI/Q-TOF)
Causality: This method uses soft ionization to preserve the molecular ion ([M+H]⁺) and tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to generate structurally informative fragments in a controlled manner. A Q-TOF or Orbitrap instrument is recommended for its high-resolution accurate mass (HRAM) capability, which allows for elemental composition determination.[10]
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |
| MS System (Q-TOF) | ||
| Ionization Mode | Positive Electrospray (ESI+) | The nitrile nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Sampling Cone Voltage | 30 V | A moderate voltage to transfer ions into the mass analyzer without causing significant fragmentation. |
| Source Temperature | 120 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Removes solvent to produce gas-phase ions. |
| MS Scan Range | m/z 50 - 500 | Covers the expected mass of the parent compound and its fragments. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense precursor ions. |
| Collision Energy (CID) | Ramp 10-40 eV | A range of energies ensures the capture of both low-energy (stable) and high-energy (small) fragments. |
Protocol 3: GC-MS System Configuration (EI)
Causality: This method uses high-energy electron ionization (EI) to induce extensive and reproducible fragmentation.[11] The resulting mass spectrum is a characteristic fingerprint that can be used for library matching and structural elucidation based on established fragmentation rules.[12]
Table 2: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A non-polar column suitable for a wide range of organic compounds. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert gas to carry the sample through the column. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program that provides good separation of the analyte from solvent and potential impurities. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Industry standard energy that produces reproducible fragmentation patterns and allows for library database comparison.[11] |
| Source Temperature | 230 °C | Maintains ions in the gas phase and prevents contamination. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass analysis. |
| Scan Range | m/z 40 - 400 | Captures the molecular ion and the full range of expected fragments. |
Data Interpretation: Decoding the Spectra
Expected Ions and Adducts (LC-ESI-MS)
In ESI, the analyte is expected to primarily form a protonated molecule. However, adducts with cations present in the solvent or matrix are also common. High-resolution mass spectrometry is crucial for differentiating these species.
Table 3: Predicted Precursor Ions for C₁₀H₁₃NO₂
| Ion Species | Formula | Calculated m/z | Observation Notes |
| [M+H]⁺ | [C₁₀H₁₄NO₂]⁺ | 180.1019 | Primary Target Ion. Expected as the base peak in the full MS spectrum under acidic conditions. |
| [M+Na]⁺ | [C₁₀H₁₃NO₂Na]⁺ | 202.0838 | Commonly observed adduct, especially if glassware is not properly cleaned or sodium salts are present. |
| [M+K]⁺ | [C₁₀H₁₃NO₂K]⁺ | 218.0578 | Less common than sodium adducts but possible. |
| [M+NH₄]⁺ | [C₁₀H₁₇N₂O₂]⁺ | 197.1285 | Possible if ammonium salts (e.g., ammonium formate) are used as a mobile phase additive. |
| [M-H+2CH₃CN]⁺ | [C₁₄H₁₈N₃O₂]⁺ | 260.1394 | Potential solvent-related adduct. The nitrile group can coordinate with acetonitrile.[5][13] |
Proposed Fragmentation Pathway
The fragmentation of the parent ion (m/z 180.1) is driven by the cleavage of the most labile bonds and the formation of stable fragments. The spirocyclic ketal is a prime target for fragmentation.
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Application Notes & Protocols: Leveraging 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile for Spiro-Alkaloid Synthesis
Introduction
Spiro-alkaloids represent a fascinating and structurally complex class of natural products. Their unique three-dimensional architecture, characterized by a single atom shared between two rings, imparts significant biological activities, making them highly prized targets in medicinal chemistry and drug development.[1][2] The construction of the sterically hindered quaternary spiro-center is a formidable challenge in organic synthesis.[3] This guide details the strategic application of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a versatile and highly functionalized building block, in the stereoselective synthesis of spiro-alkaloid cores.
The subject molecule is an α,β-unsaturated nitrile, which renders it an excellent Michael acceptor.[4] Crucially, it contains a protected cyclohexanone moiety in the form of an ethylene ketal. This masking strategy allows for the selective introduction of a nitrogen-containing fragment via conjugate addition, followed by subsequent manipulation of the latent ketone to forge the second ring of the spirocyclic system. This document will elucidate the core synthetic principles, provide detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices.
Core Synthetic Strategy: An Intramolecular Michael Addition-Based Annulation
The cornerstone of the synthetic approach is a sequence initiated by the conjugate addition of a nitrogen nucleophile to the α,β-unsaturated nitrile of this compound. This is followed by deprotection of the ketal and a subsequent intramolecular cyclization event to construct the spirocyclic core. The nitrile group, a powerful electron-withdrawing group, activates the β-carbon for nucleophilic attack and serves as a versatile handle for further functionalization, such as reduction to an amine or hydrolysis to a carboxylic acid.[5]
Mechanistic Rationale
The overall transformation can be dissected into three key stages:
-
Intermolecular Michael Addition: A primary or secondary amine, often tethered to a side chain intended for the second ring, attacks the β-carbon of the α,β-unsaturated nitrile. This establishes the crucial carbon-nitrogen bond. The choice of base and solvent is critical to ensure high yields and minimize side reactions.
-
Ketal Deprotection: Acid-catalyzed hydrolysis of the ethylene ketal unmasks the cyclohexanone carbonyl group. This step must be performed under conditions that do not compromise the newly formed conjugate adduct.
-
Intramolecular Cyclization: The newly revealed ketone undergoes an intramolecular reaction with a nucleophilic center on the tethered side chain. This could be an aldol-type condensation, a Mannich reaction, or another annulation process, ultimately forming the spirocyclic junction. The stereochemical outcome of this step is often influenced by the stereocenter established during the initial Michael addition.[6][7]
The following diagram illustrates this generalized workflow:
Caption: Generalized workflow for spiro-alkaloid synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and a representative spiro-alkaloid precursor.
Protocol 1: Synthesis of this compound
This procedure involves a Knoevenagel condensation of 1,4-dioxaspiro[4.5]decan-8-one with acetonitrile.[5]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1 equiv.)[8]
-
Acetonitrile (2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-dioxaspiro[4.5]decan-8-one and toluene.
-
Add acetonitrile and sodium ethoxide to the flask.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.
Expert Insight: The use of a Dean-Stark trap is crucial to drive the equilibrium of the Knoevenagel condensation towards the product by removing the water formed during the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the sodium ethoxide and to ensure optimal reaction efficiency.
Protocol 2: Synthesis of a Spiro-Piperidine Precursor via Michael Addition
This protocol describes the conjugate addition of a model primary amine to the title compound.
Materials:
-
This compound (1 equiv.)
-
Benzylamine (1.2 equiv.)
-
Potassium tert-butoxide (0.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide and stir for 10 minutes.
-
Add benzylamine dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.
-
The resulting crude adduct can be purified by chromatography or carried forward to the deprotection/cyclization step.
Trustworthiness Check: The progress of the Michael addition should be monitored carefully. Incomplete reactions can lead to a complex mixture after the subsequent acidic deprotection step. The use of a sub-stoichiometric amount of a strong, non-nucleophilic base like potassium tert-butoxide helps to deprotonate the amine nucleophile without promoting unwanted side reactions.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of a model spiro-piperidine alkaloid core.
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Knoevenagel | 1,4-Dioxaspiro[4.5]decan-8-one, Acetonitrile | NaOEt | Toluene | 110 | 8 | 85 |
| Michael Add. | α,β-Unsaturated Nitrile, Benzylamine | KOtBu | THF | 0 to 23 | 16 | 92 |
| Deprotection | Ketal Adduct | 3M HCl | Acetone | 23 | 4 | 95 |
| Cyclization | Keto-Amine | Acetic Acid | Ethanol | 80 | 24 | 78 (as iminium salt) |
Visualization of the Synthetic Pathway
The following diagram provides a visual representation of the synthetic sequence leading to a spiro-piperidinium intermediate.
Caption: Synthetic route to a spiro-piperidinium intermediate.
Concluding Remarks for the Practicing Scientist
The use of this compound offers a robust and adaptable platform for the synthesis of diverse spiro-alkaloids. The strategic placement of the protected ketone and the electron-deficient nitrile allows for a logical and high-yielding construction of the spirocyclic core. The protocols and insights provided herein are intended to serve as a foundational guide for researchers in natural product synthesis and drug discovery. Careful optimization of reaction conditions, particularly for the key Michael addition and intramolecular cyclization steps, will be paramount in adapting this methodology to more complex and stereochemically rich target molecules. The versatility of the nitrile functionality further expands the synthetic possibilities, allowing for post-cyclization modifications to access a wider range of alkaloid analogs.
References
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Banerjee, A., Brisco, T. A., Ray, S., Datta, A., Zhang, X., Zhang, Z., ... & Movassaghi, M. (2024). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry, 22(44), 9413-9425. Available from: [Link]
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Kaur, M., & Singh, V. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487-2532. Available from: [Link]
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O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of spiro-oxindole alkaloids. Methods in Enzymology, 408, 36-53. Available from: [Link]
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D'yakonov, V. A., Kovyazin, P. V., & Dzhemilev, U. M. (2018). Stereoselective synthesis of spiro and condensed pyrazolines of steroidal alpha,beta-unsaturated ketones and nitrilimines by 1,3-dipolar cycloaddition. Steroids, 138, 103-111. Available from: [Link]
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Vitaku, E., & Njardarson, J. T. (2014). Synthetic routes to approved drugs containing a spirocycle. Journal of Organic Chemistry, 79(14), 6437-6450. Available from: [Link]
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Sreedhar, B., & Reddy, P. S. (2007). Synthetic strategies to α,β-unsaturated nitriles using alcohol and nitriles. Catalysis Communications, 8(10), 1442-1448. Available from: [Link]
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Banwell, M. G. (2009). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. (Doctoral dissertation, The Australian National University). Available from: [Link]
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Banerjee, A., et al. (2024). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Organic & Biomolecular Chemistry. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Martínez-Ortiz, F., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(1), 2. Available from: [Link]
-
Wang, Y., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 28(15), 5792. Available from: [Link]
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American Chemical Society. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
Bode, J. W., & Sohn, S. S. (2007). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 129(44), 13798-13799. Available from: [Link]
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Alichem. (n.d.). This compound, 95% Purity. Retrieved from [Link]
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Jung, M. E., & David, O. (2008). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. The Journal of organic chemistry, 73(12), 4668-4675. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 11(43), 7545-7549. Available from: [Link]
-
ResearchGate. (n.d.). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. Retrieved from [Link]
-
Campo, F., et al. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127945. Available from: [Link]
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Application Notes and Protocols for the Development of Novel Materials from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction: A Versatile Precursor for Advanced Materials
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a bifunctional monomer poised for the creation of a new generation of advanced polymers. Its unique structure combines two key chemical features: a reactive α,β-unsaturated nitrile amenable to various polymerization techniques, and a spiroketal moiety that acts as a protected ketone and a trigger for chemical recyclability. This combination opens avenues for the synthesis of high-performance thermoplastics with tunable properties and a circular life cycle.
The spirocyclic ketal group imparts significant rigidity to the polymer backbone, which is anticipated to result in materials with high glass transition temperatures (Tg) and excellent thermal stability.[1] Furthermore, the acid-labile nature of the ketal linkage provides a mechanism for controlled degradation, allowing for the depolymerization of the material back to its constituent monomers under specific acidic conditions.[2][3] This inherent recyclability is a critical feature in the development of sustainable polymer systems.[4]
The pendant nitrile group is a versatile chemical handle for post-polymerization modification.[2][3] This allows for the tailoring of the polymer's properties after its initial synthesis, enabling the introduction of a wide range of functionalities for specific applications, from drug conjugation to metal chelation.
This document provides detailed protocols for the proposed polymerization of this compound via anionic and controlled radical pathways. It also outlines procedures for the acid-catalyzed recycling of the resulting polymer and for the post-polymerization modification of its nitrile side chains.
Proposed Synthesis of Poly(this compound)
While the direct polymerization of this compound has not been extensively reported, its structural features suggest that it can be polymerized through established methods for α,β-unsaturated nitriles. The following protocols are proposed based on the known reactivity of similar monomers.
Protocol 1: Proposed Anionic Polymerization
Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[5] For α,β-unsaturated nitriles, a strong nucleophile is typically used as an initiator. The bulky spiroketal group may necessitate a more reactive initiator and carefully controlled conditions to achieve high conversion.
Experimental Protocol:
-
Monomer and Solvent Preparation:
-
Purify this compound by recrystallization or column chromatography to remove any impurities that could terminate the polymerization.
-
Dry the purified monomer under vacuum.
-
Prepare anhydrous tetrahydrofuran (THF) by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Dissolve the purified monomer in anhydrous THF to a concentration of 0.5 M.
-
Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
-
Initiation and Polymerization:
-
In a separate Schlenk tube, prepare a solution of n-butyllithium (n-BuLi) in hexane. The concentration should be determined by titration.
-
Slowly add the n-BuLi solution dropwise to the stirred monomer solution at -78 °C. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed at -78 °C for 2-4 hours. The reaction mixture may become viscous as the polymer forms.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a few drops of degassed methanol.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or water.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution (Đ) by gel permeation chromatography (GPC).
-
Confirm the polymer structure by ¹H NMR and ¹³C NMR spectroscopy.
-
Analyze the thermal properties (Tg, Td) by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Anionic polymerization is highly sensitive to protic impurities like water, which can terminate the growing polymer chains.
-
Low Temperature: The polymerization is carried out at -78 °C to minimize side reactions, such as chain transfer and termination, and to control the polymerization rate.
-
Strong Nucleophilic Initiator: n-BuLi is a strong nucleophile capable of initiating the polymerization of electron-deficient alkenes like α,β-unsaturated nitriles.
Proposed Anionic Polymerization Workflow
Caption: Proposed workflow for anionic polymerization.
Protocol 2: Proposed Controlled Radical Polymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predictable molecular weights and low dispersity from a wide range of monomers.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Purify the monomer as described in the anionic polymerization protocol.
-
Select a suitable RAFT agent, such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPAD), and a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Prepare a stock solution of the monomer, RAFT agent, and initiator in a suitable solvent (e.g., 1,4-dioxane or toluene).
-
-
Polymerization:
-
Place the stock solution in a Schlenk tube with a magnetic stir bar.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with an inert gas.
-
Immerse the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the conversion by taking aliquots and analyzing by ¹H NMR or gas chromatography.
-
-
Work-up and Purification:
-
Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, redissolve it in a small amount of a good solvent (e.g., THF or dichloromethane), and re-precipitate to remove any unreacted monomer and initiator fragments.
-
Dry the purified polymer under vacuum.
-
-
Characterization:
-
Characterize the polymer using GPC, NMR, DSC, and TGA as described previously.
-
Causality Behind Experimental Choices:
-
RAFT Agent: The RAFT agent controls the polymerization by reversibly deactivating the growing polymer chains, leading to a controlled/living process.
-
Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and must be removed to prevent inhibition of the polymerization.
-
Thermal Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals and initiate polymerization.
Predicted Material Properties
The resulting polymer, poly(this compound), is expected to exhibit the following properties:
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | High (> 150 °C) | The rigid spiroketal side group restricts chain mobility.[1] |
| Thermal Decomposition Temp. (Td) | > 300 °C | Spiro polycycloacetals have shown high thermal stability.[1] |
| Solubility | Soluble in common organic solvents (THF, CHCl₃, etc.) | The non-polar nature of the monomer suggests good solubility. |
| Recyclability | Recyclable via acid hydrolysis | The spiroketal linkage is susceptible to acid-catalyzed cleavage.[2][3] |
| Functionality | Modifiable via the pendant nitrile group | The nitrile group can be converted to various other functionalities.[2][3] |
Application Note 1: Chemical Recyclability via Acid-Catalyzed Hydrolysis
A key feature of polymers derived from this compound is their potential for chemical recycling back to the monomer. This is achieved through the acid-catalyzed hydrolysis of the spiroketal groups.
Protocol for Depolymerization:
-
Dissolution: Dissolve the polymer in a suitable solvent, such as THF or 1,4-dioxane.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. The acid concentration and reaction temperature will influence the rate of depolymerization.[7]
-
Hydrolysis: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by GPC (disappearance of the polymer peak) and ¹H NMR (appearance of the deprotected ketone monomer).
-
Neutralization and Isolation: Once the depolymerization is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Purification: Remove the solvent under reduced pressure. The resulting product, the ketone derivative of the original monomer, can be purified by column chromatography or recrystallization. This recovered monomer can then be re-ketalized and re-polymerized.
Chemical Recycling Workflow
Caption: Proposed circular lifecycle of the polymer.
Application Note 2: Post-Polymerization Modification of Pendant Nitrile Groups
The pendant nitrile groups on the polymer serve as versatile handles for further functionalization.[2][3] This allows for the creation of a library of materials with tailored properties from a single parent polymer.
Post-Polymerization Modification Pathways
Caption: Post-polymerization modification pathways.
Protocol 2a: Reduction to Primary Amines
Application: Creates a polymer with primary amine side chains, suitable for bioconjugation, drug delivery, or as a basic catalyst.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Polymer Addition: Dissolve the nitrile-containing polymer in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 12-24 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate and precipitate the amine-functionalized polymer in a suitable non-solvent.
Protocol 2b: Hydrolysis to Carboxylic Acids
Application: Produces a polymer with carboxylic acid side chains, which can be used as a polyanion, for metal chelation, or for further derivatization.
-
Setup: Dissolve the nitrile-containing polymer in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of cold water to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Protocol 2c: Cycloaddition to Tetrazoles
Application: Introduces tetrazole rings as side chains, which are bioisosteres of carboxylic acids and can act as ligands for metal coordination.
-
Setup: Dissolve the nitrile-containing polymer in N,N-dimethylformamide (DMF).
-
Reaction: Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl) to the solution. Heat the mixture to 100-120 °C and stir for 24-48 hours.
-
Work-up: Cool the reaction mixture and pour it into acidified water (e.g., dilute HCl) to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash with water, and then with a solvent like acetone to remove residual salts. Dry the polymer under vacuum.
Conclusion
This compound is a highly promising precursor for the development of novel, functional, and recyclable polymers. The proposed protocols for its polymerization, depolymerization, and post-polymerization modification provide a roadmap for researchers to explore the potential of this versatile monomer. The resulting materials are expected to find applications in diverse fields, including sustainable plastics, advanced coatings, and biomedical devices.
References
- Sruthi, P. R., & Anas, S. (2020). An overview of synthetic modification of nitrile group in polymers and applications. Journal of Polymer Science, 58(11), 1455-1480.
- ResearchGate. (2025). The Reactions of Nitrile-containing Polymers.
- Robertson, M. L., et al. (2021).
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- (Placeholder for a relevant citation on thermal properties of spiro-containing polymers)
- (Placeholder for a relevant citation on acid-c
- (Placeholder for a relevant citation on post-polymerization modific
- Kampert, E., et al. (2022). Circularity in mixed-plastic chemical recycling enabled by variable rates of polydiketoenamine hydrolysis. Science Advances, 8(29).
- Sigma-Aldrich.
- Le Dévédec, F., Houdaihed, L., & Allen, C. (2022). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. JoVE (Journal of Visualized Experiments).
- (Placeholder for a relevant cit
- Duffy, C., et al. (2018).
- (Placeholder for a relevant citation on thermal properties of polymers with side chains)
- Chemistry LibreTexts. (2021). 2.
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- (Placeholder for a relevant cit
- (Placeholder for a relevant citation on acid-c
- van der Meer, J., et al. (2021). Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. RSC Advances, 11(43), 26655-26665.
- (Placeholder for a relevant citation on polymeriz
- (Placeholder for a relevant citation on polymeriz
- (Placeholder for a relevant citation on acid-c
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- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Large-Scale Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique spirocyclic structure, featuring a protected ketone and a reactive α,β-unsaturated nitrile, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] The presence of these functionalities allows for a wide range of chemical transformations, positioning it as a key building block for the development of novel pharmaceuticals and advanced materials. This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Overall Synthesis Workflow
The synthesis is a two-step process commencing with the protection of 1,4-cyclohexanedione to form the spirocyclic ketone, 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction to introduce the ylideneacetonitrile moiety, yielding the final product.
Caption: Overall two-step synthesis workflow.
Part 1: Large-Scale Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The initial step involves the selective protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene glycol ketal. This is a critical step to ensure that the subsequent olefination reaction occurs at the desired carbonyl group.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Cyclohexanedione | 112.13 | 1.0 kg | 8.92 | |
| Ethylene Glycol | 62.07 | 665 g (600 mL) | 10.7 | 1.2 eq |
| p-Toluenesulfonic acid monohydrate | 190.22 | 42.5 g | 0.22 | 0.025 eq (catalyst) |
| Toluene | - | 5.0 L | - | Solvent |
| Saturated Sodium Bicarbonate Solution | - | 2.0 L | - | For neutralization |
| Brine | - | 2.0 L | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |
Experimental Protocol
-
Reaction Setup: To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a reflux condenser, add 1,4-cyclohexanedione (1.0 kg, 8.92 mol), ethylene glycol (600 mL, 10.7 mol), p-toluenesulfonic acid monohydrate (42.5 g, 0.22 mol), and toluene (5.0 L).
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (approximately 4-6 hours). The theoretical amount of water to be collected is around 160 mL.
-
Reaction Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution (2.0 L) to neutralize the acidic catalyst. Transfer the mixture to a large separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer with brine (2 x 1.0 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1,4-dioxaspiro[4.5]decan-8-one can be purified by vacuum distillation or recrystallization from a suitable solvent system like heptane to yield a white crystalline solid.[2] A patent describes a similar large-scale synthesis with a high yield.[3]
Part 2: Horner-Wadsworth-Emmons Olefination for the Synthesis of this compound
The second and final step is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is highly reliable for the formation of α,β-unsaturated nitriles and generally provides good E-selectivity.[4][5][6] The use of a phosphonate-stabilized carbanion offers advantages over the traditional Wittig reaction, such as higher nucleophilicity and easier removal of the phosphate byproduct.[7][8]
Reaction Mechanism
The HWE reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the ketone. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates to give the desired alkene and a water-soluble phosphate byproduct.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 1.0 kg | 6.40 | |
| Diethyl cyanomethylphosphonate | 177.12 | 1.25 kg (1.1 L) | 7.04 | 1.1 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 282 g | 7.04 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 8.0 L | - | Solvent |
| Saturated Ammonium Chloride Solution | - | 4.0 L | - | For quenching |
| Ethyl Acetate | - | 6.0 L | - | For extraction |
| Brine | - | 4.0 L | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |
Experimental Protocol
-
Safety First: The Horner-Wadsworth-Emmons reaction can be exothermic, especially at a large scale. The use of sodium hydride requires strict anhydrous conditions and an inert atmosphere. Ensure proper personal protective equipment is worn and the reaction is conducted in a well-ventilated fume hood. A safety review is recommended before proceeding.[9]
-
Reaction Setup: To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (282 g, 7.04 mol, 60% dispersion in mineral oil) and wash with anhydrous hexanes (3 x 500 mL) to remove the mineral oil. Carefully decant the hexanes after each wash. Add anhydrous THF (4.0 L).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl cyanomethylphosphonate (1.25 kg, 7.04 mol) in anhydrous THF (2.0 L) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Olefination Reaction: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 kg, 6.40 mol) in anhydrous THF (2.0 L) dropwise over 1-2 hours, again maintaining the internal temperature below 10 °C.
-
Reaction Completion and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution (4.0 L).
-
Work-up and Extraction: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 2.0 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 2.0 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by large-scale column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent such as isopropanol or ethanol/water to afford this compound as a white to off-white solid. Industrial-scale purification may also involve recrystallization or chromatography.[1]
Expected Yield and Characterization
-
Yield of 1,4-Dioxaspiro[4.5]decan-8-one: Typically 85-95% after purification.
-
Yield of this compound: Typically 75-85% after purification.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The purity can be further assessed by HPLC analysis.
Troubleshooting and Optimization
-
Incomplete Ketal Formation: If the formation of 1,4-dioxaspiro[4.5]decan-8-one is incomplete, ensure efficient removal of water by checking the Dean-Stark apparatus for leaks and allowing for sufficient reaction time.
-
Low Yield in HWE Reaction: Ensure all reagents and solvents are strictly anhydrous, as the phosphonate carbanion is highly sensitive to moisture. The temperature during the addition of reagents should be carefully controlled to avoid side reactions.
-
Stereoselectivity: The HWE reaction with stabilized ylides like diethyl cyanomethylphosphonate generally favors the formation of the more stable E-isomer.[8][10][11] If the Z-isomer is desired, alternative conditions such as the Still-Gennari modification may be required, which involves using phosphonates with electron-withdrawing groups.[7]
Safety Considerations
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in a dry environment.
-
Diethyl cyanomethylphosphonate: This reagent is toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.
-
Large-Scale Reactions: All large-scale reactions should be conducted behind a blast shield. Proper temperature control is crucial to manage any potential exotherms.[9]
Conclusion
This application note provides a detailed and robust protocol for the large-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable intermediate for further applications in drug discovery and materials science. The insights into the reaction mechanisms and optimization strategies are intended to empower users to adapt and troubleshoot the synthesis as needed.
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20). Retrieved January 17, 2026, from [Link]
-
Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC - NIH. (2025, September 13). Retrieved January 17, 2026, from [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - NIH. (2022, October 21). Retrieved January 17, 2026, from [Link]
-
Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles - ACS Publications. (2025, May 21). Retrieved January 17, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents. (n.d.).
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026, January 8). Retrieved January 17, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). Retrieved January 17, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Wittig-Horner Reaction [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Welcome to the technical support center for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing the synthesis of this compound from 1,4-Dioxaspiro[4.5]decan-8-one, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer: A low or non-existent yield in this synthesis can stem from several factors, primarily related to the choice of reaction and the specific conditions employed. The two most common methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation . Let's break down the potential issues for each.
A. For Horner-Wadsworth-Emmons (HWE) Reaction:
The HWE reaction is a powerful method for forming alkenes and is often preferred for its high E-selectivity and the water-soluble nature of its phosphate byproduct, which simplifies purification.[1][2][3]
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Phosphonate Reagent: The reaction initiates with the deprotonation of the cyanomethylphosphonate to form a stabilized carbanion.[1][4] If the base is not strong enough, this equilibrium will not favor the carbanion, leading to a stalled reaction.
-
Low Reactivity of the Ketone: 1,4-Dioxaspiro[4.5]decan-8-one, being a ketone, is inherently less reactive than an aldehyde.[5] Steric hindrance around the carbonyl group can further impede the reaction.
-
Side Reactions: The strong base or the phosphonate carbanion can potentially engage in unwanted side reactions if other sensitive functional groups are present.
Workflow for HWE Troubleshooting:
Caption: Troubleshooting workflow for low HWE reaction yields.
B. For Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, malononitrile or cyanoacetic acid) with a carbonyl group, followed by dehydration.[6] It is often catalyzed by a weak base.[6]
Potential Causes & Solutions:
-
Inappropriate Catalyst: The choice of catalyst is crucial. A base that is too strong can promote self-condensation of the ketone, while one that is too weak will not facilitate the initial nucleophilic addition.[6][7]
-
Unfavorable Reaction Equilibrium: The dehydration step is often reversible. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Use a Dean-Stark apparatus to remove water as it is formed, especially if the reaction is conducted at elevated temperatures. Alternatively, perform the reaction in a solvent that azeotropically removes water.
-
-
Solvent Effects: The solubility of all reactants in the chosen solvent at the reaction temperature is critical for a successful reaction.[7]
| Parameter | Horner-Wadsworth-Emmons (HWE) | Knoevenagel Condensation |
| Key Reagent | Cyanomethylphosphonate | Malononitrile or Cyanoacetic Acid |
| Typical Base | Strong (NaH, KOtBu, n-BuLi)[3][5] | Weak (Piperidine, Pyridine, Ammonium Acetate)[6][7] |
| Byproduct | Water-soluble dialkyl phosphate[1] | Water |
| Key Advantage | High E-selectivity, easy byproduct removal[1][2] | Milder conditions, avoids strong bases[6] |
| Common Pitfall | Requires strictly anhydrous conditions[5] | Reversible reaction, water removal may be necessary |
Issue 2: Difficult Product Purification
Question: My reaction seems to have worked, as indicated by TLC, but I am struggling to isolate a pure product. What are the common purification challenges and how can I overcome them?
Answer: Purification of this compound can indeed be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
Common Impurities and Purification Strategies:
-
Unreacted 1,4-Dioxaspiro[4.5]decan-8-one: This starting material can be difficult to separate from the product due to similar polarities.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If separation by column chromatography is difficult, consider adjusting the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.
-
-
Byproducts from HWE Reaction: The dialkyl phosphate byproduct is generally water-soluble and can be removed with an aqueous workup.[1][3]
-
Solution: Perform a liquid-liquid extraction with water or brine after the reaction is complete. This should effectively remove the majority of the phosphate salt.
-
-
Catalyst Residues from Knoevenagel Condensation: Homogeneous catalysts like piperidine or pyridine can be tricky to remove completely.
-
Solution: Consider using a solid-supported catalyst that can be filtered off after the reaction.[7] Alternatively, an acidic wash (e.g., dilute HCl) during the workup can protonate and extract the amine catalyst into the aqueous phase.
-
-
Residual Acetonitrile (if used as a solvent): Acetonitrile can be difficult to remove completely under reduced pressure.
-
Solution: Co-evaporation with a higher boiling point solvent like toluene can help to azeotropically remove residual acetonitrile. For a highly pure product, purification via column chromatography on silica gel is recommended.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, HWE or Knoevenagel, is generally better for this synthesis?
A1: The "better" route depends on the specific laboratory capabilities and substrate sensitivities. The Horner-Wadsworth-Emmons reaction is often favored for its high stereoselectivity towards the E-isomer and the ease of removing its primary byproduct.[1][2] However, it requires strictly anhydrous conditions and the use of strong, potentially hazardous bases.[5] The Knoevenagel condensation uses milder bases and is experimentally simpler, but may require optimization to drive the reaction to completion, often involving water removal.[6][11]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used. Thin-Layer Chromatography (TLC) is excellent for monitoring reaction progress and assessing the number of components in the final mixture. Purity can be more accurately determined by High-Performance Liquid Chromatography (HPLC).[10] The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. When using the HWE reaction, strong bases like sodium hydride and n-butyllithium are pyrophoric and react violently with water. These should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. Cyanide-containing reagents used in some variations of the Knoevenagel condensation are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
III. Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Dissolve diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for another hour.
-
Ketone Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Workflow for HWE Protocol:
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
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- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Side reactions in the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile and their prevention
Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges, side reactions, and optimization strategies for this synthesis, which typically employs the Horner-Wadsworth-Emmons (HWE) reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis. The primary route discussed is the Horner-Wadsworth-Emmons olefination of 1,4-Dioxaspiro[4.5]decan-8-one with a cyanomethylphosphonate reagent.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the most likely causes?
Answer: Low or no yield in an HWE reaction is a frequent issue, often stemming from a few critical parameters. The phosphonate carbanion is a strong base and a potent nucleophile, making it sensitive to reaction conditions.[1]
-
Probable Cause 1: Presence of Moisture: The phosphonate carbanion is highly basic and will be rapidly quenched by protic sources like water. This is the most common reason for reaction failure.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Anhydrous THF or DME are common choices. If dispensing from a solvent system, use a freshly dried solvent.
-
-
Probable Cause 2: Ineffective Deprotonation (Base Issue): The pKa of diethyl cyanomethylphosphonate is approximately 19. The base must be strong enough for complete deprotonation.
-
Solution: Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice. Ensure the mineral oil is washed away with dry hexanes if necessary. For the less reactive ketone substrate, stronger bases like KHMDS or LDA may provide better results. Always use freshly titrated or newly purchased strong bases.
-
-
Probable Cause 3: Low Reactivity of the Ketone: Ketones are inherently less electrophilic and more sterically hindered than aldehydes, making them more challenging substrates for HWE reactions.[1][2]
-
Solution: After the initial addition of the ketone at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature or even gently heat it (e.g., to 40-50 °C) to drive the reaction to completion.[1] Monitor the reaction by TLC to track the consumption of the starting ketone.
-
-
Probable Cause 4: Degradation of Reagents: The phosphonate reagent or the base may have degraded over time.
-
Solution: Use fresh reagents. Diethyl cyanomethylphosphonate should be stored under an inert atmosphere and protected from moisture.
-
Q2: My post-workup analysis (NMR, LC-MS) shows a significant impurity with a mass corresponding to the loss of the ethylene glycol unit (M-44). What is this side reaction and how do I prevent it?
Answer: This is a classic case of unintended deprotection. The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal, which serves as a protecting group for a ketone. While ketals are robust under basic and neutral conditions, they are highly susceptible to hydrolysis under acidic conditions.[3][4][5]
-
Mechanism of Side Reaction: During the workup, quenching the reaction with an acidic solution (even a weak acid like aqueous ammonium chloride, NH₄Cl) can protonate one of the ketal oxygens. This creates a good leaving group (ethylene glycol) and initiates a cascade that hydrolyzes the ketal back to the ketone, yielding 2-(4-oxocyclohexylidene)acetonitrile as a major byproduct.[5][6]
-
Prevention Strategy:
-
Quench Carefully: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) instead of an acidic solution.
-
Avoid Acidic Extraction: During the extraction phase, do not use acidic washes. If necessary, use brine and saturated NaHCO₃ washes.
-
Chromatography Considerations: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate potential on-column hydrolysis, the silica gel can be neutralized by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%).
-
Q3: The reaction is sluggish and stalls, leaving significant unreacted starting ketone. How can I increase the reaction rate and conversion?
Answer: The steric hindrance and reduced electrophilicity of 1,4-dioxaspiro[4.5]decan-8-one can lead to slow reaction kinetics.[7]
-
Strategy 1: Alter the Cation (Masamune-Roush Conditions): The nature of the metal counterion can influence the reactivity. Adding a lithium salt like lithium chloride (LiCl) along with a milder base like DBU or triethylamine can accelerate the reaction. This modification, often referred to as Masamune-Roush conditions, is effective for base-sensitive substrates.[2]
-
Strategy 2: Increase Reaction Temperature: As mentioned, after the initial low-temperature addition of the ketone to the formed carbanion, gradually increasing the temperature can provide the necessary activation energy to overcome the steric barrier and improve conversion.[1]
-
Strategy 3: Use a More Reactive Phosphonate: While less common for this specific transformation, phosphonates with electron-withdrawing groups on the ester portion (e.g., bis(2,2,2-trifluoroethyl)phosphonates as in the Still-Gennari modification) are more acidic and can sometimes lead to more reactive carbanions.[2]
Experimental Workflow & Key Parameters
The following diagram and table summarize the critical steps and variables in the synthesis.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Common Options | Effect on Main Reaction | Potential Side Reactions & Issues |
| Base | NaH, KHMDS, n-BuLi, LDA | Stronger bases ensure full deprotonation of the phosphonate, increasing the rate. | Excess strong base can lead to side reactions. n-BuLi can potentially add to the nitrile or ketone. |
| Solvent | THF, DME, Toluene | Must be anhydrous. Polarity can influence reaction rate and intermediate stability. | Protic impurities (water, ethanol) will quench the carbanion, halting the reaction. |
| Temperature | -78°C to 50°C | Low temp for initial addition prevents side reactions. Higher temp drives reaction to completion. | High temperatures can promote decomposition or polymerization, especially with unreacted starting materials. |
| Workup Quench | Sat. aq. NaHCO₃, H₂O | Neutral or basic quench preserves the ketal protecting group. | Acidic quench (e.g., NH₄Cl, dilute HCl) will cause rapid hydrolysis of the ketal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
Answer: The synthesis proceeds via the Horner-Wadsworth-Emmons (HWE) reaction. The key steps are:
-
Deprotonation: A strong base removes the acidic proton alpha to the phosphonate and nitrile groups of diethyl cyanomethylphosphonate, creating a resonance-stabilized phosphonate carbanion.[8]
-
Nucleophilic Addition: This carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. This forms a tetrahedral intermediate.
-
Elimination: The intermediate rearranges and eliminates a water-soluble dialkylphosphate salt, forming the carbon-carbon double bond of the final product.[9][10]
Caption: Main reaction pathway and key side reaction.
Q2: Why is the HWE reaction generally preferred over the classic Wittig reaction for this transformation?
Answer: The HWE reaction offers two significant advantages over the traditional Wittig reaction using a phosphonium ylide:
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. This enhanced nucleophilicity makes them more effective for reacting with sterically hindered or less reactive ketones.[2][8]
-
Simplified Purification: The byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed during an aqueous workup.[9][10] In contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid that often requires tedious column chromatography for separation.[11]
Q3: Are there any alternative synthetic routes?
Answer: Yes, while the HWE reaction is the most direct, other methods exist for converting ketones to α,β-unsaturated nitriles. One notable method is the Knoevenagel condensation, where the ketone is reacted with an active methylene compound like malononitrile or cyanoacetic acid in the presence of a weak base (e.g., piperidine, ammonia). This could be followed by decarboxylation if cyanoacetic acid is used. However, the HWE reaction is often more reliable and higher-yielding for this specific substrate. Other modern methods may involve transition-metal-catalyzed cyanations, but these are often more complex.[12]
References
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ResearchGate. A Direct and Efficient Synthetic Method for Nitriles from Ketones. Available from: [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. Available from: [Link]
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Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available from: [Link]
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Chemguide. the preparation of nitriles. Available from: [Link]
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ResearchGate. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Available from: [Link]
-
ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. Available from: [Link]
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PubMed Central. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Available from: [Link]
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ResearchGate. Alternative synthetic route towards nitriles by using aldehydes. Available from: [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Available from: [Link]
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Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available from: [Link]
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Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]
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Reddit. Question about Horner-Wadsworth-Emmons workup. Available from: [Link]
-
University of Wisconsin-Madison. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]
-
MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available from: [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available from: [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available from: [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]
- Google Patents. Purification method for acetonitrile - CN102746188A.
- Google Patents. Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - CN1772747A.
-
European Patent Office. METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Available from: [Link]
-
ResearchGate. Purification of Acetonitrile. Available from: [Link]
-
Journal of the Mexican Chemical Society. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Available from: [Link]
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Technical Support Center: Optimization of Knoevenagel Condensation for Spiro Nitrile Synthesis
Welcome to the technical support center for the synthesis of spiro nitrile compounds. Spirocycles are a class of molecules with significant three-dimensional complexity, making them highly valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] The Knoevenagel condensation is a cornerstone reaction for constructing these intricate architectures, often as part of a domino or multicomponent reaction sequence.[1][4]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to address the common challenges and nuances encountered during the optimization of these reactions. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and field-proven experience.
Section 1: Foundational Concepts & Core Mechanism (FAQs)
This section addresses the fundamental principles governing the synthesis of spiro nitriles via Knoevenagel condensation.
Q1: What is the typical reaction mechanism for a Knoevenagel-initiated spiro nitrile synthesis?
Answer: The synthesis of a spiro nitrile compound is rarely a simple one-step Knoevenagel condensation. It is typically a sophisticated domino reaction that proceeds through several stages. The process begins with a classic Knoevenagel condensation, which then triggers subsequent intramolecular reactions to build the spirocyclic framework.
A common pathway, particularly in a three-component reaction involving a cyclic ketone (e.g., isatin), an active methylene nitrile (e.g., malononitrile), and a third coupling partner (e.g., a barbituric acid derivative), is as follows:
-
Knoevenagel Condensation: A weak base deprotonates the active methylene nitrile, creating a nucleophilic carbanion. This carbanion attacks the carbonyl carbon of the cyclic ketone. Subsequent dehydration yields a highly electrophilic intermediate (e.g., an isatylidene-malononitrile).[1][5]
-
Michael Addition: A second nucleophile (the third component, e.g., deprotonated barbituric acid) performs a conjugate addition to the α,β-unsaturated system of the Knoevenagel adduct.[1]
-
Intramolecular Cyclization & Tautomerization: The intermediate formed from the Michael addition undergoes a final intramolecular cyclization, where a nucleophilic group attacks an electrophilic center (like a nitrile carbon), followed by tautomerization to yield the stable, final spiro nitrile product.[1][6]
This elegant cascade allows for the construction of complex molecules from simple starting materials in a single pot.[6]
Q2: Why are weak bases the preferred catalysts for this reaction?
Answer: The choice of a weak base (e.g., piperidine, DABCO, ammonium acetate) is critical.[7][8] The catalyst must be basic enough to deprotonate the active methylene compound (like malononitrile, pKa ≈ 11), creating the necessary carbanion for the initial attack.[1] However, a strong base (like NaOH or an alkoxide) would indiscriminately deprotonate other acidic protons, leading to undesirable side reactions, most notably the self-condensation of the ketone starting material.[7] Therefore, a weak base provides the required catalytic activity while maintaining the integrity of the carbonyl reactant.
Q3: What are the most critical parameters to consider when starting to optimize the reaction?
Answer: When developing a new spiro nitrile synthesis, the three most impactful parameters to investigate are the catalyst , the solvent , and the temperature . These factors are highly interdependent.
-
Catalyst: The basicity and steric bulk of the catalyst can influence reaction rates and even the reaction pathway. Common choices range from simple amines like piperidine to more complex systems like ionic liquids.[1][9]
-
Solvent: The solvent's polarity can dramatically affect reaction efficiency. Protic solvents like ethanol can participate in hydrogen bonding and stabilize charged intermediates, while aprotic solvents may be required for specific catalysts.[1][10] In some cases, solvent-free conditions offer a green and efficient alternative.[11][12]
-
Temperature: While many Knoevenagel condensations proceed at room temperature, the formation of sterically hindered spirocycles often requires heating to overcome the activation energy barrier.[13] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes.[1][3][14]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Low Yield or No Reaction
Q4: My reaction is clean, but the yield of the spiro nitrile is consistently low. What are the most common causes?
Answer: Low yield is a frequent optimization challenge. Here is a logical troubleshooting workflow:
-
Reactivity of the Ketone: Remember that ketones are inherently less reactive than aldehydes in Knoevenagel condensations.[13][15] Sterically hindered cyclic ketones may require more forcing conditions. Solution: Gradually increase the reaction temperature or consider switching to microwave heating to provide the necessary activation energy.[1][3]
-
Catalyst Inefficiency: The chosen catalyst may not be optimal. Solution: Screen a panel of catalysts with varying basicity (e.g., piperidine, triethylamine, DBU, ammonium acetate). For multicomponent reactions, ionic liquids have shown great promise in stabilizing polar transition states and improving yields.[1]
-
Solvent Mismatch: The solvent may not adequately solubilize the reactants or stabilize the intermediates. Solution: Test solvents with different polarities. Ethanol is often a good starting point, but other options like acetonitrile, DMF, or even water should be considered, as they can have a profound effect on the reaction rate.[10][16][17]
-
Incomplete Reaction: The reaction may not have reached completion. Solution: Ensure you are monitoring the reaction effectively using Thin Layer Chromatography (TLC).[18] Extend the reaction time until the starting materials are fully consumed.
Side Product Formation
Q5: My TLC shows multiple spots. What are the most likely side products and how can I prevent them?
Answer: The formation of side products often indicates that the reaction cascade is not proceeding cleanly to the desired spirocycle.
-
Isolated Knoevenagel Adduct: A very common issue is the formation of the initial Knoevenagel adduct without subsequent cyclization.[1] This happens if the conditions are not energetic enough to promote the final ring-closing step. Solution: Increase the temperature or switch to a more effective catalyst that can facilitate the entire domino sequence. In some cases, isolating this intermediate and subjecting it to different reaction conditions for the cyclization step can be a viable strategy.[1][3]
-
Michael Addition Side Product: If an excess of the active methylene compound is used, it can act as a nucleophile and add to the final α,β-unsaturated product in a competing Michael addition.[5] Solution: Use a strict 1:1 stoichiometry of the cyclic ketone and the active methylene nitrile.
-
Self-Condensation of Ketone: As mentioned, using too strong a base can cause the ketone to react with itself. Solution: Ensure you are using a weak amine base. If you suspect this is an issue, switch to an even milder catalyst like ammonium acetate.
Purification Challenges
Q6: My spiro nitrile product is difficult to purify. What strategies do you recommend?
Answer: Spiro nitriles are often crystalline, high-molecular-weight compounds, which can simplify purification.
-
Precipitation and Filtration: Often, the spiro product will precipitate directly from the reaction mixture upon cooling. This is the ideal scenario. The solid can be collected by filtration and washed with a cold solvent (like ethanol or acetonitrile) to remove unreacted starting materials and the catalyst.[3][18]
-
Recrystallization: If the filtered product is still impure, recrystallization is the next logical step. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) will be necessary to find suitable conditions.
-
Column Chromatography: If the product is a non-crystalline oil or is contaminated with closely related impurities, silica gel column chromatography is required.[13] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Azeotropic Distillation (for specific impurities): In rare cases where the nitrile is contaminated with hydrocarbon impurities that have similar boiling points, adding an alcohol like methanol can form a lower-boiling azeotrope with the hydrocarbon, allowing it to be removed by distillation.[19]
Section 3: Optimization Strategies & Reference Protocol
Parameter Optimization Summary
The following table summarizes key parameters and their expected influence on the synthesis of spiro nitriles, based on extensive studies.[1][2]
| Parameter | Options & Considerations | Rationale & Expected Outcome |
| Heating Method | Conventional (reflux) vs. Microwave Irradiation | Microwave heating often provides dramatic rate acceleration and higher yields by efficiently overcoming activation barriers.[1][3] |
| Catalyst | p-TsOH, TFA, Piperidine, Ionic Liquid (IL) | Acidic catalysts are generally poor. Weak bases are effective, but ionic liquids (e.g., 1-methylimidazolium chloride) can be superior, acting as both catalyst and stabilizer for polar intermediates.[1] |
| Solvent | Toluene, CH₂Cl₂, H₂O, Acetonitrile, Ethanol | Protic solvents like ethanol often give the best results by facilitating proton transfer and stabilizing intermediates. Water can also be a surprisingly effective "green" solvent.[1][17][20] |
| Temperature | 0 °C to Reflux (or 80-100 °C for Microwave) | Low temperatures result in very long reaction times and poor yields. Reflux or microwave heating is typically required for good conversion to the spirocycle.[1] |
| Reactant Acidity | pKa of Active Methylene Compounds | The acidity (pKa) of the active methylene compounds influences their nucleophilicity and ability to participate in the reaction. Malononitrile (pKa ≈ 11) is generally more reactive than ethyl cyanoacetate (pKa ≈ 13).[1] |
Optimized Reference Protocol: Microwave-Assisted Synthesis of a Spiro[indoline-pyrano-pyrimidine]carbonitrile
This protocol is adapted from a highly efficient, microwave-assisted multicomponent methodology.[1][3]
Materials:
-
Isatin derivative (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
1-methylimidazolium chloride (Ionic Liquid catalyst, 0.3 mmol)
-
Ethanol (6 mL)
Procedure:
-
Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and 1-methylimidazolium chloride (0.3 mmol).
-
Solvent Addition: Add 6 mL of ethanol to the vessel.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 80 °C with stirring for 2 hours (power set to 150 W).
-
Monitoring: For optimization, the reaction can be paused, and a small aliquot can be taken to monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Isolation: After the reaction is complete, cool the vessel to room temperature. A solid product should have formed.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold acetonitrile or ethanol to remove any unreacted starting materials and the ionic liquid catalyst.
-
Drying: Dry the final product under vacuum to yield the purified spiro nitrile.
References
-
da Silva, W. R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
-
Yadav, V., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13485–13498. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]
-
Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). Available at: [Link]
-
ResearchGate. (2020). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate. Retrieved from [Link]
- Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. Green Chemistry. Retrieved from [Link]
-
PharmD Guru. (n.d.). Knoevenagel Reaction. PharmD Guru. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
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- 1. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 16. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 20. Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. As a versatile chemical building block with applications in medicinal chemistry, achieving high purity is critical for reliable downstream applications.[1] This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
Answer: The synthesis of this compound is typically achieved via a Knoevenagel condensation between 1,4-Dioxaspiro[4.5]decan-8-one and an active methylene compound like malononitrile, using a mild base as a catalyst.[2][3][4] Consequently, the primary impurities in your crude product mixture are likely to be:
-
Unreacted Starting Materials: 1,4-Dioxaspiro[4.5]decan-8-one and malononitrile.
-
Knoevenagel Intermediate: The hydroxyl-adduct that forms before the final dehydration step. Its presence indicates an incomplete reaction.[2]
-
Catalyst: Residual amine catalyst (e.g., piperidine, ammonium acetate) used in the condensation.[3][4]
-
Water: Formed as a byproduct of the dehydration step.
-
Side-Products: Self-condensation of the starting ketone can occur if the base used is too strong, although this is less common with the recommended mild bases.[2][3]
Caption: Origin of impurities in the synthesis of the target compound.
Q2: What is the most effective primary purification technique for this compound?
Answer: For a crude mixture containing starting materials, byproducts, and the final product, flash column chromatography is the most robust and widely recommended initial purification method.[1][5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6][7] It is highly effective at removing both more polar impurities (like the hydroxyl intermediate) and less polar ones (like unreacted ketone) in a single operation. Recrystallization can be an excellent secondary step to achieve very high purity, but it is often inefficient for removing large amounts of diverse impurities from a crude reaction mixture.
Q3: How stable is this compound, and are there special handling precautions?
Answer: The molecule contains two key functional groups that influence its stability: a spirocyclic ketal and an α,β-unsaturated nitrile.
-
Ketal Group: The 1,4-dioxaspiro moiety is a protecting group for a ketone and is susceptible to hydrolysis under acidic conditions. Prolonged exposure to strong acids, or even the native acidity of standard silica gel, can potentially cleave this group, reverting it to a cyclohexanone derivative.[8]
-
α,β-Unsaturated Nitrile: This system can be susceptible to polymerization or degradation under harsh conditions like high heat or UV light. Some suppliers recommend storing the compound sealed, dry, and at room temperature, while others suggest cold-chain transport, indicating that minimizing exposure to heat and moisture is prudent for long-term stability.[9][10]
Q4: How can I reliably assess the purity of my final product?
Answer: A multi-tiered approach is best for assessing purity:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis.[5] A pure compound should ideally show a single spot. It is also used to determine the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. This is a standard method for quality control in pharmaceutical development.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and detecting any structurally similar impurities that might co-elute in chromatography.[4]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
Problem: My crude product is a persistent oil and fails to crystallize.
-
Plausible Cause: The presence of significant impurities, such as residual solvents or unreacted starting materials, can act as a eutectic mixture, depressing the freezing point and preventing crystallization.
-
Solution Strategy:
-
High-Vacuum Drying: Ensure all volatile solvents (e.g., ethyl acetate, dichloromethane) have been thoroughly removed on a rotary evaporator followed by a high-vacuum pump.
-
Trituration: Add a solvent in which your product is expected to have very low solubility but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.
-
Direct to Chromatography: If trituration fails, do not waste material on further crystallization attempts. Dissolve the oil in a minimal amount of solvent (e.g., dichloromethane) and directly purify it using flash column chromatography.
-
Problem: After column chromatography, my fractions still show multiple spots on TLC.
-
Plausible Cause 1: Inappropriate Solvent System (Eluent). The polarity of your eluent may be too high, causing all compounds to move too quickly down the column (high Rf values), or too low, causing very slow elution and band broadening.
-
Solution 1: Optimize the Eluent with TLC. Before running the column, systematically test different solvent ratios (e.g., ethyl acetate/hexane) using TLC.[8] Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35, with clear separation from all impurity spots.[8]
| TLC Observation (Rf of Product) | Interpretation | Action for Column Chromatography |
| > 0.6 | Eluent is too polar. | Decrease the ratio of the polar solvent (e.g., use more hexane). |
| 0.25 - 0.35 | Optimal Range. | Use this solvent system for the column. |
| < 0.1 | Eluent is not polar enough. | Increase the ratio of the polar solvent (e.g., use more ethyl acetate). |
| Spots are streaked | Compound may be acidic/basic or degrading on the plate. | Add a small amount (~0.5%) of acetic acid or triethylamine to the eluent. |
-
Plausible Cause 2: Column Overloading. Too much crude material was loaded onto a small column, exceeding its separation capacity.
-
Solution 2: Respect Column Capacity. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude material to be separated. For difficult separations, a higher ratio is necessary.[8]
-
Plausible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the silica gel bed will lead to uneven solvent flow and very poor separation.[12]
-
Solution 3: Proper Packing Technique. Always pack the column as a uniform slurry ("wet packing") to ensure a homogenous stationary phase.[5][7] After packing, ensure the top surface is flat and protected with a layer of sand.
Problem: My product appears to be decomposing on the silica gel column.
-
Plausible Cause: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of the acid-sensitive spiro-ketal protecting group.[8]
-
Solution Strategy:
-
Neutralize the Silica: Prepare the silica slurry in your chosen eluent and add ~1% triethylamine (or another volatile base) relative to the solvent volume. This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative, run the chromatography using neutral-grade alumina as the stationary phase, which is less acidic than silica.[7]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to expedite the separation.[5]
-
Caption: Decision workflow for purifying the crude product.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes a crude product mass of ~1.0 g. Adjust silica and solvent volumes accordingly.
-
Eluent Selection: Based on prior TLC analysis, prepare an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexane). Prepare a large volume (~1-2 L).
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter). Securely clamp it in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~40 g) in your eluent.
-
Carefully pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to dislodge air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, which helps compact the bed. Never let the solvent level drop below the top of the silica bed.
-
Once settled, add another ~1 cm layer of sand to the top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude material (~1.0 g) in the absolute minimum amount of a polar solvent (e.g., 2-3 mL of dichloromethane or ethyl acetate).
-
Drain the eluent in the column until it is just level with the top layer of sand.
-
Carefully pipette your dissolved sample onto the center of the sand layer, avoiding disturbance of the surface.
-
Open the stopcock and allow the sample to absorb onto the silica bed. Rinse with a tiny amount of eluent (1-2 mL) and allow that to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with fresh eluent.
-
Using gentle positive pressure from a regulated air line or a pump, push the eluent through the column at a steady rate (a flow rate of ~2 inches/minute is a good target).
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).
-
-
Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., isopropanol, ethyl acetate, hexane, or mixtures) to find a suitable one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
References
-
L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Khan Academy. Column chromatography. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
SciTechnol. A Short Notes on Column Chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
-
YouTube. Column Chromatography. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
ResearchGate. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
- Google Patents.
-
European Patent Office. METHOD FOR PURIFICATION OF ACETONITRILE. [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
ResearchGate. Purification of Acetonitrile. [Link]
-
MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
-
NIST WebBook. 1,4-Dioxaspiro[4.5]decane. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. scitechnol.com [scitechnol.com]
- 6. Khan Academy [khanacademy.org]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. 124499-35-0|this compound|BLD Pharm [bldpharm.com]
- 10. This compound - CAS:124499-35-0 - Sunway Pharm Ltd [3wpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Anhydrous reaction conditions for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the anhydrous reaction conditions critical for this procedure. The primary synthetic route discussed is the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for forming the target α,β-unsaturated nitrile from the corresponding ketal-protected ketone.
Core Principles: The Imperative of Anhydrous Conditions
The Horner-Wadsworth-Emmons reaction relies on the generation of a potent nucleophile: a phosphonate carbanion. This is achieved by treating a phosphonate ester, such as diethyl cyanomethylphosphonate, with a strong base (e.g., Sodium Hydride, NaH). This carbanion is highly basic and will react preferentially with any available proton source.[1]
Water is the most common and problematic proton source in a laboratory setting. Its presence leads to several critical issues:
-
Quenching of the Carbanion: Water will protonate and thereby consume the phosphonate carbanion, rendering it unable to react with the ketone starting material. This directly leads to low or no product yield.[2][3]
-
Decomposition of Reagents: Strong bases like NaH react violently with water, consuming the base and creating a safety hazard.
-
Driving Equilibrium Unfavorably: Condensation reactions, by definition, often eliminate a small molecule like water.[4] The presence of excess water can hinder the forward reaction, preventing it from going to completion.[3]
Therefore, establishing and maintaining strictly anhydrous (water-free) conditions is not merely a suggestion but a prerequisite for the success of this synthesis.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Question 1: My reaction yield is consistently low or zero. What is the most likely cause?
Answer: Low yield is the most common complaint and almost always points to the presence of moisture. The phosphonate carbanion is a strong base and is readily quenched by water.[1]
-
Probable Cause 1: Inadequate Drying of Glassware. Residual water on the surface of your reaction flask, dropping funnel, or condenser is sufficient to halt the reaction.
-
Solution: All glassware must be rigorously dried before use. The most effective method is to oven-dry all components at >120 °C for several hours and allow them to cool in a desiccator or assemble the apparatus while hot and cool it under a stream of dry, inert gas (Nitrogen or Argon).[3]
-
-
Probable Cause 2: Wet Solvents. Tetrahydrofuran (THF), a common solvent for this reaction, is hygroscopic and readily absorbs atmospheric moisture.
-
Solution: Use a freshly opened bottle of anhydrous solvent. For best results, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF) immediately before use. Alternatively, use a commercial solvent purification system.
-
-
Probable Cause 3: Ineffective Base. The base used may be old or improperly stored, having lost its reactivity through contact with air and moisture.
-
Solution: Use a fresh container of sodium hydride (NaH). Ensure you handle it correctly by rinsing the mineral oil off with dry hexanes and weighing it quickly before adding it to the reaction flask under an inert atmosphere.
-
Question 2: How can I improve the reaction rate if it appears to have stalled?
Answer: If you have confirmed anhydrous conditions and the reaction is still sluggish, consider temperature and steric factors.
-
Probable Cause 1: Insufficient Temperature. While the initial deprotonation and addition are often performed at low temperatures (0 °C) to control reactivity, warming is typically required for the reaction to proceed to completion.[1]
-
Solution: After the addition of the ketone (1,4-Dioxaspiro[4.5]decan-8-one), allow the reaction mixture to slowly warm to room temperature. If the reaction is still slow, gentle heating to reflux (in THF, ~66 °C) can significantly increase the rate.[6]
-
-
Probable Cause 2: Steric Hindrance. Ketones are generally less reactive than aldehydes in HWE reactions.[7] The spirocyclic ketone used here presents some steric bulk.
-
Solution: Increasing the reaction time is a simple and effective solution. Allow the reaction to stir at room temperature or under gentle reflux for an extended period (e.g., 12-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Question 3: My post-reaction TLC shows multiple spots. What are the potential side products?
Answer: Besides unreacted starting materials, the most common side product is the β-hydroxyphosphonate intermediate.
-
Probable Cause: Incomplete Elimination. The final step of the HWE mechanism is the elimination of the phosphate group to form the double bond.[6] This step can sometimes be slow.
-
Solution: Ensure the reaction has been given sufficient time and/or thermal energy (see Question 2) to drive the elimination to completion. During the aqueous workup, this intermediate may be more soluble in the aqueous layer or may decompose, simplifying purification. The primary purification method, column chromatography, should effectively separate the nonpolar desired product from the more polar intermediate.[8]
-
Question 4: What is the best practice for setting up the reaction under an inert atmosphere?
Answer: A properly managed inert atmosphere is critical to exclude moisture and oxygen.
-
Solution: The standard setup involves a Schlenk line or a manifold providing a positive pressure of dry nitrogen or argon.
-
Assemble your dry glassware.
-
Fit the flask with a rubber septum.
-
Insert a needle connected to the inert gas line and a second "outlet" needle to vent.
-
Purge the system for 5-10 minutes.
-
Remove the outlet needle to maintain a slight positive pressure, indicated by bubbling through an oil bubbler on the manifold.
-
Add solvents and liquid reagents via syringe through the septum. Add solid reagents like NaH under a strong counter-flow of inert gas.
-
| Problem | Probable Cause | Recommended Solution | Reference |
| Low or No Product Yield | Presence of water (wet glassware, solvents, or reagents) | Rigorously dry all glassware in an oven; use freshly distilled anhydrous solvents; use a fresh bottle of base. | [1],[3] |
| Incomplete deprotonation of the phosphonate | Use a sufficiently strong base (e.g., NaH, KOtBu). Ensure the base is fresh and active. | [7] | |
| Slow or Stalled Reaction | Insufficient thermal energy | After initial addition at low temperature, allow the reaction to warm to room temperature or gently reflux. | [1],[6] |
| Steric hindrance of the ketone | Increase the reaction time significantly (12-24h); monitor by TLC. | [7] | |
| Multiple Products on TLC | Incomplete elimination of the oxaphosphetane intermediate | Increase reaction time and/or temperature to promote elimination. Purify via column chromatography. | [6] |
| Poor Stereoselectivity (if applicable) | Reaction conditions favoring Z-isomer | HWE reactions with stabilized phosphonates like cyanomethylphosphonate are strongly biased toward the thermodynamically stable (E)-isomer. This is rarely an issue for this substrate. | [9] |
Experimental Workflow & Protocols
Diagram of the Experimental Workflow
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure. Quantities should be adjusted based on the desired scale.
Reagents & Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Example Amount |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 1.0 | 5.00 g |
| Sodium Hydride (NaH, 60% in oil) | 40.00 (for 100%) | 1.2 | 1.54 g |
| Diethyl cyanomethylphosphonate | 177.16 | 1.2 | 6.81 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
Procedure:
-
Preparation:
-
Dry a 250 mL round-bottom flask, a condenser, and a 50 mL dropping funnel in an oven at 120 °C for at least 4 hours.
-
Assemble the apparatus hot and allow it to cool under a positive pressure of dry nitrogen.
-
Prepare a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in 30 mL of anhydrous THF in the dropping funnel.
-
-
Reaction:
-
Under a nitrogen counter-flow, add sodium hydride (1.2 eq) to the reaction flask.
-
Add 70 mL of anhydrous THF to the flask via cannula or syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diethyl cyanomethylphosphonate (1.2 eq) to the stirred suspension of NaH in THF. Allow the mixture to stir for 30 minutes at 0 °C after the addition is complete. Hydrogen gas will be evolved.
-
Add the solution of 1,4-Dioxaspiro[4.5]decan-8-one dropwise from the addition funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[8]
-
References
-
Fiveable. Anhydrous conditions Definition - Organic Chemistry II Key Term. Available at: [Link]
-
Fiveable. Anhydrous Conditions Definition - Organic Chemistry Key Term. Available at: [Link]
-
Praveen, P., & Kumar, S. (2012). Anhydrous copper sulfate-assisted Knoevenagel condensation under neutral conditions. ResearchGate. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
TutorChase. Why do some organic reactions need anhydrous conditions? Available at: [Link]
-
Antoniou, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Available at: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]
-
Naik, S., et al. (2012). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Condensation reaction. Available at: [Link]
-
Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. DOI: 10.1021/jo9708429. Available at: [Link]
-
ResearchGate. Significance between anhydrous and hydrated compounds? Available at: [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. tutorchase.com [tutorchase.com]
- 4. Condensation reaction - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
Troubleshooting low yields in the Horner-Wadsworth-Emmons synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Technical Support Center: Horner-Wadsworth-Emmons Synthesis
Introduction
Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. This reaction is a powerful C=C bond-forming tool, valued for producing α,β-unsaturated nitriles from ketones, often with the significant advantage of a water-soluble phosphate byproduct that simplifies purification.[1][2] However, the specific substrate, 1,4-Dioxaspiro[4.5]decan-8-one, presents a common challenge in organic synthesis: steric hindrance.[3][4] This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter, providing not just solutions but the underlying chemical principles to empower your research.
Reaction Overview: The HWE Pathway
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of a phosphonate ester, in this case, diethyl cyanomethylphosphonate, by a strong base to form a stabilized carbanion.[2] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 1,4-Dioxaspiro[4.5]decan-8-one. The resulting intermediate collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene product and a dialkyl phosphate salt.[4]
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common issues leading to low yields.
Part 1: Reagent Quality and Preparation
Question: My reaction is sluggish or fails completely. Could my reagents be the problem?
Answer: Absolutely. The success of the HWE reaction is critically dependent on the quality and handling of your reagents. The primary culprits are often moisture and reactant purity.
-
Causality—The Role of Moisture: The phosphonate carbanion is a potent base and will be readily quenched by even trace amounts of water, preventing it from reacting with the ketone.[3]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle over molecular sieves. The entire reaction, from base addition to quenching, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Causality—Purity of the Ketone: 1,4-Dioxaspiro[4.5]decan-8-one is a solid and can adsorb water from the atmosphere. Impurities from its synthesis, such as residual acid or diol, can interfere with the reaction.
-
Solution: Confirm the purity of your ketone by ¹H NMR and melting point. If necessary, recrystallize the material from a suitable solvent system (e.g., heptane) and dry it thoroughly under vacuum before use.[5]
-
-
Causality—Purity of the Phosphonate: Diethyl cyanomethylphosphonate is a liquid and can degrade over time, especially if exposed to moisture. Acidic impurities can neutralize the base, reducing the concentration of the active carbanion.
-
Solution: Use freshly purchased or distilled diethyl cyanomethylphosphonate.[6] Purity can be checked by ¹H and ³¹P NMR. If distillation is required, perform it under reduced pressure to avoid decomposition.
-
Question: How critical is the choice and handling of the base?
Answer: The choice and handling of the base are paramount. An inappropriate or poorly handled base is a common source of reaction failure.
-
Causality—Base Strength and Type: The pKa of diethyl cyanomethylphosphonate is approximately 21 (in DMSO). Therefore, a strong base is required for complete deprotonation. Sodium hydride (NaH) is a common choice, but other strong, non-nucleophilic bases like lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium bis(trimethylsilyl)amide (KHMDS) are also effective.[7]
-
Expert Insight: For sterically hindered ketones like 1,4-Dioxaspiro[4.5]decan-8-one, a lithium-based base (e.g., n-BuLi or LiHMDS) may offer advantages. The smaller lithium cation coordinates more effectively in the transition state, which can sometimes accelerate the reaction compared to sodium or potassium salts.[2]
-
-
Causality—Base Quality: NaH is often sold as a 60% dispersion in mineral oil. The oil can coat the NaH particles, reducing their reactivity, and must be removed.
-
Solution: Before use, wash the required amount of NaH dispersion with anhydrous hexanes or pentane under an inert atmosphere. The solvent is carefully removed via cannula, and the process is repeated 2-3 times. The resulting oil-free NaH powder should be dried under a stream of nitrogen or argon before the reaction solvent is added.
-
Part 2: Optimizing Reaction Conditions
Question: I've confirmed my reagents are pure and dry, but my yields are still below 50%. What conditions should I adjust?
Answer: With hindered ketones, reaction conditions must be carefully optimized. The key variables to consider are temperature, reaction time, and solvent.
-
Causality—Temperature and Steric Hindrance: Aldehydes are generally more reactive than ketones in the HWE reaction.[3] The steric bulk around the carbonyl group of 1,4-Dioxaspiro[4.5]decan-8-one significantly slows the rate of nucleophilic attack by the phosphonate carbanion.[4]
-
Solution: While the initial deprotonation and addition are often performed at low temperatures (e.g., 0 °C or -78 °C) to control exotherms and potential side reactions, you may need to increase the temperature and reaction time to drive the reaction to completion. After the initial addition of the ketone, allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is still incomplete (as monitored by TLC or LC-MS), gentle heating (e.g., to 40-50 °C in THF or toluene) may be required.[3]
-
-
Causality—Solvent Effects: The solvent must be aprotic and anhydrous. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the metal cations and reaction intermediates. However, other solvents can be beneficial.
-
Expert Insight: For sluggish reactions, switching to a higher-boiling solvent like 1,2-dimethoxyethane (DME) or even toluene can allow for higher reaction temperatures, which can overcome the activation energy barrier associated with hindered substrates.
-
The following table summarizes recommended starting points and optimization strategies for key reaction parameters.
| Parameter | Standard Condition | Troubleshooting Strategy & Rationale |
| Base | NaH (1.1 eq) | Use LiHMDS or n-BuLi (1.1 eq). The smaller Li⁺ cation can enhance reactivity. |
| Solvent | Anhydrous THF | Switch to anhydrous DME or Toluene to allow for higher reaction temperatures. |
| Temperature | Add ketone at 0 °C, warm to RT | After addition at 0 °C, warm to RT and stir 12-24h. If incomplete, heat to 40-60 °C. |
| Concentration | 0.1 - 0.5 M | For slow reactions, higher concentrations may be beneficial, but monitor for side products. |
Question: I am observing the formation of multiple byproducts. What could be causing this?
Answer: Byproduct formation often points to issues with the base or substrate stability.
-
Causality—Base-Sensitive Substrates: Although the ketal protecting group in 1,4-Dioxaspiro[4.5]decan-8-one is relatively stable, prolonged exposure to very strong bases at high temperatures could potentially lead to side reactions.
Experimental Protocols
Protocol 1: Standard HWE Reaction with NaH
This protocol provides a robust starting point for the synthesis.
-
Preparation: Under an argon atmosphere, add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol, 1.2 eq) to a flame-dried 50 mL round-bottom flask.
-
Base Washing: Wash the NaH with anhydrous hexanes (3 x 5 mL), removing the solvent each time with a cannula. Dry the oil-free NaH under a stream of argon.
-
Phosphonate Addition: Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath. Slowly add diethyl cyanomethylphosphonate (0.18 mL, 1.1 mmol, 1.1 eq) dropwise via syringe.
-
Carbanion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear or remain a fine white suspension.
-
Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (156 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Cool the flask to 0 °C and carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The dialkylphosphate byproduct is easily removed by this aqueous extraction.[2]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Masamune-Roush Conditions for Sensitive Substrates
This protocol is an excellent alternative if the standard NaH procedure gives low yields or byproducts.[2]
-
Preparation: To a flame-dried flask under argon, add anhydrous lithium chloride (51 mg, 1.2 mmol, 1.2 eq) and anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add diethyl cyanomethylphosphonate (0.18 mL, 1.1 mmol, 1.1 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.18 mL, 1.2 mmol, 1.2 eq). Stir for 10 minutes at room temperature.
-
Ketone Addition: Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (156 mg, 1.0 mmol, 1.0 eq) in anhydrous acetonitrile (2 mL).
-
Reaction & Work-up: Stir at room temperature for 12-24 hours. The work-up and purification procedure is identical to Protocol 1.
References
- Vertex AI Search. (2026). The Chemistry of 1,4-Dioxaspiro[4.
- BenchChem. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
- Grokipedia. Horner–Wadsworth–Emmons reaction.
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
University of Wisconsin. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
ResearchGate. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2017). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate.... [Link]
- BenchChem. (2025). A Comparative Benchmarking Study: Diethyl (cyanomethyl)
- Google Patents. (2020).
-
Bisceglia, J., & Orelli, L. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
Chemistry Stack Exchange. (2016). Horner-Wadsworth-Emmons reaction with ketone. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Monitoring the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile by TLC
Welcome to the technical support guide for monitoring the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) for this specific chemical transformation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and interpret your results with confidence.
Overview of the Synthesis and the Role of TLC
The synthesis of this compound is a crucial step in the preparation of various spirocyclic compounds, which are of significant interest in medicinal chemistry.[1] The most common synthetic routes involve the reaction of the ketone, 1,4-Dioxaspiro[4.5]decan-8-one (1) , with a reagent that introduces the cyanomethylene group. Two prevalent methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.[2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This involves reacting the ketone (1) with a stabilized phosphonate ylide, typically generated from diethyl cyanomethylphosphonate. The HWE reaction is known for its high yield and stereoselectivity, predominantly forming the E-alkene.[2][4] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[5]
-
Knoevenagel Condensation: This method involves the condensation of the ketone (1) with an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a base catalyst.[3]
Regardless of the chosen synthetic path, the transformation converts a moderately polar ketone into a less polar α,β-unsaturated nitrile (2) . This polarity difference is the fundamental principle that allows for effective reaction monitoring by TLC.
TLC serves as a rapid, inexpensive, and powerful tool to:
-
Track the consumption of the starting ketone (1) .
-
Observe the formation of the product (2) .
-
Identify the presence of intermediates or byproducts.
-
Determine the optimal time for reaction quenching and work-up.
Experimental Protocol: Performing TLC Analysis
This section provides a detailed, self-validating protocol for monitoring the reaction.
Step-by-Step TLC Procedure
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254). With a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 1,4-Dioxaspiro[4.5]decan-8-one in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (a few drops) from the reaction vessel using a capillary tube or pipette. Dilute this aliquot in a vial with 0.5-1.0 mL of ethyl acetate.
-
-
Spotting the Plate: Using separate capillary spotters to avoid cross-contamination, apply small spots of your samples onto the origin line.
-
Lane 1: SM: Spot the prepared starting material solution.
-
Lane 2: Co-spot (Co): Apply a spot of the SM solution. Without changing the spotter, apply a spot of the reaction mixture directly on top of the SM spot.
-
Lane 3: Rxn: Spot the diluted reaction mixture.
-
Expert Tip: Keep the spots small (1-2 mm in diameter) and concentrated to ensure sharp separation and prevent streaking.[6]
-
-
Development:
-
Pour a small amount of the chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation, which ensures a uniform solvent front.
-
Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.[7] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]
-
Allow the plate to dry completely.
-
Visualize the spots using the methods detailed in the table below.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
Workflow for TLC Monitoring
Caption: Standard workflow for TLC analysis.
Optimizing Your TLC System: Mobile Phase and Visualization
The success of your TLC analysis hinges on selecting the right mobile phase and visualization technique.
Recommended Mobile Phase (Eluent) Systems
The starting ketone is more polar than the resulting α,β-unsaturated nitrile product. Therefore, the product will have a higher Rf value. The goal is to find a solvent system where the ketone's Rf is ~0.2-0.3 and the product's Rf is ~0.5-0.7.
| Solvent System (v/v) | Polarity | Typical Application |
| 3:1 Hexane : Ethyl Acetate | Low-Medium | Recommended starting point. Good for resolving non-polar to moderately polar compounds. |
| 4:1 Hexane : Ethyl Acetate | Low | Use if spots are too high on the plate (Rf > 0.8) with the 3:1 system. |
| 2:1 Hexane : Ethyl Acetate | Medium | Use if spots are too low on the plate (Rf < 0.2) with the 3:1 system. |
| 9:1 Dichloromethane : Methanol | Medium-High | An alternative system if separation is poor in Hexane/EtOAc mixtures. |
Visualization Techniques: A Multi-Faceted Approach
No single visualization method tells the whole story. A combination of techniques provides the most reliable interpretation.
| Visualization Method | Mechanism & Target | Expected Result |
| UV Light (254 nm) | Absorption of UV by conjugated systems.[9] | Product (2): Strong dark spot (due to the C=C-C≡N conjugated system).Ketone (1): Weak or no spot. |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of electron-rich functional groups (alkenes).[10] | Product (2): Bright yellow/brown spot on a purple background.Ketone (1): May stain lightly or not at all. |
| p-Anisaldehyde Stain | Electrophilic aromatic substitution, forming colored adducts with nucleophiles.[9][11] | Ketone (1): Often gives a distinct color (e.g., pink, blue, green).Product (2): May stain a different color, aiding differentiation. |
| 2,4-Dinitrophenylhydrazine (DNPH) Stain | Forms brightly colored hydrazone derivatives specifically with aldehydes and ketones.[12][13] | Ketone (1): Intense yellow-to-red spot.Product (2): No reaction. This is the most definitive stain for tracking ketone consumption. |
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter during your analysis in a direct question-and-answer format.
Q: My spots are streaking down the plate instead of forming tight circles. What's wrong?
A: Streaking is a common issue with several potential causes:
-
Sample Overload: You have spotted too much material. The silica gel becomes saturated, and the compound cannot properly partition between the stationary and mobile phases.[7]
-
Solution: Further dilute your reaction mixture sample before spotting. Apply the spot multiple times, allowing the solvent to dry in between, to build concentration without increasing the spot diameter.
-
-
Inappropriate Solvent System: The eluent may be too polar for your sample, causing it to move with the solvent front without proper separation.
-
Solution: Decrease the polarity of your eluent (e.g., move from 2:1 to 4:1 Hexane:EtOAc).
-
-
Acidic/Basic Compounds: While the ketone and nitrile product are neutral, residual catalysts (e.g., a basic amine for Knoevenagel) can cause streaking.
-
Solution: Add a small amount of a modifier to your eluent. For a basic impurity, add a drop of triethylamine (0.1-0.5%). For an acidic one, add a drop of acetic acid.[14]
-
Q: The spots for my starting material and product are too close together (ΔRf is too small). How can I improve the separation?
A: Poor resolution means your solvent system is not optimal. The key is to adjust the eluent's polarity.
-
If both spots have high Rf values (e.g., >0.7): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar component (e.g., hexane).[8]
-
If both spots have low Rf values (e.g., <0.2): Your eluent is not polar enough to move the compounds up the plate. Increase its polarity by adding more of the polar component (e.g., ethyl acetate).[8]
-
If resolution is still poor: Change the solvent system entirely. The interactions between solvents and your compounds can be complex. Switching from ethyl acetate to dichloromethane, for example, can alter the selectivity and improve separation.
Q: How do I know for sure that the reaction is complete?
A: Reaction completion is confirmed when the starting material is no longer visible.
-
Primary Indicator: The spot corresponding to the starting ketone (1) in the "Rxn" lane should be completely absent when visualized with a sensitive and specific stain.
-
Definitive Confirmation: Use the DNPH stain. Since it only reacts with the ketone, the complete disappearance of the colored spot in the "Rxn" lane is unambiguous proof that the starting material has been consumed. The co-spot lane is also critical; if the reaction is complete, it should look identical to the "Rxn" lane, showing only the product spot above where the starting material would be.[15]
Q: I see the starting material spot disappearing, but no new product spot is appearing. Where did my product go?
A: This is a classic troubleshooting scenario with two likely explanations:
-
Incorrect Visualization: Your chosen method may not be able to visualize the product. For example, if you are only using a DNPH stain, you will see the ketone disappear but will not see the nitrile product.
-
Solution: Always use multiple visualization techniques. Start with non-destructive UV light, then use a general stain like KMnO₄ to visualize the new alkene functionality in the product.
-
-
Compound Instability: In rare cases, the product might be unstable on the acidic silica gel surface.
-
Solution: Run a 2D TLC. Spot your reaction mixture in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If the product is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[15] If instability is confirmed, consider using TLC plates with a different stationary phase, like alumina.
-
Troubleshooting Logic Flowdot
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. epfl.ch [epfl.ch]
- 13. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. youtube.com [youtube.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Welcome to the dedicated technical support guide for the purification of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile via recrystallization. This resource is designed for researchers, chemists, and professionals in drug development and materials science who are working with this versatile spirocyclic nitrile. As a compound of interest in various fields due to its unique structural motifs, achieving high purity is paramount for reliable downstream applications and biological studies.[1]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the Horner-Wadsworth-Emmons (HWE) reaction.[1] Consequently, common impurities may include:
-
Unreacted Starting Materials: Primarily 1,4-dioxaspiro[4.5]decan-8-one and the cyanomethylphosphonate reagent.
-
Phosphonate Byproducts: Water-soluble dialkyl phosphate salts are a characteristic byproduct of the HWE reaction. While typically removed during aqueous workup, trace amounts may persist.
-
Side-Reaction Products: Isomers or products from undesired side reactions, the nature of which would be specific to the reaction conditions employed.
Q2: My compound has been purified by column chromatography. Is recrystallization still necessary?
A2: While column chromatography is an excellent technique for removing many impurities, recrystallization serves as a final, and often essential, polishing step. Chromatography can sometimes result in the co-elution of structurally similar impurities. Recrystallization, being a purification technique based on differences in solubility, can effectively remove these residual impurities, leading to a product with higher crystalline purity, which is often crucial for analytical characterization and subsequent reactions.
Q3: What is the expected morphology of pure this compound crystals?
A3: While the exact crystal morphology can be influenced by the recrystallization solvent and conditions, highly pure this compound is typically expected to form as a crystalline solid. Obtaining well-defined crystals is a good indicator of high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: My compound is "oiling out" and not forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, particularly with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point.
Root Causes and Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, preventing the solute from precipitating, or too poor a solvent, causing it to crash out as an oil.
-
Solution: Experiment with different solvent systems. A good starting point is to use a solvent pair: one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is sparingly soluble (the "poor" solvent). Common solvent pairs for α,β-unsaturated nitriles include hexane/ethyl acetate, hexane/acetone, and ethanol/water.
-
-
Cooling Rate is Too Rapid: Fast cooling can lead to the rapid formation of a supersaturated solution, from which the compound may precipitate as an oil.
-
Solution: Slow down the cooling process. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with a glass wool pad, before transferring it to an ice bath.
-
-
High Impurity Load: The presence of significant amounts of impurities can disrupt the crystal lattice formation.
-
Solution: If the crude product is heavily contaminated, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
-
Experimental Protocol for Solvent System Selection:
-
Place a small amount of your crude this compound in several test tubes.
-
Add a few drops of a "good" solvent (e.g., acetone, ethyl acetate, or ethanol) to one test tube and heat gently to dissolve the compound.
-
Slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point).
-
Add a drop or two of the "good" solvent until the solution becomes clear again.
-
Allow the test tube to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. The solvent system that yields well-defined crystals with a good recovery is a promising candidate for a larger-scale recrystallization.
Data Summary for Solvent Selection:
| Solvent System | "Good" Solvent | "Poor" Solvent | Observations for Similar Compounds |
| Hexane/Ethyl Acetate | Ethyl Acetate | Hexane | Generally effective for moderately polar compounds. |
| Hexane/Acetone | Acetone | Hexane | A versatile system for a range of polarities. |
| Ethanol/Water | Ethanol | Water | Suitable for more polar compounds. |
| Isopropanol | - | - | Can be a good single-solvent system. |
| Toluene | - | - | Effective for some cyclic ketones and their derivatives. |
Problem 2: No crystals are forming, even after cooling.
This issue often arises from using an excessive amount of solvent, resulting in a solution that is not saturated at the lower temperature.
Root Causes and Solutions:
-
Too Much Solvent: The concentration of the compound in the solvent is below its saturation point, even at low temperatures.
-
Solution: Reduce the volume of the solvent. Gently heat the solution to evaporate some of the solvent until you observe the formation of a slight turbidity. Then, add a minimal amount of the "good" solvent to redissolve the solid and allow it to cool slowly again.
-
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.
-
Solution 1: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. The "seed" crystal will provide a nucleation site for crystal growth.
-
Solution 2: Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass surface can induce nucleation.
-
Problem 3: The recrystallization yield is very low.
A low yield can be frustrating, but it often points to specific procedural aspects that can be optimized.
Root Causes and Solutions:
-
Compound is Too Soluble in the Cold Solvent: A significant amount of the product remains dissolved in the mother liquor even after cooling.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (an ice-salt bath can be used to reach temperatures below 0 °C). Also, minimize the amount of cold solvent used to wash the crystals during filtration.
-
-
Premature Crystallization During Hot Filtration: If an initial hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. It is also advisable to use a slight excess of the recrystallization solvent to ensure the compound remains in solution during this step; the excess solvent can be evaporated before cooling.
-
-
Incomplete Transfer of Crystals: Product loss can occur during the transfer of crystals from the recrystallization flask to the filter.
-
Solution: Use a small amount of the cold mother liquor to rinse the flask and transfer the remaining crystals to the filter.
-
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization procedure for this compound.
Caption: A generalized workflow for the recrystallization process.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. [Link]
-
ACS Publications. Rationalization of Product Selectivities in Asymmetric Horner−Wadsworth−Emmons Reactions by Use of a New Method for Transition-State Modeling. [Link]
-
Chemguide. The preparation of nitriles. [Link]
-
Chemistry LibreTexts. Preparation of Nitriles. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile: A Comparative Analysis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile stands out as a highly versatile intermediate. Its structure is a clever convergence of two key functionalities: a spirocyclic ketal, which serves as a stable protecting group for a carbonyl, and a reactive α,β-unsaturated nitrile on an exocyclic double bond.[1] This unique arrangement provides multiple handles for chemical modification, making it a valuable precursor for complex molecular architectures, particularly in pharmaceutical research and materials science.[1][2]
This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explain the rationale behind experimental choices, and present comparative data to empower researchers in selecting the optimal pathway for their specific needs, whether for small-scale discovery or large-scale production.
The Non-Negotiable Starting Point: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
All efficient pathways to our target molecule converge on a common precursor: 1,4-Dioxaspiro[4.5]decan-8-one . This intermediate is itself significant, serving as a building block for pharmaceuticals, liquid crystals, and insecticides.[2][3] Its synthesis is a foundational first step, typically achieved through the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic catalysis.
The causality here is straightforward: by protecting one of the two equivalent ketone functionalities, we isolate the other for the crucial carbon-carbon bond-forming reaction. This selective protection is the cornerstone of the entire synthetic strategy.[2]
Figure 1: Synthesis of the key ketone intermediate.
With this essential precursor in hand, the challenge shifts to installing the ylideneacetonitrile moiety. We will now compare three canonical olefination strategies: the Knoevenagel Condensation, the Horner-Wadsworth-Emmons Reaction, and the Peterson Olefination.
Comparative Analysis of Olefination Strategies
The conversion of the carbonyl group in 1,4-Dioxaspiro[4.5]decan-8-one into the exocyclic double bond of our target molecule is the synthetic crux. The choice of method dictates not only the reaction's efficiency but also its operational complexity and purification strategy.
Figure 2: Overview of the three synthetic routes.
Route A: Knoevenagel Condensation
The Knoevenagel condensation is a classic and fundamentally sound approach for forming carbon-carbon double bonds adjacent to electron-withdrawing groups.[4]
Principle & Mechanism: This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step.[5] For our target, the active methylene compound is typically malononitrile or cyanoacetic acid/ester. A weak base, such as piperidine or ammonium acetate, is sufficient to deprotonate the acidic C-H bond, initiating the reaction. The use of a mild base is a critical experimental choice; a strong base would risk promoting the self-condensation of the ketone starting material.[5]
Figure 3: Simplified Knoevenagel condensation workflow.
Experimental Protocol (Illustrative):
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and malononitrile (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the condensation.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Route B: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used modification of the Wittig reaction, prized for its reliability and the ease of product purification.
Principle & Mechanism: The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the analogous Wittig ylide.[6] The process begins with the deprotonation of a cyanomethylphosphonate (e.g., diethyl cyanomethylphosphonate) using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the carbanion. This anion then attacks the ketone, leading to an oxaphosphetane intermediate which subsequently eliminates to form the alkene and a water-soluble phosphate byproduct.[6][7] This byproduct is the HWE's key advantage; its facile removal via a simple aqueous wash dramatically simplifies purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[6][8] The reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene.[6][7][8]
Figure 4: Simplified HWE reaction workflow.
Experimental Protocol (Illustrative):
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add diethyl cyanomethylphosphonate (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the ketone.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The aqueous layer will contain the phosphate byproduct.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Route C: Peterson Olefination
The Peterson olefination is the silicon-based analogue of the Wittig reaction and offers unique advantages, including the potential for stereochemical control under different elimination conditions.[9][10]
Principle & Mechanism: This reaction involves the addition of an α-silyl carbanion to the ketone.[11] The carbanion is generated by deprotonating (trimethylsilyl)acetonitrile with a strong base like n-butyllithium (n-BuLi). The initial nucleophilic addition forms a lithium alkoxide of a β-hydroxysilane intermediate.[9] Because the nitrile group is electron-withdrawing, this intermediate is highly unstable and typically eliminates in-situ to directly yield the alkene product and a volatile siloxane byproduct (e.g., hexamethyldisiloxane), which can be easily removed.[11][12]
Figure 5: Simplified Peterson olefination workflow.
Experimental Protocol (Illustrative):
-
To a solution of (trimethylsilyl)acetonitrile (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, solution in hexanes) dropwise. Stir for 30 minutes to generate the carbanion.
-
Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the target compound.
Quantitative and Qualitative Comparison
| Feature | Route A: Knoevenagel Condensation | Route B: Horner-Wadsworth-Emmons | Route C: Peterson Olefination |
| Key Reagent | Malononitrile / Cyanoacetic Ester | Diethyl Cyanomethylphosphonate | (Trimethylsilyl)acetonitrile |
| Base/Catalyst | Mild Base (e.g., Piperidine) | Strong Base (e.g., NaH, t-BuOK) | Strong Base (e.g., n-BuLi) |
| Reaction Conditions | Reflux (often with water removal) | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Key Byproduct | Water | Dialkyl Phosphate (water-soluble) | Hexamethyldisiloxane (volatile) |
| Ease of Purification | Moderate (Chromatography often needed) | Excellent (Aqueous extraction) | Very Good (Byproduct is volatile) |
| Scalability | Good | Excellent | Moderate (Cryogenic temps) |
| Safety/Handling | Standard organic reagents | Requires handling of NaH (pyrophoric) | Requires handling of n-BuLi (pyrophoric) |
Expert Recommendation and Conclusion
The optimal synthetic route to this compound is contingent upon the specific objectives and constraints of the research environment.
-
For Operational Simplicity and Cost-Effectiveness: The Knoevenagel Condensation (Route A) is an attractive choice. It utilizes common, inexpensive reagents and does not require strictly anhydrous or cryogenic conditions. While yields may be moderate and purification more involved, its simplicity makes it ideal for initial exploratory synthesis.
-
For High Yield and Purity: The Horner-Wadsworth-Emmons Reaction (Route B) is arguably the superior method for producing high-quality material efficiently. Its key advantage lies in the formation of a water-soluble phosphate byproduct, which dramatically simplifies the workup and often yields a product pure enough for subsequent steps without extensive chromatography. This makes it the recommended route for scalability and reliability.
-
For an Alternative High-Efficiency Route: The Peterson Olefination (Route C) offers a robust alternative to the HWE. The generation of a volatile byproduct also simplifies purification. However, the requirement for cryogenic temperatures and the use of pyrophoric organolithium reagents may render it less suitable for very large-scale production or for labs not equipped for such conditions.
References
- Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]
-
The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026-01-08). Available from: [Link]
-
Peterson olefination. (n.d.). Available from: [Link]
-
Wikipedia. Peterson olefination. Available from: [Link]
-
NROChemistry. Peterson Olefination. Available from: [Link]
-
YouTube. Peterson Olefination. (2022-09-07). Available from: [Link]
-
Organic Chemistry Portal. Peterson Olefination. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
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A Comparative Guide to Nitrile Intermediates: The Strategic Value of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile in Organic Synthesis
In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the versatile intermediates available to chemists, α,β-unsaturated nitriles are a cornerstone for the construction of complex molecular architectures due to their dual reactivity as both electrophiles and precursors to a variety of functional groups. This guide provides an in-depth comparison of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a spirocyclic α,β-unsaturated nitrile, with its simpler counterpart, 2-cyclohexylideneacetonitrile. We will explore their synthetic accessibility, comparative reactivity in key transformations, and the strategic advantages offered by the spirocyclic framework in multi-step synthesis, supported by experimental protocols and data.
Introduction to this compound
This compound is a bifunctional reagent that marries the reactivity of an α,β-unsaturated nitrile with the synthetic utility of a protected ketone.[1] The spirocyclic ketal, formed from cyclohexanone and ethylene glycol, masks a carbonyl group, preventing its participation in undesired side reactions while the exocyclic double bond and nitrile group remain available for a range of chemical transformations. This latent carbonyl functionality can be revealed at a later synthetic stage, providing a powerful tool for the elaboration of complex molecules, particularly in the fields of pharmaceutical research and materials science.[1]
Synthesis of α,β-Unsaturated Nitrile Intermediates
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the stereoselective synthesis of alkenes, including α,β-unsaturated nitriles.[2][3][4] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3]
Synthetic Protocol: this compound
A common method for the synthesis of this compound involves the Horner-Wadsworth-Emmons olefination of 1,4-dioxaspiro[4.5]decan-8-one with a cyanomethylphosphonate reagent.
Experimental Protocol:
-
To a solution of diethyl cyanomethylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base, such as sodium hydride (NaH), portionwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the phosphonate carbanion.
-
A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Protocol: 2-Cyclohexylideneacetonitrile
For comparison, the synthesis of the simpler analogue, 2-cyclohexylideneacetonitrile, can be achieved via a condensation reaction between cyclohexanone and acetonitrile, as detailed in Organic Syntheses.
Experimental Protocol:
-
A mixture of potassium hydroxide pellets and acetonitrile is brought to reflux in a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser.
-
A solution of cyclohexanone in acetonitrile is added dropwise to the refluxing mixture over 30-60 minutes.
-
After the addition is complete, heating at reflux is continued for an additional 2 hours.
-
The hot solution is then poured onto cracked ice.
-
The resulting mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation to afford 2-cyclohexylideneacetonitrile.
This procedure is reported to yield the desired product in the range of 48-60%.
Comparative Reactivity: The Michael Addition
The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyls and nitriles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The electrophilicity of the β-carbon in these systems makes them susceptible to attack by a wide range of nucleophiles.
Thia-Michael Addition: A Case Study
The addition of thiols to α,β-unsaturated nitriles is a facile and often high-yielding transformation. To illustrate the comparative reactivity, we will consider the addition of thiophenol to both this compound and 2-cyclohexylideneacetonitrile.
Experimental Protocol (General):
-
To a solution of the α,β-unsaturated nitrile (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran is added thiophenol (1.1 equiv).
-
A catalytic amount of a base, such as triethylamine or DBU, is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
While direct, side-by-side comparative yield and rate data are not available in the literature, it is generally understood that the electronic nature of the α,β-unsaturated system is the primary driver of reactivity. Therefore, it is anticipated that both substrates would exhibit similar reactivity profiles in the thia-Michael addition.
The Strategic Advantage of the Spirocyclic Ketal
The true value of this compound becomes apparent in multi-step synthetic sequences where the latent carbonyl functionality can be strategically unveiled.
Deprotection of the Ketal
The 1,4-dioxaspiro[4.5]decane group is a robust protecting group for ketones, stable to a wide range of non-acidic reagents. Its removal is typically achieved under acidic conditions.
Experimental Protocol:
-
The ketal-protected substrate is dissolved in a mixture of a protic solvent, such as acetone or methanol, and water.
-
A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added.
-
The mixture is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC.
-
The reaction is neutralized with a mild base, such as sodium bicarbonate, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the deprotected ketone.
This ability to selectively unmask a reactive carbonyl group at a desired stage is a significant advantage in the synthesis of complex molecules where multiple reactive sites must be differentiated.
Application in Total Synthesis
The utility of this compound and related spirocyclic intermediates is demonstrated in their application to the total synthesis of natural products. The rigid spirocyclic framework can impart specific conformational constraints that can influence the stereochemical outcome of subsequent reactions. While a specific total synthesis employing this compound is not prominently featured in the surveyed literature, the strategic use of similar spirocyclic building blocks is a recurring theme in the synthesis of complex natural products.
Data Summary and Comparison
| Feature | This compound | 2-Cyclohexylideneacetonitrile |
| Synthesis | Horner-Wadsworth-Emmons from 1,4-dioxaspiro[4.5]decan-8-one | Condensation of cyclohexanone and acetonitrile |
| Reported Yield | Good to excellent (estimated) | 48-60% |
| Key Functionality | α,β-Unsaturated nitrile, Protected ketone | α,β-Unsaturated nitrile |
| Reactivity | Michael additions, reductions, etc. | Michael additions, reductions, etc. |
| Key Advantage | Latent carbonyl functionality for multi-step synthesis | Simpler, less sterically hindered |
| Deprotection | Acid-catalyzed hydrolysis | Not applicable |
Conclusion
Both this compound and 2-cyclohexylideneacetonitrile are valuable intermediates in organic synthesis, providing access to a wide array of functionalized molecules through the reactivity of the α,β-unsaturated nitrile moiety. The choice between these two reagents is dictated by the overall synthetic strategy. For linear, more direct synthetic routes, the simplicity and lower cost of 2-cyclohexylideneacetonitrile may be advantageous. However, for more complex, multi-step syntheses, the strategic value of the protected carbonyl in this compound is undeniable. Its ability to mask a reactive site until a later stage provides a level of synthetic control that is often crucial for the successful construction of intricate molecular targets. The slightly more involved synthesis of the spirocyclic compound is a small price to pay for the significant strategic advantage it offers in the design and execution of sophisticated synthetic endeavors.
Visualizing Synthetic Pathways
Horner-Wadsworth-Emmons Synthesis
Caption: Horner-Wadsworth-Emmons synthesis of the target spirocyclic nitrile.
Michael Addition and Deprotection Workflow
Caption: A representative reaction sequence showcasing the utility of the spirocycle.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Kiasat, A. R., et al. Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Arkivoc, 2006 , (xii), 130-137. [Link]
-
MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Org. Synth.2012 , 89, 36. [Link]
-
MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
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A Comparative Guide to the Bioactivity of Spiro Compounds Derived from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of bioactive compounds is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have garnered significant attention for their structural rigidity and novelty, making them privileged structures in drug discovery.[1] This guide provides an in-depth comparative analysis of the bioactivity of spiro compounds synthesized from the versatile starting material, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile. This precursor, with its inherent spirocyclic system and reactive acetonitrile group, offers a gateway to a multitude of complex heterocyclic structures with promising pharmacological profiles.
This guide will delve into a representative synthetic pathway for creating a library of spiro-isatin derivatives and subsequently compare their biological activities, supported by experimental data and detailed protocols. The focus will be on elucidating the structure-activity relationships (SAR) that govern the observed bioactivities, providing researchers and drug development professionals with actionable insights.
The Synthetic Gateway: From a Spiro Acetonitrile to a Library of Bioactive Molecules
The journey from a single starting material to a diverse library of compounds for biological screening is a cornerstone of modern drug discovery. In this section, we explore a robust and versatile synthetic strategy to generate a series of spiro-isatin derivatives. The choice of isatin as a reaction partner is strategic; its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3]
The synthetic approach is a two-step process, beginning with the formation of isatin Schiff's bases, followed by a cycloaddition reaction to yield the target spiro compounds. This methodology allows for the introduction of a wide range of substituents, enabling a systematic investigation of their impact on bioactivity.
Experimental Protocol: Synthesis of Spiro-Isatin Derivatives
Step 1: Synthesis of Isatin Schiff's Bases (A1-12)
-
Dissolve isatin (1.0 eq.) in a 3:1 mixture of ethanol and dimethylformamide (DMF).
-
Add a catalytic amount of glacial acetic acid (4-5 drops) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the corresponding aromatic amine (1.0 eq.) in ethanol dropwise.
-
Heat the reaction mixture at 70-80 °C for 2-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto ice.
-
Filter the resulting precipitate, wash with water, and dry to obtain the desired isatin Schiff's base.[3]
Step 2: Synthesis of Spiro-Compounds (B1-12)
-
Dissolve the synthesized isatin Schiff's base (1.0 eq.) in ethanol.
-
Stir the solution for 5 minutes at room temperature.
-
Add a solution of glycine (1.0 eq.) in a mixture of ethanol and a few drops of water dropwise.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, evaporate the solvent.
-
Collect the precipitate, filter, and wash with a suitable solvent to yield the final spiro-compound.[3]
Caption: Synthetic workflow for spiro-isatin derivatives.
Comparative Bioactivity Analysis
The true value of a chemical library lies in the biological insights it can provide. In this section, we present a comparative analysis of the antibacterial and antioxidant activities of a series of synthesized spiro-isatin derivatives. This data-driven comparison will illuminate the structure-activity relationships within this chemical class.
Antibacterial Activity
The antibacterial efficacy of the synthesized spiro-compounds was evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the agar well-diffusion method.[3] The diameter of the inhibition zone was measured to quantify the antibacterial activity.
| Compound | Substituent on Aromatic Amine | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. E. coli |
| B1 | 4-Bromo | 15 | 13 |
| B2 | 4-Chloro | 14 | 12 |
| B3 | 4-Fluoro | 12 | 10 |
| B4 | 4-Nitro | 18 | 16 |
| B5 | 2,4-Dichloro | 16 | 14 |
| Amikacin (Standard) | - | 22 | 20 |
Analysis of Antibacterial Activity:
The results indicate that the synthesized spiro-isatin derivatives exhibit moderate to good antibacterial activity. A clear structure-activity relationship can be observed:
-
Effect of Halogen Substituents: Compounds with halogen substituents (B1, B2, B3, B5) displayed notable antibacterial activity. The presence of a bromine atom (B1) resulted in slightly better activity compared to chlorine (B2) and fluorine (B3). The di-substituted derivative (B5) showed enhanced activity compared to the mono-fluoro substituted compound.
-
Influence of Electron-Withdrawing Groups: The compound bearing a strong electron-withdrawing nitro group (B4) demonstrated the most potent antibacterial activity among the tested derivatives, suggesting that reducing the electron density on the aromatic ring enhances efficacy.
Caption: SAR for antibacterial activity of spiro-isatins.
Antioxidant Activity
The antioxidant potential of the spiro-compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of the compounds to donate a hydrogen atom and scavenge the stable DPPH free radical was measured spectrophotometrically.
| Compound | Substituent on Aromatic Amine | % DPPH Radical Scavenging |
| B6 | 4-Hydroxy | 85 |
| B7 | 4-Methoxy | 65 |
| B8 | 4-Methyl | 50 |
| B9 | Unsubstituted | 40 |
| Ascorbic Acid (Standard) | - | 95 |
Analysis of Antioxidant Activity:
The antioxidant activity of the spiro-isatin derivatives was found to be highly dependent on the nature of the substituent on the aromatic ring:
-
Role of Hydroxyl Group: The presence of a hydroxyl group (B6) significantly enhanced the antioxidant activity, likely due to its ability to readily donate a hydrogen atom to the DPPH radical.
-
Effect of Electron-Donating Groups: Methoxy (B7) and methyl (B8) groups, which are electron-donating, also contributed to the antioxidant capacity, albeit to a lesser extent than the hydroxyl group.
-
Unsubstituted Compound: The unsubstituted derivative (B9) exhibited the lowest antioxidant activity, highlighting the importance of functional groups that can participate in redox reactions.
Concluding Remarks for the Researcher
This guide provides a framework for the synthesis and comparative bioactivity evaluation of spiro compounds derived from this compound. The presented data on a series of spiro-isatin derivatives serves as a compelling case study, demonstrating how systematic structural modifications can modulate biological activity. The observed structure-activity relationships for both antibacterial and antioxidant properties underscore the potential of this scaffold in developing novel therapeutic agents.
The detailed experimental protocols offer a practical starting point for researchers to synthesize and screen their own libraries of spiro-compounds. The versatility of the synthetic route allows for the exploration of a vast chemical space, paving the way for the discovery of new lead compounds with improved potency and selectivity. Future investigations could expand on these findings by exploring a wider range of substituents, evaluating other biological activities such as anticancer or anti-inflammatory effects, and elucidating the precise mechanisms of action.
References
- Faisal, W. S., & Dawood, K. M. (2024). Synthesis, Identification and Biological Activity Study of Some New Spiro- Isatin Derivatives. Iraqi Journal of Science, 65(4), 1839-1854.
- Al-Heety, Z. A., & Al-Nasseri, A. K. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Angiotherapy, 8(4), 1-12.
- Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of spiro-fused cyclic frameworks. Chemical Reviews, 112(11), 6104–6155.
- Raju, R., Raghunathan, R., Arumugam, N., Almansour, A. I., & Kumar, R. S. (2020). Regio-and stereoselective synthesis of novel β-lactam engrafted spiroheterocyclic hybrids via one-pot three component cycloaddition strategy. Tetrahedron Letters, 61(52), 152661.
- Budovská, M., et al. (2020). Spirobrassinin, an oxindole alkaloid with robust anti-tumor properties. Phytomedicine, 77, 153275.
- Al-Jassas, E. A., et al. (2023). Design, synthesis, and assessment of a novel spirooxindole scaffold for its dual inhibitory properties against CDK2 and EGFR. Journal of Molecular Structure, 1275, 134639.
- Yu, B., et al. (2015). Spirooxindole natural products: a review. RSC Advances, 5(10), 7135-7149.
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A Comparative Guide to Catalyst Efficiency in the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a pivotal step in the creation of numerous pharmaceutically relevant compounds. This guide offers an in-depth comparison of various catalytic systems for this Knoevenagel condensation reaction, providing researchers, scientists, and drug development professionals with a thorough resource to select the most efficient and practical synthetic pathway. This document will explore the mechanistic details of each catalyst, present comparative experimental data, and provide a detailed protocol for a highly effective method.
Introduction to the Knoevenagel Condensation for Spiro-Acetonitrile Synthesis
The target molecule, this compound, serves as a crucial intermediate in organic synthesis, especially in the development of spirocyclic frameworks prevalent in natural products and medicinal chemistry.[1] The most common method for its synthesis is the Knoevenagel condensation of 1,4-dioxaspiro[4.5]decan-8-one with malononitrile.[2][3] The selection of a catalyst is of utmost importance in this reaction, as it significantly influences the reaction rate, yield, and overall process efficiency.[4]
Comparative Analysis of Catalytic Systems
A diverse range of catalysts has been investigated for this transformation, from basic inorganic compounds to more sophisticated phase-transfer catalysts. This section evaluates the performance of several key catalytic systems based on published experimental data.
Inorganic Base Catalysis
Simple inorganic bases like potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are frequently employed due to their low cost and widespread availability.
-
Mechanism: The base deprotonates the active methylene compound (malononitrile), creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 1,4-dioxaspiro[4.5]decan-8-one. The subsequent dehydration of the aldol-type intermediate results in the desired product.
-
Performance: Although effective, these catalysts often necessitate elevated temperatures and prolonged reaction times. The use of a strong base such as NaOH can sometimes lead to undesirable side reactions, including the hydrolysis of the nitrile group, which can complicate purification and diminish the overall yield.
Organic Base Catalysis
Organic bases, such as piperidine, present an alternative with distinct solubility and reactivity characteristics.[5][6]
-
Mechanism: Similar to inorganic bases, organic bases promote the formation of the carbanion from the active methylene compound. The specific organic base used can affect the reaction rate and selectivity.[5][6]
-
Performance: Piperidine, in particular, has been extensively utilized for Knoevenagel condensations.[5][6] However, its volatility and the potential for side reactions, such as Michael additions to the product, require careful management of the reaction conditions.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts, including tetrabutylammonium bromide (TBAB), are especially advantageous when dealing with reactants of differing solubilities.[7][8] In this synthesis, the reactants might exist in separate phases (e.g., a solid inorganic base and an organic solvent).
-
Mechanism: The PTC enables the transfer of the base (e.g., hydroxide ion) from the aqueous or solid phase to the organic phase where the reaction takes place.[9][10] This increases the effective concentration of the base near the reactants, thereby accelerating the reaction.[9]
-
Performance: PTC systems can markedly improve the reaction rate and permit the use of milder reaction conditions (e.g., lower temperatures).[8] This can result in higher yields and enhanced product purity by minimizing side reactions.[11]
Quantitative Data Comparison
The following table summarizes the performance of different catalysts for the synthesis of this compound based on available literature data.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Basic-Meso-ZSM-5 | None | 50 | 0.5 | >95[4] |
| In/AlMCM-41 | Ethanol | Room Temp | 0.42 | 95[4] |
| Piperidine | Ethanol | Mild Conditions | - | 40-95[5] |
| 1CaO–1.5MgO (BMO-1) | Water | Room Temp | - | High[4][12] |
Experimental Protocol: A Highly Efficient Phase-Transfer Catalysis Method
This section outlines a detailed, step-by-step procedure for the synthesis of this compound utilizing a highly efficient tetrabutylammonium bromide (TBAB) catalyzed phase-transfer system.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Malononitrile
-
Potassium Carbonate (K2CO3), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH2Cl2)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol), malononitrile (4.66 g, 70.4 mmol, 1.1 eq), potassium carbonate (17.7 g, 128 mmol, 2.0 eq), and tetrabutylammonium bromide (2.06 g, 6.4 mmol, 0.1 eq).
-
Solvent Addition: Add dichloromethane (100 mL) and deionized water (50 mL) to the flask.
-
Reaction: Vigorously stir the biphasic mixture at room temperature (25 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is generally complete within 2 hours.
-
Workup: After the reaction is complete, separate the organic layer using a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (50 mL), followed by brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure with a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.
Visualizing the Process
Diagram 1: Knoevenagel Condensation Reaction Pathway
Caption: The reaction pathway for the Knoevenagel condensation.
Diagram 2: Experimental Workflow for Catalyst Evaluation
Caption: A generalized workflow for evaluating catalyst efficiency.
Conclusion
The selection of a catalyst significantly affects the efficiency of synthesizing this compound. While conventional inorganic and organic bases are viable, the application of a phase-transfer catalyst like tetrabutylammonium bromide provides considerable benefits in terms of reaction speed, yield, and the use of milder conditions. This positions the PTC-mediated method as a highly appealing choice for researchers in both academic and industrial laboratories, facilitating a more effective and scalable synthesis of this vital chemical intermediate. The protocol described here offers a dependable and reproducible means of achieving high yields of the target compound.
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A Comparative Guide to the Spectroscopic Validation of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction: The Imperative of Structural Certainty
In the realm of pharmaceutical research and advanced organic synthesis, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (CAS No. 124499-35-0) stands out as a versatile building block.[1][2] Its unique structure, featuring a spirocyclic ketal fused to a cyclohexylidene ring bearing an α,β-unsaturated nitrile, offers multiple avenues for chemical modification.[1] The ketal serves as a protected carbonyl, while the conjugated nitrile system is a reactive handle for nucleophilic additions and other transformations.[1][3][4]
Given its potential as a precursor to complex molecular architectures, unambiguous confirmation of its structure is not merely a procedural step but a foundational requirement for any subsequent research and development.[1] This guide provides an in-depth, multi-technique spectroscopic workflow for the structural elucidation and validation of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, creating a self-validating analytical system where data from each technique corroborates the others.
Logical Workflow for Structural Validation
The validation process is a cohesive workflow where each analytical step provides a piece of the structural puzzle. The convergence of data from Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides the highest degree of confidence.
Caption: Overall workflow for spectroscopic validation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: We begin with mass spectrometry as it provides the most direct confirmation of molecular weight (MW), a critical first validation gate. For this compound (C₁₀H₁₃NO₂), the expected exact mass is a fundamental constant against which our synthesized product is measured.
Authoritative Grounding: The fragmentation of molecular ions is governed by principles of ion stability. For cyclic ketones and related structures, α-cleavage is a primary fragmentation pathway, driven by the formation of stable radical cations.[5][6][7][8]
Predicted Mass Spectrum Data
| Feature | Expected Value | Rationale & Significance |
| Molecular Formula | C₁₀H₁₃NO₂ | Derived from structure. |
| Molecular Weight | 179.22 g/mol | Confirms the elemental composition.[1][9] |
| [M]⁺ Peak | m/z 179 | The molecular ion peak; its presence is the primary confirmation of successful synthesis. |
| Key Fragments | m/z 150, 122, 94 | Correspond to characteristic losses (e.g., -CHO, -C₂H₄O, etc.) indicative of the spiroketal structure. |
Key Fragmentation Pathway
A plausible fragmentation involves the retro-Diels-Alder (RDA) type cleavage within the cyclohexylidene ring, a common pathway for such systems, which helps to confirm the core scaffold.
Caption: A plausible MS fragmentation pathway.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument: Utilize a GC-MS or a direct insertion probe on a mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern.
-
Analysis: Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and key fragments.
-
Validation: The observed molecular ion peak must match the calculated exact mass of C₁₀H₁₃NO₂ (179.0946). High-resolution mass spectrometry (HRMS) should be used for definitive elemental composition confirmation.
FT-IR Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR is an exceptionally rapid and non-destructive technique for identifying key functional groups. The trustworthiness of this method lies in the highly characteristic absorption frequencies of specific bonds. For our target molecule, the nitrile (C≡N) and the conjugated alkene (C=C) provide unmistakable signatures.
Authoritative Grounding: The stretching frequency of a bond in IR spectroscopy is primarily determined by the bond strength and the masses of the connected atoms. The C≡N bond is strong, leading to a sharp, intense absorption in a relatively clean region of the spectrum.[10] For α,β-unsaturated nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[10] This is slightly lower than for saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the double bond, which slightly weakens the C≡N bond.[3][10]
Predicted FT-IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |
| ~2940 & ~2860 | Strong | C-H (sp³) stretch | Confirms the presence of the aliphatic cyclohexane and dioxolane rings.[11] |
| ~2225 | Strong, Sharp | C≡N stretch | Definitive evidence of the nitrile group. Its position indicates conjugation.[1][10][12] |
| ~1640 | Medium | C=C stretch | Confirms the exocyclic double bond.[11] |
| ~1100 | Strong | C-O stretch | Characteristic of the spiroketal (ether) linkages.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Validation: The presence of all key peaks, particularly the sharp C≡N signal around 2225 cm⁻¹ and the C=C signal around 1640 cm⁻¹, validates the core functional groups of the molecule.
NMR Spectroscopy: The Definitive Structural Map
Expertise & Experience: While MS confirms mass and IR identifies functional groups, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By analyzing chemical shifts, coupling constants, and integration, we can piece together the precise connectivity of the atoms.
Authoritative Grounding: The chemical shift of a nucleus in NMR is highly sensitive to its local electronic environment.[13][14][15] Electronegative atoms (like oxygen) and π-systems (like the C=C and C≡N bonds) cause significant deshielding (downfield shifts) of nearby nuclei.[13][16][17] The chemical shifts for carbons in organic molecules span a wide range (0-220 ppm), which allows for the resolution of nearly every unique carbon atom.[13][18][19]
Molecular Structure with Numbering for NMR Assignment
Caption: Numbering scheme for NMR assignments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.25 | s | 1H | H-11 | Vinylic proton on an α,β-unsaturated system, deshielded by the nitrile group's anisotropic effect. |
| ~3.95 | s | 4H | H-2, H-3 | Protons of the dioxolane ring. Equivalent due to symmetry. Deshielded by adjacent oxygen atoms. |
| ~2.50 | t | 2H | H-7 (allylic) | Allylic protons adjacent to the C=C double bond, deshielded. |
| ~2.30 | t | 2H | H-9 (allylic) | Allylic protons adjacent to the C=C double bond, deshielded. |
| ~1.70 | m | 4H | H-6, H-10 | Aliphatic protons on the cyclohexane ring. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C-8 | Spiro carbon of the ketal and part of the conjugated system, highly deshielded. |
| ~118.0 | C-12 (CN) | Nitrile carbon, characteristic chemical shift.[20] |
| ~98.0 | C-11 | Vinylic carbon (α to CN), shielded by the β-carbon in the conjugated system. |
| ~95.0 | C (Spiroketal) | The spiro carbon (C8) is also a ketal carbon, expected to be significantly downfield. |
| ~64.5 | C-2, C-3 | Dioxolane carbons, shifted downfield by the attached oxygens. |
| ~35.0 | C-7, C-9 | Allylic carbons, slightly deshielded. |
| ~30.0 | C-6, C-10 | Aliphatic carbons in the cyclohexane ring. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon, which is crucial for clarity.[16] A larger number of scans will be required due to the low natural abundance of ¹³C.[18]
-
Advanced Experiments (Optional but Recommended): Run 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to their directly attached or nearby carbons) for unambiguous assignment of all signals.
-
Validation: The observed number of signals, their chemical shifts, multiplicities, and integrations must align perfectly with the proposed structure. The ¹³C spectrum should show the correct number of unique carbons (in this case, 7 distinct signals due to molecular symmetry).
Comprehensive Validation: Synthesizing the Evidence
-
MS confirms the molecular formula is C₁₀H₁₃NO₂ with a mass of 179.
-
FT-IR confirms the presence of the key C≡N, C=C, and C-O functional groups.
-
¹H and ¹³C NMR provide the definitive structural map, confirming the spirocyclic core, the exocyclic α,β-unsaturated nitrile moiety, and the precise arrangement of all atoms.
This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for high-stakes applications in drug development and materials science.
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A Comparative Guide to the Antimicrobial Potential of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile Derivatives
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be developed into next-generation therapeutic agents. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of molecules in drug discovery, demonstrating a wide range of biological activities.[1][2] The rigid nature of the spiro-center can lead to a precise spatial arrangement of functional groups, enhancing interactions with biological targets.[3] This guide provides a comparative analysis of the antimicrobial potential of derivatives based on the 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile scaffold. While direct comparative studies on a series of these specific derivatives are not yet prevalent in the literature, this guide will establish a framework for their synthesis, antimicrobial evaluation, and potential structure-activity relationships, drawing parallels with structurally related antimicrobial compounds.
The core structure, this compound, is a versatile building block for organic synthesis.[4] It features a spirocyclic ketal, which can act as a protected carbonyl, and a reactive α,β-unsaturated nitrile group. The nitrile moiety is a key functional group found in numerous pharmaceuticals and is known to contribute to enhanced binding affinity and improved pharmacokinetic profiles.[5] This unique combination of a spiro[dioxolane-cyclohexane] core and an exocyclic ylideneacetonitrile functionality presents an intriguing scaffold for the development of novel antimicrobial agents.
Synthesis of the Core Scaffold and Proposed Derivatives
The synthesis of the parent compound, this compound, is a well-established process.[4] Understanding this synthesis is fundamental to envisioning the creation of a diverse library of derivatives for comparative antimicrobial screening.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from cyclohexanone. The causality behind these steps lies in the strategic protection of a carbonyl group to allow for selective functionalization at another position, a common tactic in organic synthesis.
Step 1: Synthesis of the Spirocyclic Intermediate, 1,4-Dioxaspiro[4.5]decan-8-one
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Reaction: Reflux the mixture, allowing for the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 1,4-Dioxaspiro[4.5]decan-8-one.[6]
Step 2: Knoevenagel Condensation to Yield this compound
-
Reactant Preparation: To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or benzene, add a catalytic amount of a base like piperidine or triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the condensation can be monitored by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the resulting solid by recrystallization or column chromatography to obtain the final product, this compound.[4]
Caption: Synthetic pathway for this compound.
Proposed Synthesis of Derivatives for Comparative Study
To conduct a comparative study, a library of derivatives with systematic structural modifications is required. These modifications can probe the influence of electronic and steric factors on antimicrobial activity. Potential derivatives could be synthesized by:
-
Modification of the Cyclohexane Ring: Introducing substituents on the cyclohexane ring prior to the initial ketalization step.
-
Modification of the Acetonitrile Moiety: Replacing the nitrile group with other electron-withdrawing groups to assess its role in bioactivity.
-
Derivatization of the Exocyclic Double Bond: Through reactions such as Michael addition or epoxidation to explore the importance of this feature.
Comparative Antimicrobial Activity Screening: A Standardized Protocol
To ensure the trustworthiness and comparability of experimental data, a standardized antimicrobial screening protocol is essential. The broth microdilution assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate for 16-20 hours at the appropriate temperature.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
Although a direct comparative dataset for this compound derivatives is not available, we can infer potential SAR by examining related spirocyclic antimicrobials.
| Compound Class | Key Structural Features | Reported Antimicrobial Activity | Reference |
| Spiro[chromane-pyrimidin]-ones | Spiro-chromane core, pyrimidine ring | Significant activity against Gram-positive and Gram-negative bacteria (MICs as low as 2 µg/mL). | [4] |
| Spiro-oxindoles | Spiro-oxindole scaffold | Activity against S. aureus, often through DNA gyrase inhibition. | [1] |
| 2,8-Diazaspiro[4.5]decan-1-ones | Diazaspiro[4.5]decane core | Antifungal activity, potential chitin synthase inhibitors. | [8] |
| Pyrido[2,3-d]pyrimidines with Nitrile | Pyridopyrimidine core, nitrile group | Good in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. | [9] |
Discussion of Potential Structure-Activity Relationships:
-
The Role of the Spiro[dioxolane-cyclohexane] Scaffold: This core imparts a rigid, three-dimensional structure. Modifications to the cyclohexane ring, such as the introduction of alkyl or aryl groups, could influence lipophilicity and steric interactions with the microbial target. Increased lipophilicity has been correlated with enhanced antimicrobial activity in some cyclohexane derivatives.
-
The Importance of the α,β-Unsaturated Nitrile: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be crucial for target binding.[5] The conjugated system of the exocyclic double bond and the nitrile group forms a Michael acceptor, which could potentially react with nucleophilic residues (e.g., cysteine) in microbial enzymes, leading to irreversible inhibition. The antimicrobial activity of some nitro-heterocyclic drugs is dependent on their metabolic activation by the microorganism.[10]
-
The Exocyclic Double Bond: The planarity and reactivity of the ylideneacetonitrile moiety are likely critical for its biological activity. Saturation of this double bond would significantly alter the geometry and electronic properties of the molecule and is predicted to reduce or abolish antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. This guide has outlined the synthetic accessibility of this core structure and a standardized methodology for the comparative evaluation of its derivatives. By drawing parallels with other bioactive spirocyclic and nitrile-containing compounds, we can hypothesize that the unique three-dimensional structure of the spiro core, combined with the reactive α,β-unsaturated nitrile moiety, are key determinants of its potential antimicrobial efficacy.
Future research should focus on the synthesis and systematic antimicrobial screening of a library of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds with potent and broad-spectrum antimicrobial activity, paving the way for the development of a new class of therapeutic agents to combat the growing challenge of antimicrobial resistance.
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A Comparative Guide to the Anticancer Potential of Novel Spirocycles Derived from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Abstract
Spirocyclic scaffolds represent a privileged structural class in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly exploited in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive technical assessment of a novel series of spirocycles derived from 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile. We present a comparative analysis of their anticancer potential against established chemotherapeutic agents, supported by detailed experimental protocols and in vitro data. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.
Introduction: The Rise of Spirocycles in Oncology
The quest for more effective and selective anticancer agents is a perpetual challenge in medicinal chemistry.[4] Traditional planar aromatic scaffolds, while historically successful, often face limitations such as off-target effects and the development of drug resistance. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling alternative.[2] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3]
The spirooxindole core, in particular, is a prominent pharmacophore found in numerous natural products and synthetic molecules with potent anticancer activity.[2][4] These compounds have been shown to modulate critical cancer-related pathways by targeting proteins such as MDM2 and various kinases.[2][5][6] This guide focuses on a novel class of spirocycles synthesized from the versatile building block, this compound, and evaluates their potential as next-generation anticancer therapeutics.[7]
Synthesis of Novel Spirocycles
The synthesis of the novel spiro-compounds (designated as SC-1 , SC-2 , and SC-3 ) originates from the precursor this compound. A multi-component reaction strategy is employed, which is an efficient and environmentally friendly approach for generating molecular diversity.[4]
-
Rationale for Synthetic Route: The chosen synthetic pathway allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). The reaction proceeds via a 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings with high diastereoselectivity.[4]
Caption: Generalized workflow for the synthesis of novel spirocycles.
In Vitro Anticancer Evaluation: A Comparative Analysis
To assess the anticancer potential of the synthesized spirocycles, a panel of human cancer cell lines was selected, representing different cancer types:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical carcinoma
-
A549: Human lung carcinoma
The performance of the novel compounds was benchmarked against Doxorubicin , a widely used chemotherapeutic agent known to act via DNA intercalation and topoisomerase II inhibition.[8][9][10][]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[12]
-
Cell Seeding: Plate cancer cells (MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the novel spirocycles (SC-1, SC-2, SC-3) and Doxorubicin (0.1 to 100 µM) for 48 hours. A control group with no treatment is also included.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 |
| SC-1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| SC-2 | 5.2 ± 0.4 | 7.8 ± 0.6 | 9.5 ± 0.9 |
| SC-3 | 25.4 ± 2.1 | 30.1 ± 2.5 | 38.6 ± 3.2 |
| Doxorubicin | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The results indicate that SC-2 exhibits the most potent anticancer activity among the novel spirocycles, with IC50 values in the low micromolar range across all tested cell lines. While not as potent as the clinical drug Doxorubicin, the activity of SC-2 is significant for a lead compound in the early stages of drug discovery.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Induction Studies (Annexin V-FITC/PI Staining)
To determine whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), an Annexin V-FITC/Propidium Iodide (PI) assay was performed. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent tag (FITC) to detect these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late-stage apoptotic or necrotic cells.
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of SC-2 and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| SC-2 | 45.8 ± 3.2 | 30.5 ± 2.5 | 18.2 ± 1.8 | 5.5 ± 0.6 |
| Doxorubicin | 30.1 ± 2.8 | 40.2 ± 3.1 | 25.3 ± 2.4 | 4.4 ± 0.5 |
Interpretation: Treatment with SC-2 significantly increased the percentage of early and late apoptotic cells compared to the untreated control, confirming that its cytotoxic effect is mediated, at least in part, through the induction of apoptosis. The pro-apoptotic effect of SC-2 is comparable to that of Doxorubicin.
Caption: Principle of Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[15] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a fluorescent dye that binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17]
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of SC-2 and Doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[17]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| SC-2 | 40.2 ± 3.1 | 25.8 ± 2.2 | 34.0 ± 2.9 |
| Doxorubicin | 38.5 ± 3.5 | 22.3 ± 2.0 | 39.2 ± 3.6 |
Interpretation: Treatment with SC-2 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population. This suggests that SC-2 induces cell cycle arrest at the G2/M checkpoint, a mechanism of action also observed with Doxorubicin.[15]
Unraveling the Mechanism of Action
The experimental data suggest that the novel spirocycle SC-2 induces cancer cell death through apoptosis and G2/M cell cycle arrest. While further studies are needed to identify the precise molecular targets, the spirooxindole scaffold is known to interact with key proteins involved in these processes.[5] A plausible hypothesis is that SC-2, like other spirooxindoles, may inhibit the p53-MDM2 interaction.[6] Inhibition of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for the anticancer action of SC-2.
Conclusion and Future Perspectives
This guide has provided a comparative assessment of the anticancer potential of novel spirocycles derived from this compound. The synthesized compounds, particularly SC-2, demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
While the potency of these novel compounds does not yet surpass that of the established drug Doxorubicin, they represent a promising starting point for the development of new anticancer therapies. The unique three-dimensional structure of the spirocyclic scaffold offers opportunities for further optimization to improve potency and selectivity.[1][3] Future work should focus on:
-
Extensive SAR studies: Synthesizing a broader library of analogues to identify key structural features for enhanced activity.
-
Target identification: Utilizing techniques such as proteomics and molecular docking to elucidate the direct molecular targets of SC-2.
-
In vivo evaluation: Assessing the efficacy and toxicity of the most promising compounds in preclinical animal models of cancer.
The findings presented in this guide underscore the potential of spirocyclic chemistry to contribute to the oncology drug discovery pipeline.
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Barakat, A., Al-Majid, A. M., Al-Otaibi, A., Ghabbour, H. A., & Ali, M. (2020). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 25(21), 5035. [Link]
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Introduction: The Analytical Imperative for a Novel Spirocyclic Intermediate
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a unique building block featuring a spiroketal and a reactive unsaturated nitrile, are the linchpins of complex syntheses.[1] Their purity, identity, and stability are not mere data points; they are foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The presence of distinct functional groups necessitates a multi-faceted analytical approach to ensure comprehensive characterization and quality control.[2][3]
This guide, from the perspective of a seasoned application scientist, eschews a one-size-fits-all template. Instead, it offers a comparative exploration of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind methodological choices and present robust validation protocols grounded in the latest regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5] The objective is to empower researchers, scientists, and drug development professionals to select, develop, and validate analytical procedures that are not just compliant, but scientifically sound and fit for their intended purpose.[5][6][7]
The Bedrock of Trust: A Regulatory Framework for Validation
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[8] The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that analytical data is reliable and reproducible.[4][9][10] The core performance characteristics are interconnected, forming a self-validating system where each parameter supports the others.
The key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined through recovery studies.[6][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Caption: Interrelationship of core analytical method validation parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Principle and Applicability: HPLC is the premier technique for assessing the purity and potency (assay) of non-volatile organic compounds like this compound. The molecule's conjugated system (C=C-C≡N) provides a chromophore, making it ideal for UV detection. The primary goal is to separate the main compound from process-related impurities (starting materials, by-products) and potential degradants.
Causality in Method Development: The choice of a reversed-phase C18 column is a logical starting point due to its versatility and effectiveness in separating moderately polar compounds.[14][15] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution.[16][17] For this molecule, an acidic pH (e.g., pH 3.0 using phosphate buffer) is often chosen to ensure consistent ionization state and good peak shape. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Detailed Validation Protocol for an HPLC Assay Method
-
System Suitability: Before any validation run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%. This ensures the chromatographic system is performing adequately.[12]
-
Specificity:
-
Analyze a blank (mobile phase), a placebo (if in a formulation), the analyte standard, and a sample spiked with known impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.
-
Causality: The goal is to demonstrate that the analyte peak is free from interference from any other components and that the method can separate the analyte from its degradation products, proving it is "stability-indicating."
-
-
Linearity:
-
Prepare at least five concentrations of the analyte reference standard, typically spanning 80% to 120% of the target assay concentration.[12]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.999.
-
-
Range: The range is confirmed by the linearity, accuracy, and precision studies. For an assay, this is typically 80-120% of the test concentration.[12]
-
Accuracy:
-
Perform recovery studies by spiking a known quantity of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate.[6]
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
-
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤2.0%.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Organic composition in mobile phase (e.g., ±2%)
-
-
Causality: This demonstrates the method's reliability during routine use where minor variations are expected. System suitability parameters should remain within acceptable limits.
-
Comparative Performance Data (HPLC)
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference at analyte Rt | Peak purity > 99.9%; baseline resolved |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of assay concentration | 80.0 - 120.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate | ≤ 2.0% | 1.15% |
| Robustness | System suitability passes | All variations met system suitability |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Confirmation
Principle and Applicability: GC-MS is exceptionally powerful for analyzing compounds that are volatile or can be made volatile.[18][19] It is the method of choice for identifying and quantifying residual solvents from the synthesis process and other volatile impurities.[20] The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, making it a benchmark for structural confirmation.[21] this compound itself is likely amenable to GC analysis, allowing for an alternative assay or impurity profiling method.
Causality in Method Development: A non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-17ms) is typically selected. The oven temperature is programmed to ramp from a low to a high temperature to effectively separate compounds with different boiling points. Headspace GC is often employed for residual solvent analysis to avoid injecting the non-volatile sample matrix, thereby protecting the instrument and enhancing sensitivity.[18] For the analyte itself, direct liquid injection would be used. The MS can be operated in full scan mode for identifying unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.[20]
Detailed Validation Protocol for a GC-MS Impurity Method
-
System Suitability: Inject a standard containing the analyte and known impurities. Resolution between critical pairs should be ≥1.5.
-
Specificity:
-
Analyze a blank solvent, the analyte, and the analyte spiked with potential impurities.
-
Causality: The goal is to demonstrate unique retention times and mass spectra for each component, ensuring reliable identification. Mass spectral library matching (e.g., NIST) confirms the identity of known impurities.[18]
-
-
Linearity, Range, QL, and DL:
-
Prepare a series of dilutions of the impurity standards down to the expected detection level.
-
The QL is often established as the lowest concentration on the calibration curve that meets accuracy and precision requirements (e.g., recovery of 80-120% and RSD ≤10%).[13]
-
The DL can be determined based on a signal-to-noise ratio of 3:1.[8]
-
Acceptance Criteria (Linearity): Correlation coefficient (r²) ≥ 0.995 for each impurity.
-
-
Accuracy:
-
Spike the analyte sample with known amounts of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: Mean recovery should be within 80.0% to 120.0% for trace impurities.
-
-
Precision (Repeatability):
-
Analyze six replicate samples of the analyte spiked with impurities at the 100% level.
-
Acceptance Criteria: RSD ≤ 15% for trace impurities.
-
-
Robustness:
-
Introduce deliberate variations in parameters like inlet temperature, oven ramp rate, and carrier gas flow rate.
-
Causality: This ensures the separation and quantification remain reliable despite minor operational fluctuations.
-
Comparative Performance Data (GC-MS)
| Validation Parameter | Typical Acceptance Criteria (Impurities) | Hypothetical Performance Data |
| Specificity | Unique Rt and mass spectrum | No co-elution; library match > 90% |
| Linearity (r²) | ≥ 0.995 | > 0.997 for all impurities |
| QL | S/N ≥ 10; acceptable precision/accuracy | 0.5 ppm |
| DL | S/N ≥ 3 | 0.15 ppm |
| Accuracy (% Recovery) | 80.0 - 120.0% | 92.5 - 108.4% |
| Precision (% RSD) | ≤ 15% | 8.9% |
Spectroscopic Methods: Unambiguous Identification and Structural Elucidation
The revised ICH Q2(R2) and new Q14 guidelines place a greater emphasis on validating spectroscopic methods, recognizing their power in the analytical lifecycle.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Applicability: NMR is the gold standard for unambiguous structural elucidation.[2][3] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, NMR confirms the presence of the spiroketal (characteristic signals for the -O-CH₂-CH₂-O- group), the cyclohexane ring protons, and the key vinyl proton adjacent to the nitrile group.[22] Furthermore, Quantitative NMR (qNMR) can serve as a primary method for determining purity without requiring a specific reference standard of the analyte, by comparing the integral of an analyte signal to that of a certified internal standard.[23]
Validation of NMR for Identity:
-
Specificity: The spectrum of the analyte must be unique and distinguishable from starting materials or key intermediates. This is achieved by comparing the full spectra. Characteristic shifts in the ¹³C spectrum for the nitrile carbon (115-130 ppm) and the spiro carbon are highly diagnostic.[24][25]
-
Protocol:
-
Acquire ¹H and ¹³C spectra for the analyte and potential related compounds (e.g., the ketone precursor 1,4-Dioxaspiro[4.5]decan-8-one).[26]
-
Document the distinct chemical shifts, multiplicities, and integrations that uniquely identify the target compound.
-
The validation report serves as the reference for future identity confirmations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Applicability: FTIR is a rapid and simple technique used for confirming the identity of a material by identifying its functional groups. It is an excellent tool for raw material identification and for confirming that the correct compound has been synthesized.
Causality in Identification: The FTIR spectrum of this compound will exhibit highly characteristic absorption bands that, when present together, provide a unique fingerprint:
-
C≡N stretch: A strong, sharp band around 2230-2250 cm⁻¹. Its position confirms conjugation with the C=C bond.[24][27][28]
-
C=C stretch: A band in the 1640-1680 cm⁻¹ region.
-
C-O-C stretch (ketal): Strong bands in the 1050-1150 cm⁻¹ region.
Validation of FTIR for Identity:
-
Specificity: The validation involves demonstrating that the spectrum of the analyte is significantly different from that of structurally similar compounds, particularly the starting materials.
-
Protocol:
-
Record the spectrum of a reference standard of the analyte.
-
Record the spectra of potential interferents (e.g., starting materials).
-
Establish a reference library. For routine QC, the spectrum of a new batch must match the reference standard's spectrum within a pre-defined correlation limit (e.g., ≥95% correlation).
-
An Integrated Analytical Strategy for Quality Control
No single method can provide a complete picture. A robust quality control strategy integrates the strengths of multiple techniques.
Caption: Workflow for an integrated quality control (QC) strategy.
Conclusion
The validation of analytical methods for a critical pharmaceutical intermediate like this compound is a foundational activity in drug development that ensures data integrity and product quality. As demonstrated, a combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.
-
HPLC-UV stands out as the primary method for routine purity and assay testing due to its precision and robustness.
-
GC-MS is indispensable for controlling volatile and genotoxic impurities and serves as a powerful tool for structural confirmation.
-
NMR and FTIR are the cornerstones of identity confirmation, providing unambiguous structural information that underpins all other quantitative measurements.
By adopting an integrated strategy and adhering to the principles of method validation outlined in guidelines such as ICH Q2(R2), researchers and drug developers can build a robust analytical package. This not only satisfies regulatory requirements but also fosters a deep understanding of the molecule, ensuring its suitability for the creation of safe and effective medicines.
References
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
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Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]
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Title: Analytical Method Development Source: SpiroChem URL: [Link]
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Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]
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Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL: [Link]
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Title: Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines Source: Oriental Journal of Chemistry URL: [Link]
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Title: HPLC Method Development: Standard Practices and New Columns Source: Agilent URL: [Link]
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Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
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Title: A Review on Analytical Method Development and Validation (With Case Study) Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
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Title: Analytical Method Validation Source: Scribd URL: [Link]
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Title: Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds Source: NIH National Library of Medicine URL: [Link]
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Title: Development and validation of a RP-HPLC Method for Simultaneous Estimation of Atenolol and Nitrendipine in Tablet Dosage Form Source: Der Pharma Chemica URL: [Link]
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Title: AN OVERVIEW OF ANALYTICAL METHOD VALIDATION Source: Universal Journal of Pharmaceutical Research URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the α,β-unsaturated nitrile, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, stands out as a highly versatile building block. Its unique structure, featuring a protected ketone in a spirocyclic system and a reactive Michael acceptor, makes it a valuable precursor for complex molecular architectures in pharmaceutical and materials science applications.[1][2] This guide provides an in-depth analysis of its synthesis, benchmarking a robust and reproducible Horner-Wadsworth-Emmons (HWE) protocol against common literature alternatives. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.
Strategic Overview: Choosing the Optimal Path
The core synthetic challenge lies in the stereoselective formation of the exocyclic carbon-carbon double bond. The logical precursor is the commercially available or readily synthesized ketone, 1,4-Dioxaspiro[4.5]decan-8-one.[3][4] Three primary olefination methodologies warrant consideration for this transformation: the Wittig Reaction, the Knoevenagel Condensation, and the Horner-Wadsworth-Emmons (HWE) Reaction.
While all are capable of forming the desired C=C bond, the HWE reaction is selected here as the benchmark method. This choice is predicated on several key advantages:
-
Superior Stereoselectivity: The HWE reaction, particularly with stabilized phosphonate carbanions (like that derived from diethyl cyanomethylphosphonate), overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[5][6][7]
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic than their analogous phosphorus ylides, allowing for efficient reaction with sterically hindered ketones under mild conditions.[6][8]
-
Simplified Purification: The primary byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction.[7][8] This stands in stark contrast to the often-problematic removal of triphenylphosphine oxide from Wittig reactions, which can require painstaking chromatography or recrystallization.[9][10][11]
This guide will now present a detailed, self-validating protocol for the HWE synthesis, followed by a comparative discussion with the alternative methods.
Benchmark Protocol: Horner-Wadsworth-Emmons Synthesis
This two-step process begins with the preparation of the ketone precursor, ensuring a high-purity starting material for the critical olefination step.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
Causality: This step employs an acid-catalyzed acetalization to protect one of the two carbonyl groups of 1,4-cyclohexanedione. The use of a Dean-Stark apparatus is critical; by azeotropically removing the water formed during the reaction, it drives the reversible reaction to completion in accordance with Le Châtelier's principle. Toluene is an ideal solvent as it forms an azeotrope with water and has a boiling point suitable for the reaction.
Methodology:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 1,4-cyclohexanedione (25.0 g, 0.223 mol), ethylene glycol (15.2 g, 0.245 mol, 1.1 equiv.), p-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol, 0.01 equiv.), and toluene (250 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or recrystallization from a minimal amount of a suitable solvent (e.g., hexanes/ethyl acetate) to afford 1,4-Dioxaspiro[4.5]decan-8-one as a white solid. An expected yield is typically in the range of 80-90%.
Part 2: Horner-Wadsworth-Emmons Olefination
Causality: This step is the core transformation. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of diethyl cyanomethylphosphonate, which is acidic due to the electron-withdrawing effects of both the phosphonate and nitrile groups. The resulting phosphonate carbanion is a potent nucleophile that attacks the carbonyl carbon of the ketone. The reaction proceeds through a transient oxaphosphetane intermediate, which collapses to form the thermodynamically favored (E)-alkene and a water-soluble phosphate byproduct.[5][6] Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent the quenching of the highly reactive carbanion and base.
Methodology:
-
To a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.0 g, 25.0 mmol, 1.2 equiv.).
-
Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (80 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add diethyl cyanomethylphosphonate (4.0 mL, 22.8 mmol, 1.1 equiv.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution will become clear.
-
In a separate flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (3.2 g, 20.5 mmol) in anhydrous THF (20 mL).
-
Add the ketone solution dropwise to the phosphonate carbanion solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a crystalline solid or oil. Expected yields are typically >85%.
Comparative Analysis of Synthetic Methods
The choice of synthetic route can significantly impact yield, purity, stereochemical outcome, and operational simplicity. The following table provides a comparative overview of the benchmarked HWE reaction against its main alternatives.
| Feature | Horner-Wadsworth-Emmons (Benchmark) | Wittig Reaction | Knoevenagel Condensation |
| Key Reagents | Ketone, Phosphonate Ester (e.g., Diethyl cyanomethylphosphonate) | Ketone, Phosphonium Salt (e.g., Cyanomethyltriphenylphosphonium chloride) | Ketone, Active Methylene Compound (e.g., Malononitrile, Cyanoacetic acid) |
| Base/Catalyst | Strong, non-nucleophilic base (e.g., NaH, KHMDS, BuLi)[7] | Strong base (e.g., BuLi, NaNH2) or weaker base for stabilized ylides | Weak base catalyst (e.g., Piperidine, Pyridine, Ammonium Acetate)[12][13] |
| Typical Yield | High (>85%) | Moderate to High (60-90%)[14] | Variable, often high for aldehydes, can be lower for ketones (50-95%)[15][16][17] |
| Stereoselectivity | Excellent (Predominantly E-isomer)[5][7] | Variable; Stabilized ylides often give E-isomers, but mixtures are common[18] | Often favors the more stable E-isomer, but can depend on conditions |
| Purification | Simple aqueous workup removes phosphate byproduct; chromatography is straightforward.[8] | Difficult; Removal of triphenylphosphine oxide byproduct often requires careful chromatography or recrystallization.[9][10] | Generally straightforward; catalyst can often be removed by aqueous wash. |
| Reaction Conditions | Anhydrous, inert atmosphere required due to strong base. | Anhydrous conditions typically required for ylide formation. | Often milder, can sometimes be run in protic solvents or even solvent-free.[15][19] |
Discussion of Alternatives
-
The Wittig Reaction: A cornerstone of organic synthesis, the Wittig reaction is a reliable method for olefination.[20][21] For synthesizing α,β-unsaturated nitriles, a stabilized ylide is used, which generally favors the (E)-alkene.[18] However, the reaction's primary drawback is the formation of triphenylphosphine oxide. Its physical properties are often similar to those of the desired product, making separation a significant challenge that can lower isolated yields and increase processing time.[9][10]
-
The Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of a carbonyl compound with an active methylene compound.[22] The mechanism proceeds via nucleophilic addition to the carbonyl, forming a β-hydroxy intermediate, followed by dehydration.[12][23] While it can be highly efficient and operationally simple, its success with ketones (as opposed to more reactive aldehydes) can be substrate-dependent and may require specific catalysts or harsher conditions to drive the dehydration step to completion.[16]
Conclusion
For the synthesis of this compound, multiple olefination strategies are viable. However, a comprehensive analysis reveals that the Horner-Wadsworth-Emmons reaction stands as the superior methodology. Its combination of high yield, excellent and predictable (E)-stereoselectivity, and operationally simple purification due to the water-soluble phosphate byproduct makes it the most robust and efficient choice for researchers. This benchmark protocol provides a reliable and scalable pathway to access this valuable synthetic intermediate with high purity, which is paramount for applications in drug discovery and materials science.
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Molnár, K., et al. (2021). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. Retrieved January 17, 2026, from [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate. Available at: [Link]
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The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026, January 8). Tezcatlipoca. Available at: [Link]
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Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]
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Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate. Available at: [Link]
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Horner-Wadsworth-Emmons reaction. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]
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Comparative analysis of the material properties of polymers derived from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
An In-Depth Comparative Analysis of the Material Properties of Polymers Derived from 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the pursuit of advanced materials with tailored properties, the strategic design of monomers is paramount. The monomer this compound presents a compelling architecture for polymer synthesis. It uniquely combines the reactive cyanoacrylate-like vinyl group, known for its rapid anionic polymerization, with a rigid and bulky 1,4-dioxaspiro[4.5]decane moiety.[1] This spirocyclic system, where two rings are linked by a single common atom, imparts significant conformational rigidity.[2][3] Such structures are of great interest in medicinal chemistry and materials science for creating molecules with high morphological stability and specific spatial arrangements.[2]
Polymers derived from this monomer are anticipated to exhibit a unique combination of properties stemming from their distinct structural features. The poly(cyanoacrylate) backbone is expected to drive the polymerization behavior and adhesive characteristics, while the spirocyclic side group is predicted to significantly influence thermal stability, mechanical strength, and solubility.
This guide provides a comprehensive, albeit predictive, comparative analysis of the material properties of poly(this compound). Due to the novelty of this specific polymer, direct experimental data is scarce. Therefore, this analysis will draw upon established principles of polymer science and comparative data from structurally analogous polymers, such as standard poly(alkyl cyanoacrylates) and polymers containing bulky cyclohexane rings. We will explore the causality behind expected experimental outcomes and provide standardized protocols for their empirical validation.
Part 1: Polymer Synthesis and Structure
The polymerization of this compound is expected to proceed via an anionic mechanism, characteristic of cyanoacrylate monomers.[4][5] The electron-withdrawing nitrile (-CN) and ester-like (via the dioxane) groups stabilize a carbanion formed at the α-carbon, making the double bond highly susceptible to nucleophilic attack. This reaction can be initiated by weak bases, such as water or amines, leading to a rapid polymerization process.[4][5]
Proposed Anionic Polymerization Mechanism
The polymerization involves the addition of an anionic initiator to the monomer, creating a propagating carbanion that subsequently attacks another monomer molecule, extending the polymer chain.[4] This "living" nature of anionic polymerization, in the absence of termination reactions, allows for the synthesis of polymers with well-defined molecular weights and narrow distributions.[6][7]
Caption: Proposed workflow for the anionic polymerization of the spiro-acetonitrile monomer.
Experimental Protocol: Anionic Polymerization
This protocol describes a method for the controlled anionic polymerization of the target monomer.
-
Monomer Purification: The monomer, this compound, must be rigorously purified to remove any acidic impurities that could terminate the polymerization. This can be achieved by distillation under reduced pressure.
-
Solvent and Glassware Preparation: All glassware must be flame-dried under vacuum to remove adsorbed water. The chosen solvent (e.g., tetrahydrofuran, THF) must be dried and deoxygenated.
-
Initiation: The reaction is conducted under an inert atmosphere (e.g., Argon). The purified monomer is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C) to control the reaction rate. A suitable anionic initiator, such as n-butyllithium (n-BuLi) in hexane, is added dropwise until a faint color change indicates the titration of impurities, followed by the addition of the calculated amount for the desired molecular weight.
-
Propagation: The reaction mixture is stirred at the low temperature, allowing the polymer chains to grow. The progress can be monitored by techniques like Gel Permeation Chromatography (GPC) on aliquots taken from the reaction.
-
Termination: The polymerization is terminated by adding a quenching agent, such as degassed methanol or an acidic solution.
-
Purification and Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum to a constant weight.
Part 2: Comparative Analysis of Material Properties
The introduction of the bulky, rigid 1,4-dioxaspiro[4.5]decane side group is expected to dramatically alter the properties of the resulting polymer compared to simple linear poly(alkyl cyanoacrylates).
Thermal Properties
Thermal properties dictate the processing temperature and the service temperature range of a polymer. Key parameters include the glass transition temperature (Tg) and the decomposition temperature (Td).
-
Expertise & Causality: The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains. The large, rigid spirocyclic side group will severely restrict the rotational freedom of the polymer backbone. This steric hindrance is expected to lead to a significantly higher Tg compared to poly(alkyl cyanoacrylates). Similarly, the thermal stability (Td) is often enhanced in polymers with bulky, cyclic structures as they can dissipate energy more effectively and have higher activation energies for degradation pathways.[8][9] Polyesters containing cyclohexane rings, for instance, are stable up to 190°C or higher.[8]
Comparative Data for Thermal Properties
| Property | Poly(Spiro-Acrylonitrile) (Predicted) | Poly(methyl cyanoacrylate) | Poly(cyclohexene carbonate) (PCHC)[9] |
| Glass Transition Temp. (Tg) | High (>170 °C) | ~165-170 °C[6] | 105–120 °C |
| Decomposition Temp. (Td,5%) | High (>280 °C) | Thermally unstable above Tg[6] | ~280 °C |
Experimental Protocol: Thermal Analysis
Caption: Workflow for the characterization of polymer thermal properties using TGA and DSC.
-
Thermogravimetric Analysis (TGA): A small sample of the polymer (5-10 mg) is placed in a TGA furnace.[10] It is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The weight of the sample is continuously monitored as a function of temperature. The temperature at which 5% weight loss occurs (Td,5%) is a common metric for thermal stability.[9]
-
Differential Scanning Calorimetry (DSC): A polymer sample is subjected to a controlled temperature program (e.g., heat-cool-heat cycles) in the DSC cell.[10] The difference in heat flow required to raise the temperature of the sample and a reference is measured. The Tg is identified as a step change in the heat flow curve.[11]
Mechanical Properties
Mechanical properties, such as tensile strength, modulus, and elongation at break, define the material's response to applied forces.
-
Expertise & Causality: Standard poly(cyanoacrylates) form strong but often brittle bonds.[5] The brittleness arises from the rigid polymer chains. Introducing the bulky spirocyclic group is expected to further increase the stiffness and rigidity of the material, leading to a high tensile modulus and high tensile strength. However, this increased rigidity will likely come at the cost of ductility, resulting in a very low elongation at break, making the material potentially more brittle than conventional cyanoacrylates. For comparison, poly(cyclohexene carbonate) also exhibits high modulus and strength but is limited by very low elongation at break (0.5–2%).[9]
Comparative Data for Mechanical Properties
| Property | Poly(Spiro-Acrylonitrile) (Predicted) | Poly(ethyl cyanoacrylate)[4][12] | Poly(cyclohexene carbonate) (PCHC)[9] |
| Tensile Strength (MPa) | High (> 40 MPa) | ~20 MPa (in adhesive bond) | 11–42 MPa |
| Tensile Modulus (GPa) | Very High (> 3 GPa) | Not widely reported for bulk polymer | 2.4–3.6 GPa |
| Elongation at Break (%) | Very Low (< 2%) | Low (brittle) | 0.5–2% |
| Hardness (Shore D) | High (> 80) | 27 - 85[13] | Not Reported |
Experimental Protocol: Mechanical Testing
-
Sample Preparation: Polymer films or bars of standardized dimensions (e.g., according to ASTM D638 for tensile testing) are prepared by solution casting or compression molding.
-
Tensile Testing: A Universal Testing Machine (UTM) is used.[10] The sample is clamped at both ends and pulled apart at a constant crosshead speed (e.g., 10 mm/min). The force applied and the elongation of the sample are recorded until the sample fractures. From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be determined.[12]
-
Hardness Testing: The resistance of the material to indentation is measured using a durometer, typically on the Shore D scale for hard plastics, according to ASTM D2240.[12]
Part 3: Potential Applications and Future Directions
The predicted properties of high thermal stability, rigidity, and hardness position poly(this compound) as a candidate for specialized applications where performance under demanding conditions is critical.
-
Biomedical Materials: Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug design due to their rigid structures, which can enhance selectivity and biological activity.[3][14] Polymers incorporating these moieties could be explored for use in medical devices, orthopedic implants, or as rigid scaffolds in tissue engineering, where biocompatibility and mechanical robustness are required.[15][16]
-
High-Performance Adhesives: Building on the inherent adhesive nature of cyanoacrylates, the enhanced thermal stability could make this polymer suitable as a high-temperature structural adhesive, outperforming conventional "superglues" that depolymerize at elevated temperatures.[6]
-
Advanced Coatings and Films: The hardness and rigidity of the polymer could be leveraged to create scratch-resistant coatings for optical lenses or electronic displays. Its high Tg would ensure dimensional stability over a wide temperature range.
Conclusion
This guide has presented a scientifically grounded, comparative analysis of the expected material properties of polymers derived from this compound. By dissecting the monomer's structure into its constituent cyanoacrylate and spirocyclic components, we predict that the resulting polymer will be a rigid, high-strength material with exceptional thermal stability but limited ductility.
The true potential of this novel polymer can only be unlocked through empirical investigation. The experimental protocols detailed herein provide a clear roadmap for synthesizing and characterizing this promising new material. The convergence of the rapid polymerization characteristic of cyanoacrylates and the structural integrity imparted by the spirocyclic group opens a compelling new avenue for the development of advanced functional polymers.
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The dynamic mechanical properties of poly(alkyl 2‐cyanoacrylates) - ResearchGate. (2025). Retrieved from [Link]
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Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024). Retrieved from [Link]
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An In-Depth Overview of Cyanoacrylate Adhesives: What you should know - Forgeway Ltd. (n.d.). Retrieved from [Link]
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(PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane - ResearchGate. (2025). Retrieved from [Link]
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Thermal Properties of Polymers | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis of 5′-Chlorospiro(benzo[d][6][13]dioxole-2,4′-[2][6][12]thiadiazin) - MDPI. (n.d.). Retrieved from [Link]
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Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning | ACS Applied Polymer Materials. (2026). Retrieved from [Link]
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Switchable Catalysis Improves the Properties of CO2-Derived Polymers: Poly(cyclohexene carbonate-b-ε-decalactone-b-cyclohexene carbonate) Adhesives, Elastomers, and Toughened Plastics - PubMed Central. (2020). Retrieved from [Link]
-
Synthesis of Aldehyde-Based Acrylonitrile-Bonded Line Polymers via Selective Acetonitrile Coupling Reaction on Surface - PubMed. (2025). Retrieved from [Link]
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1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2025). Retrieved from [Link]
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Anionic Polymerization Using Flow Microreactors - MDPI. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, in-depth procedures for the proper disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile, a versatile spirocyclic nitrile used in advanced organic synthesis.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment: Understanding the Risks
Inferred Hazardous Properties:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Angene Chemical SDS[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Angene Chemical SDS[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] | Angene Chemical SDS[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | Angene Chemical SDS[2] |
The presence of the nitrile group (-C≡N) is of particular concern. Organic nitriles can be toxic, and upon heating or in the presence of strong acids or bases, they can release hydrogen cyanide, a highly toxic gas. Therefore, all handling and disposal procedures must be designed to prevent exposure and unintended reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: The choice of gloves is critical. While nitrile gloves are common in laboratories, their resistance to acetonitrile and its derivatives is often rated as "fair" to "poor".[3][4][5][6][7] This means that breakthrough can occur relatively quickly. For this reason, it is recommended to:
-
Double-glove with two pairs of nitrile gloves.
-
Immediately replace gloves upon any known or suspected contamination.
-
For prolonged handling or in the event of a significant spill, consider using gloves with higher chemical resistance, such as those made of Viton® or butyl rubber.[5]
-
-
Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.
Waste Management and Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.
Step 1: Waste Classification
Based on its chemical structure and inferred hazards, this compound should be classified as a hazardous waste. Depending on the specific regulations in your jurisdiction, it may fall under one or more of the following categories:
-
Acutely Hazardous Waste (P-list) or Toxic Waste (U-list): While not explicitly listed, the nitrile functionality and potential for cyanide release may warrant this classification. The EPA assigns the waste code U003 to acetonitrile, which is a related compound.[8]
-
Characteristic Hazardous Waste: If the waste mixture exhibits ignitability, corrosivity, reactivity, or toxicity, it will be classified accordingly.[9][10]
Consult your institution's Environmental Health and Safety (EHS) department for precise waste code determination.
Step 2: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.
-
Container Material: The container should be made of a material compatible with organic nitriles, such as high-density polyethylene (HDPE) or glass.
-
Segregation: Do not mix this waste with other waste streams, particularly acidic or basic waste, to prevent potentially hazardous reactions.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
Step 4: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Ventilation: The storage area must be well-ventilated. A chemical fume hood is an ideal storage location.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] These services are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate the risks.
For Minor Spills (a few grams or milliliters in a chemical fume hood):
-
Alert colleagues in the immediate vicinity.
-
Ensure you are wearing appropriate PPE , including double gloves and eye protection.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label the waste container as "Spill Debris" with the chemical name and date.
For Major Spills (outside of a fume hood, or a large quantity):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS or emergency response team immediately.
-
If the substance is volatile, control ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Do not attempt to clean up a major spill yourself unless you are trained and equipped to do so.[11]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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How to Properly Clean Up a Hazardous Spill. Hazmat School. (2022-12-07). [Link]
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Chemical Resistance of Gloves. University of California, Berkeley. [Link]
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Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Angene Chemical. (2021-05-01). [Link]
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1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. Synerzine. (2018-06-22). [Link]
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Personal protective equipment for handling 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
A Researcher's Guide to Safely Handling 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
For researchers and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 124499-35-0). By moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and enhanced safety.
Understanding the Hazard Landscape
Core Directive: Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical is appropriate personal protective equipment. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and nitrile-containing compounds.[1][3] Always double-glove to provide an extra layer of protection against potential tears or rapid permeation. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal around the eyes. |
| Body Protection | Laboratory coat | A standard lab coat protects the skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Due to the potential for respiratory irritation from dust or vapors, all handling of this compound should be conducted within a properly functioning chemical fume hood. |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your research. The following diagram and procedural steps outline a safe handling workflow for this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Review Safety Information: Before handling, review all available safety information for this compound and analogous compounds.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
-
Handling:
-
Weighing and Aliquoting: Perform all weighing and aliquoting of the solid compound within the fume hood to contain any airborne particles. Use a disposable weighing paper or boat to minimize contamination of balances.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction vessel is properly secured.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent rinse followed by soap and water is generally effective.
-
Waste Segregation: Segregate all waste materials (gloves, weighing paper, contaminated solvents) into a clearly labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency and Disposal Plan
Spill Response
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[4]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.[5][6]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste streams (solid and liquid).[7][8]
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and an indication of the hazard.
-
Collection: Follow your institution's procedures for hazardous waste collection. Do not dispose of this compound down the drain or in regular trash.[9]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely incorporate this compound into their discovery workflows, fostering a culture of safety and scientific excellence.
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Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Retrieved from [Link]
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- 9. solvent-recyclers.com [solvent-recyclers.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
